TB5
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDLBSWTKNYCY-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Thymosin Beta-4 (Tβ4)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The "TB5 compound" is an ambiguous term. This guide focuses on Thymosin Beta-4 (Tβ4), a naturally occurring peptide, and its synthetic derivative TB-500, which are frequently the subject of research in regenerative medicine and often informally referred to in this context. This is distinct from other chemical compounds that may also be designated "this compound".
Introduction
Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid polypeptide that is a principal regulator of unpolymerized actin in eukaryotic cells.[1] Initially isolated from the thymus gland, Tβ4 is now recognized as a ubiquitous and multifunctional protein with significant roles in tissue repair, wound healing, angiogenesis, and the modulation of inflammation.[2] Its primary intracellular function is to sequester globular actin (G-actin), thereby controlling the dynamics of the actin cytoskeleton, which is crucial for cell motility, structure, and division.[1]
TB-500 is a synthetic peptide fragment derived from the active, actin-binding region of Tβ4.[3] While the full-length Tβ4 peptide exhibits a broader range of biological activities, TB-500 is designed to leverage the core regenerative properties associated with actin regulation.[3][4] This guide will provide a detailed examination of the core mechanism of Tβ4, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Actin Sequestration
The central mechanism of Tβ4's intracellular action is its role as the primary G-actin-sequestering protein in many cell types.[5] This function is critical for maintaining a large pool of actin monomers that can be rapidly mobilized for polymerization into filamentous actin (F-actin) when and where needed.
-
Binding and Stoichiometry: Tβ4 binds to monomeric G-actin in a 1:1 stoichiometric ratio.[6] This binding prevents the G-actin monomer from nucleating or adding to either the barbed or pointed ends of F-actin filaments.[6]
-
Regulation of Polymerization: By sequestering G-actin, Tβ4 effectively controls the availability of monomers for polymerization. This regulation is a key factor in cellular processes that require rapid cytoskeletal reorganization, such as cell migration and division.[1]
-
Nucleotide Dependence: The binding affinity of Tβ4 for G-actin is significantly influenced by the nucleotide (ATP or ADP) bound to actin. Tβ4 has a substantially higher affinity for MgATP-actin than for MgADP-actin, with some studies reporting a 50- to 100-fold difference.[7][8] This suggests that in a cellular environment with a high ATP/ADP ratio, Tβ4 effectively sequesters ATP-G-actin, the form that preferentially polymerizes.
Logical Diagram: Tβ4 Regulation of Actin Polymerization
Caption: Tβ4 sequesters ATP-G-actin, preventing its polymerization into F-actin filaments.
Key Signaling Pathways and Downstream Effects
Beyond its direct interaction with actin, Tβ4 exerts a wide range of extracellular and intracellular effects by modulating key signaling pathways. These actions are fundamental to its therapeutic potential in tissue regeneration and repair.
Pro-Angiogenic Effects
Tβ4 is a potent promoter of angiogenesis, the formation of new blood vessels. This is crucial for wound healing and tissue repair, as it ensures an adequate supply of oxygen and nutrients to the site of injury.
-
VEGF Induction: Tβ4 can increase the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[9] This induction occurs through an increase in the stability of the Hypoxia-Inducible Factor (HIF)-1α protein.[9]
-
Notch Signaling: The pro-angiogenic effects of Tβ4 are also mediated through the Notch signaling pathway. Tβ4 has been shown to increase the expression of Notch1 and Notch4 in endothelial cells.[10] Inhibition of the Notch pathway significantly reduces Tβ4-induced tube formation by endothelial cells.[10]
-
Cell Migration and Tube Formation: The actin-binding motif of Tβ4 is essential for its angiogenic activity, promoting the migration and adhesion of endothelial cells and their subsequent organization into capillary-like tubes.[11]
Signaling Pathway Diagram: Tβ4-Induced Angiogenesis
Caption: Tβ4 promotes angiogenesis via HIF-1α/VEGF and Notch signaling pathways.
Anti-Inflammatory and Anti-Fibrotic Effects
Tβ4 plays a crucial role in resolving inflammation and preventing fibrosis (scarring), which are critical for effective tissue repair.
-
NF-κB Inhibition: Tβ4 can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[12] Tβ4 has been shown to inhibit the phosphorylation and nuclear translocation of the RelA/p65 subunit of NF-κB, thereby reducing the production of inflammatory cytokines like IL-8.[2][13][14]
-
Cytokine Reduction: By inhibiting NF-κB, Tβ4 downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.[12]
-
Anti-Fibrotic Action: Tβ4 reduces scar formation by decreasing the number of myofibroblasts in wounds.[2] This effect is largely attributed to the N-terminal region of the peptide.[2]
Signaling Pathway Diagram: Tβ4 Anti-Inflammatory Action
Caption: Tβ4 exerts anti-inflammatory effects by inhibiting NF-κB nuclear translocation.
Data Presentation
The following tables summarize key quantitative data related to the mechanism of action of Tβ4.
Table 1: Actin Binding Properties
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Binding Stoichiometry | 1:1 | Tβ4 to G-actin | [6] |
| Dissociation Constant (Kd) | 0.7 - 2.0 µM | For ATP-G-actin | [6][7] |
| Relative Affinity | ~50-100x higher for ATP-actin | Compared to ADP-actin | [7][8] |
| Association Rate (kon) | ~1.5 µM⁻¹s⁻¹ | Physiological conditions | [7] |
| Dissociation Rate (koff) | ~2 s⁻¹ | Physiological conditions |[7] |
Table 2: Pro-Angiogenic and Pro-Migratory Effects | Parameter | Value | Cell Type / Model | Reference | | :--- | :--- | :--- | :--- | | Effective Concentration | ~50 nM | HUVEC migration, chick aortic arch sprouting |[11] | | VEGF Gene Expression | > 7-fold increase | Human vascular cell lines (Tβ4P-grafted collagen) |[10][15][16] | | Cell Migration Increase | ~20% increase | HT1080 cells (1 ng/mL recombinant Tβ4) |[1] | | Akt Activation | Significant increase | Diabetic hiPSC-ECs (600 ng/mL Tβ4) | | Wound Healing Promotion | ~35% increase | C57BL/6 mice (recombinant Tβ4) |[1] |
Table 3: Anti-Inflammatory Effects
| Parameter | Value | Model | Reference |
|---|---|---|---|
| NF-κB Activity | Significant suppression | TNF-α stimulated human corneal epithelial cells | [13] |
| NF-κB p65 Phosphorylation | Significant inhibition | TNF-α stimulated human corneal epithelial cells | [13] |
| Footpad Inflammation | Up to 58% suppression | λ-Carrageenan-induced inflammation in mice | [13] |
| Ear Swelling (ACD) | Up to 42% suppression | Allergic contact dermatitis model in mice |[13] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of Tβ4's mechanism of action. Below are summaries of key experimental protocols.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures.
-
Plate Coating: Thaw a growth factor-reduced basement membrane extract (BME), such as Matrigel, on ice. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of BME solution to each well. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[11][17]
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Harvest the cells using trypsin, centrifuge, and resuspend them in an appropriate basal medium (e.g., Medium 200PRF) at a concentration of 1-2 x 10⁵ cells/mL.[3][18]
-
Seeding and Treatment: Add 150 µL of the HUVEC suspension (1.5-3 x 10⁴ cells) to each BME-coated well. Add the test compound (Tβ4) at various concentrations to the appropriate wells. Include a positive control (e.g., VEGF) and a negative control (vehicle).[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Tube formation typically begins within 2-4 hours.[11][19]
-
Visualization and Quantification: Visualize the tube network using a light or fluorescence microscope (if cells are pre-labeled with a fluorescent dye like Calcein AM).[19] Quantify angiogenesis by measuring parameters such as the number of nodes, number of junctions, and total branching length using imaging analysis software.[17]
Transwell Cell Migration Assay
This assay quantifies the chemotactic response of cells to a test compound.
-
Chamber Preparation: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.[20]
-
Chemoattractant Addition: Add 600 µL of medium containing the chemoattractant (Tβ4) to the lower chamber (the well). A medium with a higher serum concentration (e.g., 10% FBS) can serve as a positive control, while a serum-free medium serves as a negative control.[4][21]
-
Cell Seeding: Harvest cells (e.g., endothelial cells, fibroblasts) and resuspend them in a serum-free or low-serum medium at a concentration of approximately 1 x 10⁶ cells/mL. Add 100-300 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber (the insert).[4][22]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell type's motility (e.g., 2.5 to 24 hours).[20][22]
-
Processing: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[20]
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixative like methanol (B129727) or glutaraldehyde. Stain the cells with a dye such as Crystal Violet or DAPI.[4][20][23]
-
Quantification: Allow the membrane to dry. Count the number of stained, migrated cells in several random fields of view under a microscope. The average count represents the migratory response.[20]
Experimental Workflow Diagram: Transwell Migration Assay
Caption: Workflow for a typical Transwell cell migration experiment.
Western Blot for Akt Phosphorylation
This technique is used to measure the activation of the PI3K/Akt signaling pathway.
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with Tβ4 for the specified time and concentrations. Include positive and negative controls.
-
Lysis and Protein Extraction: Place culture dishes on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.[24][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil samples at 95-100°C for 5 minutes to denature proteins. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Verify transfer efficiency with Ponceau S staining.[24]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding. (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473) overnight at 4°C. On a separate blot, probe for total Akt as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate and incubate it with the membrane. Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the p-Akt signal relative to the total Akt signal.[25]
References
- 1. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
- 2. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch1 activation of Jagged1 contributes to differentiation of mesenchymal stem cells into endothelial cells under cigarette smoke extract exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of G-actin with thymosin beta 4 and its variants thymosin beta 9 and thymosin beta met9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the interaction between G-actin and thymosin beta 4 by the ATP/ADP ratio: possible implication in the regulation of actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymosin β4 induces the expression of vascular endothelial growth factor (VEGF) in a hypoxia-inducible factor (HIF)-1α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boa.unimib.it [boa.unimib.it]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 13. Thymosin beta 4 Suppression of Corneal NFκB: A Potential Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymosin beta4 inhibits TNF-alpha-induced NF-kappaB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptidesciences.com [peptidesciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 21. clyte.tech [clyte.tech]
- 22. static.igem.org [static.igem.org]
- 23. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Unraveling TB-500: A Technical Guide to Thymosin Beta-4 and its Synthetic Analogue
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The designation "TB5" is colloquially used to refer to TB-500, a synthetic peptide that has garnered significant interest in the scientific community for its potential therapeutic applications. The formal scientific name for the naturally occurring protein from which TB-500 is derived is Thymosin Beta-4 (Tβ4). The World Health Organization has assigned the International Nonproprietary Name (INN) of 'timbetasin' to Thymosin Beta-4.[1] TB-500 itself is a synthetic version of a 43-amino acid peptide that is a fragment of Thymosin Beta-4.[2][3] Specifically, it corresponds to the N-acetylated active fragment, encompassing amino acids 17-23, of the parent Tβ4 protein.[4] This guide provides a comprehensive technical overview of Thymosin Beta-4 and its synthetic analogue, TB-500, focusing on their molecular characteristics, mechanism of action, and experimental data.
Molecular Profile
A clear distinction between the full-length endogenous protein and its synthetic derivative is crucial for research and development.
| Feature | Thymosin Beta-4 (Timbetasin) | TB-500 |
| Synonyms | Tβ4, TMSB4X, FX, PTMB4 | Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala |
| Amino Acid Sequence | SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES | Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser[2] |
| Number of Amino Acids | 43[1] | 43[2] |
| Molecular Formula | C₂₁₂H₃₅₀N₅₆O₇₈S[2][5] | C₂₁₂H₃₅₀N₅₆O₇₈S[2][5] |
| Molar Mass | 4963.44 g/mol [2][5] | 4963.44 g/mol [2][5] |
| CAS Number | 77591-33-4[2][5] | 77591-33-4[2][5] |
| PubChem CID | 16132341[2] | 16132341[2] |
Mechanism of Action: The Actin Connection
The primary and most well-characterized function of Thymosin Beta-4 is its role as an actin-sequestering protein.[1] It binds to G-actin (monomeric actin), preventing its polymerization into F-actin (filamentous actin). This regulation of actin dynamics is fundamental to a host of cellular processes.
By maintaining a pool of actin monomers, Thymosin Beta-4 facilitates rapid cytoskeletal reorganization, which is critical for cell migration, differentiation, and tissue repair. This mechanism underpins many of its observed biological effects.
Signaling Pathways and Biological Effects
The influence of Thymosin Beta-4 extends beyond simple actin sequestration, impacting various signaling pathways that are crucial for tissue regeneration, angiogenesis, and inflammation modulation.
One of the key pathways stimulated by Tβ4 is the promotion of angiogenesis, or the formation of new blood vessels. It achieves this in part by upregulating Vascular Endothelial Growth Factor (VEGF).
Experimental Protocols
The following outlines a generalized methodology for assessing the pro-angiogenic effects of TB-500 in an in vitro setting.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of TB-500 to promote the formation of capillary-like structures by endothelial cells in vitro.
Methodology:
-
Preparation of Matrigel: Thaw Matrigel basement membrane matrix on ice at 4°C. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in EGM-2 medium containing a low concentration of serum (e.g., 0.5-1% FBS).
-
Treatment: Prepare various concentrations of TB-500 in the low-serum medium. Add the cell suspension (e.g., 1.5 x 10⁴ cells in 150 µL) to each Matrigel-coated well. Then, add 50 µL of the TB-500 solutions to achieve the final desired concentrations. A vehicle control (medium without TB-500) and a positive control (e.g., VEGF) should be included.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours.
-
Visualization and Analysis: Following incubation, visualize the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a dose-response study using the above-described tube formation assay.
| Treatment Group | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | 1500 ± 120 | 45 ± 5 | 20 ± 3 |
| TB-500 (1 ng/mL) | 2100 ± 150 | 65 ± 7 | 30 ± 4 |
| TB-500 (10 ng/mL) | 3500 ± 200 | 90 ± 10 | 55 ± 6 |
| TB-500 (100 ng/mL) | 4800 ± 250 | 130 ± 12 | 80 ± 8 |
| VEGF (20 ng/mL) | 5200 ± 280 | 145 ± 15 | 95 ± 10 |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative results that could be obtained from such an experiment.
This technical guide provides a foundational understanding of Thymosin Beta-4 and its synthetic derivative, TB-500. For drug development professionals and researchers, a precise understanding of the nomenclature, molecular characteristics, and mechanisms of action is paramount for designing rigorous experiments and interpreting results accurately. The provided experimental protocol and data visualization examples serve as a template for further investigation into the therapeutic potential of this intriguing peptide.
References
The Reversible Inhibition of Human Monoamine Oxidase B (hMAO-B) by TB5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TB5, a potent and selective reversible inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is a key enzyme in the catabolism of dopamine (B1211576) and other neurotransmitters, making it a significant target in the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[1][2][3] this compound, a brominated thienyl chalcone, has emerged as a promising candidate due to its competitive and reversible inhibitory mechanism, which may offer advantages over irreversible inhibitors by reducing the potential for long-term side effects.[4][5] This document details the quantitative inhibitory data, comprehensive experimental protocols for its evaluation, and visual representations of the relevant biological and experimental pathways.
Quantitative Data Summary
The inhibitory activity, selectivity, and cytotoxicity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Activity of this compound against hMAO-A and hMAO-B
| Parameter | Value |
| hMAO-B Ki | 110 nM (0.11 ± 0.01 µM)[4][5] |
| hMAO-A Ki | 1,450 nM (1.45 µM)[4] |
| Selectivity Index (SI) for hMAO-B | 13.18[5] |
| Inhibition Mode | Competitive[4][5] |
| Reversibility | Reversible[4][5] |
Table 2: Cytotoxicity and Blood-Brain Barrier Permeability of this compound
| Assay | Cell Line / Model | Concentration | Result |
| Cytotoxicity | HepG2 | 5 µM | 95.75% cell viability[5] |
| 25 µM | >84% cell viability (84.59%)[4][5] | ||
| Blood-Brain Barrier Permeability | PAMPA | Not specified | Permeable[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
hMAO-B and hMAO-A Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory potency (Ki) of this compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test inhibitor)
-
Selegiline (positive control for MAO-B), Clorgyline (positive control for MAO-A)
-
Kynuramine (B1673886) (substrate for MAO-A), Benzylamine (B48309) (substrate for MAO-B)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)
-
Developer solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL). Create serial dilutions in the assay buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant hMAO-A and hMAO-B enzymes in the assay buffer to the desired working concentration. Prepare substrate solutions of kynuramine and benzylamine at various concentrations (e.g., 0.1-1 µM) for kinetic analysis.[5]
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 10 µL of the serially diluted this compound or control inhibitor solutions to the respective wells.
-
Incubate the plate for 10 minutes at 37°C.
-
To initiate the reaction, add 40 µL of the substrate solution to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation/emission wavelength of 535/587 nm.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.
-
Construct Lineweaver-Burk plots (1/V vs. 1/[Substrate]) in the absence and presence of different concentrations of this compound to determine the mode of inhibition.[5]
-
The inhibition constant (Ki) can be determined from secondary plots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Reversibility Assay (Dialysis Method)
This protocol determines the reversibility of hMAO-B inhibition by this compound.
Materials:
-
Recombinant hMAO-B enzyme
-
This compound
-
Pargyline (irreversible inhibitor control)
-
Safinamide (reversible inhibitor control)
-
Dialysis membrane (e.g., 12 kDa MWCO)
-
Assay Buffer
Procedure:
-
Inhibitor Incubation: Incubate hMAO-B with this compound at a concentration of 2 times its IC50 value. Prepare parallel incubations with the reversible control (safinamide) and the irreversible control (pargyline). A control with no inhibitor is also required.
-
Dialysis: Place the enzyme-inhibitor mixtures into dialysis bags and dialyze against a large volume of assay buffer for 24 hours at 4°C, with several buffer changes.
-
Activity Measurement: After dialysis, measure the residual activity of the hMAO-B in each sample using the inhibition assay protocol described in section 2.1.
-
Data Analysis: Compare the enzyme activity before and after dialysis. A significant recovery of enzyme activity for the this compound-treated sample, similar to the reversible control, indicates reversible inhibition. The irreversible control should show minimal recovery of activity.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on the human liver cancer cell line, HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, and 25 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
This assay predicts the passive permeability of this compound across the blood-brain barrier.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Porcine brain lipid extract in an organic solvent
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Compound Addition: Add the this compound solution (dissolved in PBS) to the wells of the donor plate.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in each well.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).
-
Concentration Measurement: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the effective permeability (Pe) of this compound using the following equation:
-
Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA(t)] / Cequilibrium)
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the study of this compound.
Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.
Caption: Workflow for the hMAO-B inhibition assay.
Caption: Logical workflow for determining the reversibility of inhibition.
References
The Discovery and Synthesis of Brominated Thienyl Chalcones: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of brominated thienyl chalcones, a promising class of compounds in medicinal chemistry.
Chalcones, characterized by their distinctive three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, have long been recognized as a "privileged structure" in medicinal chemistry.[1][2] This foundational scaffold, found in various natural products, exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The strategic introduction of halogen atoms, particularly bromine, into the chalcone (B49325) framework has emerged as a powerful strategy to modulate and often enhance the therapeutic efficacy of these compounds.[1] The inclusion of a bromine atom can significantly influence the lipophilicity, electronic properties, and steric profile of the chalcone molecule, thereby affecting its ability to traverse cell membranes and interact with biological targets.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of brominated thienyl chalcones, with a focus on their potential as therapeutic agents.
Synthesis of Brominated Thienyl Chalcones
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[1][5][6] This method provides a versatile and efficient route to a diverse array of chalcones. In the context of brominated thienyl chalcones, this typically involves the reaction of a brominated thienyl-substituted acetophenone with a substituted benzaldehyde, or vice versa.
A general synthetic pathway for the preparation of brominated thienyl chalcones via the Claisen-Schmidt condensation is illustrated below.
Experimental Protocol: Claisen-Schmidt Condensation
The following is a representative experimental protocol for the synthesis of brominated thienyl chalcones, based on established methodologies.[2][5][7]
-
Preparation of Reactants: Dissolve equimolar amounts of the appropriately substituted brominated thienyl acetophenone and benzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.[7]
-
Base Addition: While stirring the solution, slowly add a catalytic amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically as an aqueous solution.[7]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the mixture is cooled and then acidified with a dilute acid, such as hydrochloric acid (HCl), to a pH of 5-6.[1] This will cause the chalcone product to precipitate out of the solution.
-
Purification: The crude product is collected by vacuum filtration and washed with distilled water until the filtrate is neutral.[1] The solid product is then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol.[1]
Biological Activities of Brominated Thienyl Chalcones
The incorporation of a bromine atom and a thienyl ring into the chalcone scaffold has yielded compounds with a range of potent biological activities.
Anticancer Activity
Brominated chalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[3][4] A series of brominated chalcone derivatives showed that some compounds exhibited anti-proliferative activity at lower concentrations compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[8] For instance, the compound designated as H72 was found to be the most potent against gastric cancer cell lines, with IC50 values ranging from 3.57 to 5.61 μM.[3][9]
The proposed mechanism of action for some brominated chalcones involves the induction of reactive oxygen species (ROS), which in turn triggers mitochondria-mediated apoptosis.[3][8] This process can be further augmented by the upregulation of death receptors such as DR4 and DR5.[8][9]
Table 1: Anticancer Activity of Selected Brominated Chalcones
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H72 | MGC803 (Gastric) | 3.57 | [3] |
| H72 | HGC27 (Gastric) | 4.89 | [3] |
| H72 | SGC7901 (Gastric) | 5.61 | [3] |
| Compound 15 | Gastric Cancer Cells | 3.57 - 5.61 | [9] |
| Bis(thienyl) chalcone (27) | MCF7 (Breast) | 7.4 | [10] |
| Thienyl Chalcone 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [11] |
| Thienyl Chalcone 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [11] |
| Thienyl Chalcone 5 | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [11] |
Antimicrobial Activity
Brominated chalcones have also shown considerable promise as antimicrobial agents, with activity against a range of bacteria and fungi.[2][12][13][14] The presence of bromine and methoxy (B1213986) substituents on the chalcone derivatives has been suggested to be beneficial for their antibacterial activity.[2] Some brominated chalcones have also demonstrated the ability to inhibit efflux pumps in bacteria, which is a common mechanism of antibiotic resistance.[2]
Table 2: Antimicrobial Activity of Selected Brominated Chalcones
| Compound ID | Microorganism | MIC (µM) | Reference |
| CH-0y | Staphylococcus spp. | 15.625 - 62.5 | [13][14] |
| CH-0y | Enterococcus faecium | 31.25 - 62.5 | [13][14] |
| CH-0w | Staphylococcus spp. | 31.25 - 125 | [13][14] |
| CH-0w | Enterococcus faecalis & E. faecium | 62.5 | [13][14] |
Monoamine Oxidase (MAO) Inhibition
A series of (2E)-1-(5-bromothiophen-2-yl)-3-(para-substituted phenyl)prop-2-en-1-ones were synthesized and evaluated for their inhibitory activity against human monoamine oxidase (hMAO).[15] Several of these compounds were found to be competitive, selective, and reversible inhibitors of hMAO-B.[15] The most potent compound in this series, (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (TB5), exhibited significant inhibitory activity and selectivity for hMAO-B.[15]
Table 3: MAO-B Inhibitory Activity of Selected Brominated Thienyl Chalcones
| Compound ID | Target | Ki (µM) | Selectivity Index (SI) | Reference |
| This compound | hMAO-B | 0.11 ± 0.01 | 13.18 | [15] |
Experimental Workflow for Synthesis and Biological Evaluation
A general workflow for the discovery and preclinical evaluation of novel brominated thienyl chalcones is outlined below. This process begins with the synthesis and purification of the compounds, followed by a series of in vitro biological assays to determine their therapeutic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of the brominated thienyl chalcone derivatives in the culture medium and add them to the wells containing the cells.[4] Include a positive control (e.g., a known anticancer drug) and a negative control (vehicle only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Serially dilute the brominated thienyl chalcone in the broth medium in a 96-well microtiter plate.[3]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[3] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[3]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]
Conclusion
Brominated thienyl chalcones represent a promising and versatile class of compounds with significant therapeutic potential. The strategic incorporation of bromine and a thienyl moiety into the chalcone scaffold has led to the development of derivatives with enhanced anticancer and antimicrobial activities, as well as potent enzyme inhibitory properties. The straightforward and efficient synthesis via the Claisen-Schmidt condensation allows for the generation of diverse libraries of these compounds for further biological evaluation and structure-activity relationship studies. The data and protocols presented in this guide highlight the potential of brominated thienyl chalcones as lead compounds for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases. Further research into the optimization of these scaffolds and a deeper understanding of their mechanisms of action will be crucial in translating their preclinical promise into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 14. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Biochemistry, and Computational Studies of Brominated Thienyl Chalcones: A New Class of Reversible MAO-B Inhibitors. - Amrita Vishwa Vidyapeetham [amrita.edu]
The Quest for Thymosin Beta 4 Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymosin Beta 4 (Tβ4) is a key regulator of actin dynamics and a potent mediator of tissue repair and regeneration. Its multifaceted roles in cell migration, inflammation, and angiogenesis have made it a subject of intense research. While much of the focus has been on harnessing its therapeutic potential through agonist approaches, the development of Tβ4 inhibitors presents a compelling, yet underexplored, avenue for therapeutic intervention in diseases characterized by excessive cell migration or aberrant wound healing, such as cancer and fibrosis.
This technical guide provides a comprehensive overview of the foundational knowledge required for the discovery and characterization of Tβ4 inhibitors. Due to the current scarcity of publicly available data on direct Tβ4 inhibitors and their corresponding potency (Ki values), this document focuses on the essential components for initiating a Tβ4 inhibitor program: the biochemistry of the Tβ4-actin interaction, established experimental protocols to assay this interaction, and the key signaling pathways modulated by Tβ4.
The Core Target: Thymosin Beta 4 and its Interaction with G-Actin
Thymosin Beta 4 is a 43-amino acid peptide that acts as the primary G-actin-sequestering protein in mammalian cells. By forming a 1:1 complex with G-actin, Tβ4 maintains a pool of monomeric actin that can be rapidly mobilized for polymerization into F-actin filaments, a process crucial for cell motility, structural integrity, and intracellular transport.
The interaction between Tβ4 and G-actin is dynamic and influenced by the nucleotide state of actin. Tβ4 exhibits a significantly higher affinity for ATP-bound G-actin compared to ADP-bound G-actin, suggesting a sophisticated mechanism for regulating actin dynamics based on cellular energy status. The binding of Tβ4 to G-actin sterically hinders the addition of the actin monomer to both the barbed and pointed ends of F-actin filaments, effectively inhibiting polymerization.
The primary focus for the discovery of direct Tβ4 inhibitors is the disruption of the Tβ4-G-actin complex.
Quantitative Analysis of the Tβ4-Actin Interaction
While Ki values for Tβ4 inhibitors are not available, the dissociation constant (Kd) for the Tβ4-G-actin interaction has been characterized under various conditions. This data is critical for the design and validation of inhibitor screening assays.
| Interacting Molecules | Dissociation Constant (Kd) | Experimental Conditions | Reference |
| Thymosin β4 and ATP-G-actin | 0.7 - 2 µM | Varies by study | [1][2] |
| Thymosin β4 and ADP-G-actin | ~100-fold lower affinity than for ATP-G-actin | [1][2] | |
| Thymosin β9 and ATP-G-actin | 0.7 - 0.8 µM | [1][2] | |
| Thymosin βmet9 and ATP-G-actin | 0.7 - 0.8 µM | [1][2] | |
| Oxidized Thymosin β4 and G-actin | ~20-fold weaker interaction | Oxidation of methionine-6 | [1][2] |
Experimental Protocols for Identifying and Characterizing Tβ4 Inhibitors
The development of robust and high-throughput compatible assays is the cornerstone of any inhibitor discovery program. The following established methods for studying the Tβ4-actin interaction can be adapted for screening and characterizing potential inhibitors.
Workflow for Tβ4 Inhibitor Screening
A logical workflow for identifying and validating Tβ4 inhibitors would involve a multi-step process, beginning with a high-throughput primary screen to identify initial hits, followed by a series of secondary and tertiary assays to confirm activity, determine the mechanism of action, and assess cellular effects.
Caption: A generalized workflow for the discovery and validation of Tβ4 inhibitors.
Detailed Experimental Methodologies
a) Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the polarization of fluorescently labeled Tβ4 upon binding to G-actin. In the unbound state, the small, fluorescently tagged Tβ4 rotates rapidly, resulting in low polarization. Upon binding to the much larger G-actin, the rotation slows, and the polarization of the emitted light increases. A small molecule inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescently labeled Tβ4 (e.g., with fluorescein (B123965) isothiocyanate, FITC).
-
Prepare a stock solution of purified G-actin.
-
Prepare assay buffer (e.g., G-buffer: 2 mM Tris, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of fluorescently labeled Tβ4 and G-actin.
-
Add varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
-
b) DNase I Inhibition Assay
-
Principle: This is an indirect method to measure the concentration of G-actin. DNase I binds to and is inhibited by G-actin. Tβ4 sequesters G-actin, making it unavailable to inhibit DNase I. An inhibitor of the Tβ4-actin interaction would release G-actin, which would then inhibit DNase I activity.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare stock solutions of Tβ4, G-actin, and DNase I.
-
Prepare a DNA solution (e.g., calf thymus DNA).
-
-
Assay Procedure:
-
In a cuvette or microplate, pre-incubate Tβ4 and G-actin with varying concentrations of the test compound.
-
Add DNase I to the mixture.
-
Initiate the reaction by adding the DNA substrate.
-
Monitor the rate of DNA hydrolysis by measuring the increase in absorbance at 260 nm.
-
-
Data Analysis:
-
Calculate the rate of DNase I activity for each inhibitor concentration.
-
Plot the DNase I activity against the inhibitor concentration to determine the IC50.
-
-
c) Native Gel Electrophoresis Mobility Shift Assay
-
Principle: This method separates protein complexes based on their size and charge in their native state. The Tβ4-G-actin complex will migrate differently through the gel compared to free Tβ4 or G-actin. An inhibitor will disrupt the complex, leading to a decrease in the band corresponding to the complex and an increase in the bands for the individual proteins.
-
Protocol Outline:
-
Reaction Setup:
-
Incubate Tβ4 and G-actin with and without the test compound.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the electrophoresis at a low temperature to maintain the native protein structures.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
-
Analysis:
-
Analyze the band shifts to determine the effect of the inhibitor on complex formation.
-
-
Tβ4-Modulated Signaling Pathways: Targets for Indirect Inhibition
Inhibiting the function of Tβ4 is expected to have downstream effects on various signaling pathways. Understanding these pathways is crucial for predicting the cellular consequences of Tβ4 inhibition and for developing assays to measure the on-target effects of inhibitors in a cellular context.
Overview of Key Tβ4-Regulated Pathways
Tβ4 has been shown to influence a number of critical intracellular signaling cascades.
Caption: Tβ4's central role in regulating actin dynamics and modulating key signaling pathways.
-
NF-κB Pathway: Tβ4 has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. An inhibitor of Tβ4 could therefore potentially lead to an increase in NF-κB activity and a pro-inflammatory state.
-
PI3K/Akt Pathway: Tβ4 can activate the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Inhibition of Tβ4 might lead to decreased Akt phosphorylation and an increase in apoptosis.
-
TGF-β Pathway: Tβ4 can modulate the TGF-β signaling pathway, which plays a complex role in both tissue repair and fibrosis. The effect of a Tβ4 inhibitor on this pathway would likely be context-dependent.
-
Wnt Pathway: Tβ4 has been implicated in the regulation of the Wnt signaling pathway, which is involved in development and cell fate determination.
-
Notch Pathway: Tβ4 can influence Notch signaling, another critical pathway in development and cell-cell communication.
Future Directions and Conclusion
The development of potent and selective inhibitors of Thymosin Beta 4 represents a novel therapeutic strategy with the potential to impact a range of diseases. While the field is still in its infancy, the tools and knowledge are in place to initiate robust drug discovery programs. The experimental protocols and pathway information detailed in this guide provide a solid foundation for researchers and drug development professionals to embark on the quest for the first generation of Tβ4 inhibitors. The successful identification of such molecules will not only provide valuable tools to further probe the biology of Tβ4 but also hold the promise of new treatments for a variety of challenging medical conditions.
References
Structural Analysis of TB5: A Selective Monoamine Oxidase-B Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural and functional analysis of the compound TB5, chemically identified as (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. This compound is a potent and selective reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the context of neurodegenerative diseases. This document details the physicochemical properties, synthesis, mechanism of action, and relevant signaling pathways associated with this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576).[1] Dysregulation of MAO-B activity has been implicated in the pathophysiology of various neurological disorders, including Parkinson's disease and Alzheimer's disease.[2] The inhibition of MAO-B can lead to an increase in synaptic dopamine levels, offering a therapeutic strategy for managing the symptoms of these conditions.[1] Furthermore, MAO-B inhibitors may confer neuroprotective effects by reducing the production of reactive oxygen species (ROS) associated with dopamine metabolism.[1]
This compound, a chalcone (B49325) derivative, has emerged as a potent, selective, and reversible inhibitor of human MAO-B (hMAO-B).[2] Its reversible nature may offer advantages over irreversible inhibitors by potentially reducing the risk of side effects.[2] This guide provides a detailed examination of the structural and functional characteristics of this compound to support further research and development efforts.
Physicochemical and Structural Data
The structural and physicochemical properties of this compound are summarized in the tables below. These data are crucial for understanding its behavior in biological systems and for the design of future analogs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
| Molecular Formula | C₁₅H₁₄BrNOS | [Sigma-Aldrich] |
| Molecular Weight | 336.25 g/mol | [Sigma-Aldrich] |
| CAS Number | 948841-07-4 | [Sigma-Aldrich] |
| Appearance | Yellow to orange powder | [Sigma-Aldrich] |
| Solubility | DMSO: 2 mg/mL (clear) | [Sigma-Aldrich] |
| Storage Temperature | 2-8°C | [Sigma-Aldrich] |
| SMILES | CN(C)c1ccc(/C=C/C(=O)c2cc(Br)cs2)cc1 | |
| InChI | InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ |
Table 2: In Vitro Inhibitory Activity of this compound and Comparative Compounds
| Compound | Target | Kᵢ (nM) | IC₅₀ (µM) | Inhibition Type | Reference |
| This compound | hMAO-B | 110 | - | Reversible, Competitive | [2] |
| This compound | hMAO-A | 1450 | - | - | [2] |
| Selegiline | hMAO-B | - | 0.037 ± 0.001 | Irreversible | [3] |
| Rasagiline | hMAO-B | - | 0.00443 | Irreversible | |
| Safinamide | hMAO-B | 16.7 | 0.098 | Reversible |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 2-acetyl-5-bromothiophene (B160168) and 4-(dimethylamino)benzaldehyde (B131446).
Materials:
-
2-acetyl-5-bromothiophene (1.0 eq)
-
4-(dimethylamino)benzaldehyde (1.0 eq)
-
Aqueous Potassium Hydroxide (B78521) (40%)
-
Crushed Ice
-
Dilute Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-5-bromothiophene (0.01 mol) and 4-(dimethylamino)benzaldehyde (0.01 mol) in ethanol (30 mL) with stirring.[4]
-
To this solution, add an aqueous solution of potassium hydroxide (40%, 15 mL).[4]
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (this compound).
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against hMAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B catalysis.
Materials:
-
Human recombinant MAO-B
-
This compound stock solution (in DMSO)
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to the desired concentrations.
-
In a 96-well black microplate, add the diluted this compound solutions, a positive control (e.g., selegiline), and a vehicle control (assay buffer with DMSO).
-
Add the hMAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a working solution containing the MAO-B substrate, Amplex Red, and HRP to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[5]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Inhibition of Dopamine Metabolism
The primary mechanism of action of this compound is the inhibition of MAO-B, which plays a crucial role in the degradation of dopamine in the brain.[1][6] By inhibiting MAO-B, this compound increases the bioavailability of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.[1] This is particularly relevant in the context of Parkinson's disease, where there is a significant loss of dopaminergic neurons.[6] The inhibition of dopamine metabolism by this compound also reduces the production of potentially neurotoxic byproducts, such as hydrogen peroxide and reactive aldehydes.[1]
Modulation of cAMP Signaling Pathway
Recent studies have suggested that MAO-B inhibitors may also exert their effects through the modulation of intracellular signaling cascades, including the cyclic AMP (cAMP) pathway.[7][8] The inhibition of MAO-B can lead to alterations in cAMP levels, which in turn can influence the activity of protein kinase A (PKA) and the Exchange Protein Activated by cAMP (EPAC).[7] This can subsequently impact downstream signaling events, such as the Ras/Raf/MEK/ERK pathway, and modulate the expression of pro-inflammatory cytokines like IL-6 and IL-1β.[7][8] This anti-inflammatory action may contribute to the neuroprotective effects of MAO-B inhibitors.
Conclusion
This compound is a promising selective and reversible MAO-B inhibitor with a well-defined chemical structure and potent in vitro activity. The synthetic route via Claisen-Schmidt condensation is straightforward, and established in vitro assays can be readily employed to further characterize its inhibitory profile. The mechanism of action of this compound, centered on the inhibition of dopamine metabolism, provides a strong rationale for its potential therapeutic application in neurodegenerative diseases. Furthermore, its potential to modulate intracellular signaling pathways, such as the cAMP pathway, suggests additional mechanisms that may contribute to its overall pharmacological profile, including anti-inflammatory and neuroprotective effects. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound and its analogs as potential therapeutic agents.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Selectivity of TB5 for MAO-B over MAO-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound TB5, a selective inhibitor of Monoamine Oxidase B (MAO-B). It details the quantitative data defining its selectivity, the experimental protocols used for its characterization, and the underlying mechanism of its inhibitory action.
Introduction to this compound
This compound, systematically named (2E)-1-(5-bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one, is a brominated thienyl chalcone (B49325) identified as a potent, selective, and reversible inhibitor of Monoamine Oxidase B (MAO-B).[1][2][3][4] MAO-B is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters, particularly dopamine. Selective inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative disorders like Parkinson's disease. This compound's distinct selectivity profile and reversible nature make it a compound of significant interest in drug discovery and development.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B, have been quantified using the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition. The selectivity is expressed as the Selectivity Index (SI), calculated as the ratio of Kᵢ for MAO-A to Kᵢ for MAO-B.
| Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity Index (SI) | Reference |
| Human MAO-B | 110 nM (0.11 µM) | \multirow{2}{*}{13.18} | [1][3][5][6] |
| Human MAO-A | 1,450 nM (1.45 µM) | [1][3][5][6] |
Mechanism of Action and Key Properties
Kinetic and experimental studies have elucidated the mechanism through which this compound inhibits MAO-B.
-
Competitive Inhibition : this compound interacts with the catalytic site of human MAO-B in a competitive manner.[1][3] This means this compound and the natural substrate of MAO-B compete for binding to the enzyme's active site.
-
Reversibility : The binding of this compound to MAO-B is reversible.[1][2][3] In enzyme washout experiments, MAO-B activity was shown to increase from 37% to 97% following the removal of this compound, indicating that the inhibitor can dissociate from the enzyme, restoring its function.[1]
-
Blood-Brain Barrier Permeability : this compound has demonstrated permeability in the Parallel Artificial Membrane Permeation Assay (PAMPA), an in-vitro model for the blood-brain barrier, suggesting its potential to reach its target enzyme in the central nervous system.[1]
-
Cytotoxicity : In studies using the HepG2 cell line, this compound exhibited minimal cytotoxicity, with over 84% cell viability at concentrations up to 25 µM.[1][3]
Caption: Competitive and reversible inhibition of MAO-B by this compound.
Experimental Protocols
The characterization of this compound involved several key in-vitro assays. The methodologies outlined below are based on the primary literature and standard practices in the field.
MAO-A and MAO-B Inhibition Assay (Fluorometric)
This assay determines the inhibitory potency (Kᵢ) of this compound against both MAO isoforms.
-
Enzyme Source : Recombinant human MAO-A and MAO-B enzymes.
-
Substrate : Kynuramine (B1673886), a non-selective substrate that is metabolized by both MAO-A and MAO-B to a fluorescent product, 4-hydroxyquinoline.
-
Buffer : 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Procedure :
-
Preparation : this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Enzyme Pre-incubation : In a 96-well microplate, the respective MAO enzyme (MAO-A or MAO-B) is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-20 minutes) at 37°C to allow for enzyme-inhibitor binding. Control wells contain the enzyme and buffer but no inhibitor.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the kynuramine substrate to all wells.
-
Detection : The plate is incubated at 37°C, and the formation of the fluorescent product is measured over time using a microplate reader (e.g., excitation λ = 310-320 nm, emission λ = 390-400 nm).
-
-
Data Analysis :
-
The rate of reaction is determined from the slope of the fluorescence versus time curve.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
Inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kᵢ values are determined using the Cheng-Prusoff equation, which relates the IC₅₀ (concentration causing 50% inhibition) to the Kᵢ, the substrate concentration, and the Michaelis constant (Kₘ) of the substrate.
-
Kinetic Analysis for Mode of Inhibition
To determine the mechanism of inhibition (e.g., competitive), the assay is performed with varying concentrations of both the inhibitor (this compound) and the substrate (kynuramine).
-
Procedure : A matrix of experiments is conducted where, for each fixed concentration of this compound, the reaction rate is measured across a range of kynuramine concentrations.
-
Data Analysis : The data are plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For competitive inhibition, the resulting lines will intersect on the y-axis.[3][7] The Kᵢ value can be determined from these plots.
Caption: Experimental workflow for MAO inhibition and selectivity analysis.
Reversibility Assay (Dialysis)
This experiment confirms the reversible nature of this compound's binding to MAO-B.
-
Procedure :
-
Incubation : Two samples of MAO-B enzyme are prepared. One is incubated with a high concentration of this compound (sufficient to cause significant inhibition), and the other (control) is incubated with the vehicle (DMSO).
-
Dialysis : Both samples are placed in dialysis cassettes and dialyzed against a large volume of cold assay buffer for an extended period (e.g., 24 hours) with several buffer changes. This process removes any unbound inhibitor from the solution.
-
Activity Measurement : After dialysis, the enzymatic activity of both the this compound-treated sample and the control sample is measured using the fluorometric assay described above.
-
-
Data Analysis : A significant recovery of enzyme activity in the this compound-treated sample compared to the control indicates that the inhibitor has dissociated from the enzyme, confirming reversible binding.[3][7]
Summary and Conclusion
Compound this compound is a well-characterized MAO-B inhibitor with a clear selectivity profile over MAO-A. Its Kᵢ value of 110 nM for MAO-B and a selectivity index of approximately 13 demonstrate its preference for the target enzyme. The mechanism of action is understood to be competitive and reversible, which are often desirable characteristics for therapeutic agents, potentially leading to a more controlled pharmacodynamic profile. Furthermore, initial assessments suggest favorable blood-brain barrier permeability and a low cytotoxicity profile. These findings establish this compound as a valuable lead compound for the development of new therapeutic agents targeting MAO-B for the treatment of neurodegenerative diseases.
Caption: Logical relationship of this compound's core attributes.
References
T-Box Transcription Factor 5 (TBX5): A Potential Therapeutic Target in Development and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-Box Transcription Factor 5 (TBX5) is a critical regulator of embryonic development, particularly in the formation of the heart and upper limbs. Its dysfunction is the primary cause of Holt-Oram syndrome, a congenital disorder characterized by cardiac and skeletal abnormalities. Emerging evidence has also implicated TBX5 as a tumor suppressor in various cancers, including non-small cell lung carcinoma (NSCLC), where its expression is frequently downregulated. This guide provides a comprehensive overview of TBX5's molecular function, its role in key signaling pathways, and its potential as a therapeutic target. We will delve into the quantitative data supporting its function, detailed experimental protocols for its study, and the signaling networks in which it operates. The therapeutic potential of TBX5 lies in modulating its activity, either to correct developmental abnormalities or to restore its tumor-suppressive functions in malignant tissues.
Molecular Biology of TBX5
TBX5 is a member of the T-box family of transcription factors, which are characterized by a highly conserved DNA-binding domain known as the T-box. This domain allows TBX5 to bind to specific DNA sequences and regulate the transcription of a wide array of target genes.
Gene and Protein Structure
The human TBX5 gene is located on chromosome 12q24.21.[1] The protein consists of 518 amino acids and contains the characteristic T-box domain, which is essential for its function as a transcription factor.[2] Mutations in this gene, particularly within the T-box domain, can impair its DNA-binding ability and lead to diseases such as Holt-Oram syndrome.[3][4]
Function as a Transcription Factor
TBX5 plays a pivotal role in organogenesis by controlling gene expression programs that govern cell fate, proliferation, and differentiation.[5] It can act as both a transcriptional activator and a repressor, often in concert with other transcription factors and chromatin remodeling complexes.[2][6] This dual functionality allows TBX5 to fine-tune the expression of genes necessary for the complex processes of heart and limb development.
TBX5 in Disease and as a Therapeutic Target
Holt-Oram Syndrome
Holt-Oram syndrome (HOS) is an autosomal dominant disorder caused by mutations in the TBX5 gene.[7] It is characterized by skeletal abnormalities of the upper limbs and congenital heart defects, most commonly atrial and ventricular septal defects.[7][8] Genetic testing can identify TBX5 mutations in over 70% of patients who meet the strict clinical criteria for HOS.[2][3][7][9] The primary molecular basis for HOS is haploinsufficiency, where one copy of the TBX5 gene is non-functional, leading to an insufficient amount of the TBX5 protein.[4]
Table 1: Clinical and Genetic Features of Holt-Oram Syndrome
| Feature | Description | Quantitative Data |
| Genetics | Autosomal dominant inheritance due to heterozygous mutations in the TBX5 gene.[7] | Mutations are detected in >70% of patients meeting strict diagnostic criteria.[2][3][7][9] |
| Cardiac Defects | Atrial Septal Defect (ASD), Ventricular Septal Defect (VSD), and conduction abnormalities.[8] | Occur in approximately 75% of HOS patients (95% of familial cases).[2] |
| Skeletal Defects | Preaxial radial ray upper limb malformations, ranging from thumb anomalies to phocomelia.[8] | Upper limb deformities are usually bilateral and frequently asymmetrical.[2] |
Role in Cancer
Recent studies have highlighted a novel role for TBX5 as a tumor suppressor. Its expression is significantly downregulated in several cancers, including non-small cell lung carcinoma (NSCLC), colon cancer, and gastric cancer.[10][11][12] This downregulation is often associated with poorer prognosis and more advanced disease stages.[10][11]
Therapeutic Strategy: Re-expression of TBX5
Given its role as a tumor suppressor, a primary therapeutic strategy for cancers with low TBX5 expression is to restore its function. This could potentially be achieved through gene therapy approaches, where a functional copy of the TBX5 gene is delivered to cancer cells.[13][14] Another avenue of exploration is the use of small molecules that can increase the expression of the endogenous TBX5 gene.
Table 2: TBX5 as a Tumor Suppressor in Non-Small Cell Lung Carcinoma (NSCLC)
| Parameter | Observation | Quantitative Data (p-value) |
| Expression in NSCLC Tissues | TBX5 expression is significantly lower in NSCLC tissues compared to adjacent normal tissues.[10][11] | p < 0.05[10][11] |
| Correlation with Clinical Stage | Lower TBX5 expression is correlated with more advanced TNM stage.[4][10][15] | p = 0.016[4][10][15] |
| Correlation with Histology | TBX5 expression varies with the histopathological type of NSCLC.[4][10][15] | p = 0.029[4][10][15] |
| Correlation with Lymph Node Status | Lower TBX5 expression is associated with lymph node metastasis.[4][10][15] | p = 0.035[4][10][15] |
Table 3: Effects of TBX5 Overexpression in NSCLC Cell Lines
| Cellular Process | Effect of TBX5 Overexpression |
| Proliferation | Significantly inhibited.[10] |
| Colony Formation | Greatly reduced.[10] |
| Invasion | Markedly suppressed.[10] |
| Apoptosis | Induced.[10][16] |
Signaling Pathways and Molecular Interactions
TBX5 functions within complex gene regulatory networks, interacting with other transcription factors and signaling pathways to orchestrate developmental and cellular processes.
Core Cardiac Transcription Factors
TBX5 forms a core complex with other key cardiac transcription factors, including GATA4 and NKX2-5.[1] These factors cooperatively bind to the promoters and enhancers of cardiac-specific genes to regulate their expression.[17][18] This synergistic interaction is crucial for proper heart development, and mutations that disrupt these interactions can lead to congenital heart defects.[17]
Wnt Signaling Pathway
The Wnt signaling pathway is essential for both heart and limb development. TBX5 is a key upstream regulator of this pathway, directly driving the expression of Wnt ligands such as Wnt2 and Wnt2b.[19][20] This initiates a signaling cascade that is critical for processes like lung specification and atrial septation.[19][20] In Tbx5 haploinsufficient mice, a model for Holt-Oram syndrome, there is a significant downregulation of Wnt2 expression (0.67-fold of control, p=0.0126).[19]
BMP Signaling Pathway
Bone Morphogenetic Protein (BMP) signaling is another crucial pathway in cardiac development. Evidence suggests that TBX5 functions in concert with BMP signaling to specify the proepicardium, a structure that gives rise to several important cardiac cell lineages.[12][21][22] TBX5a appears to confer competence to mesodermal cells to respond to BMP signals, thereby initiating proepicardial development.[12][21][22]
Cell Cycle Regulation
TBX5 is a key regulator of the cell cycle in cardiomyocytes. Depletion of TBX5 leads to a G1/S-phase arrest, characterized by the upregulation of S-phase proteins like cyclin E2, CDC6, and CDK2.[6][23][24] Conversely, overexpression of TBX5 can increase the mitotic index of cardiac cells.[23] This indicates that the precise dosage of TBX5 is critical for controlling cardiac cell proliferation during development.[6][23][24]
Diagrams of Signaling Pathways and Experimental Workflows
Key Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for TBX5
This protocol is used to identify the genomic regions where TBX5 binds.
-
Cell Cross-linking: Treat cells with formaldehyde (B43269) to cross-link TBX5 to the DNA it is bound to.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to TBX5. This antibody will bind to TBX5 and, by extension, the DNA fragments it is cross-linked to.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-TBX5-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms (e.g., MACS) to identify regions of enrichment, which represent TBX5 binding sites.[15][25][26]
Co-Immunoprecipitation (Co-IP) for TBX5 Interacting Proteins
This protocol is used to identify proteins that interact with TBX5.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. For nuclear proteins like TBX5, a nuclear extraction step is recommended.[23][27]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding in subsequent steps.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to TBX5.
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-TBX5-interacting protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry to identify novel interacting partners.[9][28]
Luciferase Reporter Assay for TBX5 Transcriptional Activity
This assay is used to quantify the ability of TBX5 to activate or repress the transcription of a target gene.[24][29]
-
Construct Preparation:
-
Reporter Construct: Clone the promoter or a specific regulatory element of a putative TBX5 target gene upstream of a luciferase reporter gene (e.g., Firefly luciferase).[28][30]
-
Effector Construct: Clone the coding sequence of TBX5 into an expression vector.
-
Control Construct: A vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used to normalize for transfection efficiency.[24]
-
-
Co-transfection: Co-transfect the reporter, effector, and control constructs into a suitable cell line.
-
Cell Lysis: After a period of incubation (e.g., 24-48 hours), lyse the cells.
-
Luciferase Activity Measurement: Measure the activity of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity to determine the effect of TBX5 on the transcriptional activity of the target promoter. An increase in this ratio indicates activation, while a decrease suggests repression.[20][31]
Conclusion and Future Directions
TBX5 is a multifaceted transcription factor with critical roles in both developmental processes and cancer suppression. Its well-defined function in Holt-Oram syndrome and its emerging role as a tumor suppressor make it a compelling therapeutic target. For congenital disorders like HOS, future research may focus on strategies to modulate the activity of the remaining functional TBX5 protein or to compensate for its reduced dosage. In the context of cancer, the re-expression or reactivation of TBX5 in tumor cells presents a promising therapeutic avenue. The development of gene therapy techniques or small molecules capable of restoring TBX5 function could offer novel treatment options for patients with cancers characterized by low TBX5 expression. Further investigation into the complex regulatory networks governed by TBX5 will be crucial for the successful translation of these therapeutic strategies into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. providers2.genedx.com [providers2.genedx.com]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
- 4. Overexpression of T-box Transcription Factor 5 (TBX5) Inhibits Pr...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. TBX5 is required for embryonic cardiac cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Holt-Oram Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TBX5 transcription factor regulates cell proliferation during cardiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] TBX5 Genetic Testing Validates Strict Clinical Criteria for Holt-Oram Syndrome | Semantic Scholar [semanticscholar.org]
- 10. Overexpression of T-box Transcription Factor 5 (TBX5) Inhibits Proliferation and Invasion in Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Tbx5 and Bmp signaling are essential for proepicardium specification in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene Therapies for Cancer: Strategies, Challenges and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OBM Genetics | Challenges and Opportunities of Gene Therapy in Cancer [lidsen.com]
- 15. OR | Overexpression of T-box Transcription Factor 5 (TBX5) Inhibits Proliferation and Invasion in Non-Small Cell Lung Carcinoma Cells [techscience.com]
- 16. Induction of apoptosis and inhibition of cell growth by tbx5 knockdown contribute to dysmorphogenesis in Zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tbx5 drives Aldh1a2 expression to regulate a RA-Hedgehog-Wnt gene regulatory network coordinating cardiopulmonary development | Sciety [sciety.org]
- 18. TBX5: A Key Regulator of Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evolutionarily conserved Tbx5–Wnt2/2b pathway orchestrates cardiopulmonary development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tbx5 drives Aldh1a2 expression to regulate a RA-Hedgehog-Wnt gene regulatory network coordinating cardiopulmonary development | eLife [elifesciences.org]
- 21. Tbx5 and Bmp signaling are essential for proepicardium specification in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 22. (PDF) Tbx5 and BMP Signaling Are Essential for [research.amanote.com]
- 23. journals.biologists.com [journals.biologists.com]
- 24. TBX5 is required for embryonic cardiac cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The cardiac TBX5 interactome reveals a chromatin remodeling network essential for cardiac septation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kth.se [kth.se]
- 27. Identification of new mutations in the TBX5 gene in patients with Holt-Oram syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Functional Analysis of TBX5 Missense Mutations Associated with Holt-Oram Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Tbx5 drives Aldh1a2 expression to regulate a RA-Hedgehog-Wnt gene regulatory network coordinating cardiopulmonary development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.plos.org [journals.plos.org]
- 31. Single-nuclei transcriptomics reveals TBX5-dependent targets in a patient with Holt-Oram syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of Early-Stage Neuroprotection Research on Thymosin Beta 4 (Tβ4)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "TB5" is not a standard scientific identifier for a known neuroprotective agent. This guide focuses on Thymosin Beta 4 (Tβ4) , a well-researched peptide often referred to by the synthetic analogue name TB-500 , which is the likely subject of interest given its significant role in neuroprotection and regeneration research.
Introduction: The Promise of a Multifunctional Peptide
Thymosin Beta 4 (Tβ4) is a highly conserved, 43-amino acid peptide that is a primary regulator of G-actin sequestration in eukaryotic cells.[1] Beyond its fundamental role in cytoskeletal dynamics, Tβ4 has emerged as a pleiotropic agent with potent cytoprotective, anti-inflammatory, and regenerative properties.[1][2][3] Its multifaceted mechanism of action makes it a compelling candidate for therapeutic intervention in a range of neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[1][3][4] Early-stage research demonstrates that Tβ4 can cross the blood-brain barrier in animal models of stroke, a critical attribute for treating central nervous system (CNS) injuries.[5][6] This guide provides a technical overview of the core preclinical data, experimental methodologies, and signaling pathways that form the foundation of Tβ4's potential as a neuroprotective agent.
Core Mechanisms and Signaling Pathways
Tβ4's neuroprotective effects are not attributed to a single mechanism but rather to its ability to modulate multiple cellular pathways simultaneously. Its actions include promoting cell survival, reducing inflammation, stimulating angiogenesis (the formation of new blood vessels), and fostering the migration and differentiation of progenitor cells to repair damaged tissue.[1][2][3]
Key signaling pathways implicated in Tβ4's neuroprotective action include:
-
Anti-Apoptotic Signaling: Tβ4 has been shown to inhibit programmed cell death (apoptosis).[2][7] It can upregulate survival kinases like Akt, which plays a crucial role in preventing cell death in various cell types, including neurons.[8][9]
-
Anti-Inflammatory Modulation: The peptide down-regulates key inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB) signaling.[10][11] By reducing the expression of pro-inflammatory cytokines, Tβ4 mitigates secondary tissue damage that often follows an initial neurological injury.[12]
-
Neurotrophic Factor Interaction: Tβ4 can influence the balance of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal survival, growth, and differentiation.[13]
-
Oligodendrogenesis and Remyelination: A significant aspect of Tβ4's restorative function is its ability to promote the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs).[3][9] This leads to the generation of mature oligodendrocytes, the cells responsible for producing myelin, which is crucial for insulating nerve axons and is often damaged in neurological injuries.[3]
Below is a diagram illustrating the primary neuroprotective signaling cascade of Tβ4.
Caption: Tβ4's primary neuroprotective signaling pathways.
Quantitative Data from Preclinical Studies
The neuroprotective and neurorestorative effects of Tβ4 have been quantified across various preclinical models, primarily focusing on traumatic brain injury and stroke. The data consistently demonstrates significant improvements in both histological and functional outcomes.
Table 1: Effects of Tβ4 in a Rat Model of Traumatic Brain Injury (TBI)
Data synthesized from studies where Tβ4 was administered post-injury.
| Outcome Measure | Treatment Group | Result | Significance (p-value) | Reference |
| Cortical Lesion Volume | Tβ4 (6 mg/kg) initiated 6h post-TBI | ~20% Reduction vs. Saline | < 0.05 | [1] |
| Tβ4 (30 mg/kg) initiated 6h post-TBI | ~30% Reduction vs. Saline | < 0.05 | [1] | |
| Hippocampal Cell Loss (CA3) | Tβ4 (6 mg/kg) initiated 24h post-TBI | Significant Reduction vs. Saline | Not specified | [1] |
| Sensorimotor Function (mNSS) | Tβ4 (6 mg/kg) initiated 6h post-TBI | Significantly Lower Scores (Improved) | < 0.05 | [8] |
| Spatial Learning (Morris Water Maze) | Tβ4 (6 mg/kg) initiated 6h post-TBI | Increased Time in Correct Quadrant | < 0.05 | [8] |
| Angiogenesis (Vascular Density) | Tβ4 (6 mg/kg) initiated 24h post-TBI | Significant Increase in Cortex & Hippocampus | < 0.05 | [14] |
| Neurogenesis (Newborn Neurons) | Tβ4 (6 mg/kg) initiated 24h post-TBI | Significant Increase in Cortex & Dentate Gyrus | < 0.05 | [14] |
Table 2: Effects of Tβ4 in a Rat Model of Embolic Stroke
Data from studies where Tβ4 was administered 24 hours post-stroke.
| Outcome Measure | Treatment Group | Result | Significance (p-value) | Reference |
| Infarct Volume | Tβ4 (2 and 12 mg/kg) | No Significant Reduction (Young Rats) | Not Significant | [15] |
| Tβ4 | 50% Reduction (Aged Rats) | Significant | [15] | |
| Functional Outcome (mNSS) | Tβ4 (2 and 12 mg/kg) | Significant Improvement (Young Rats) | < 0.05 | [9] |
| Axonal Remodeling (NF-H) | Tβ4 (6 mg/kg) | ~38% Increase in Immunoreactivity vs. Control | < 0.05 | [16] |
| Myelinated Axons (Luxol Fast Blue) | Tβ4 (6 mg/kg) | ~87% Increase in Staining vs. Control | < 0.05 | [16] |
| Oligodendrocyte Progenitor Cells | Tβ4 (12 mg/kg) | Significant Increase in NG-2+BrdU+ cells | < 0.05 | [9] |
Key Experimental Protocols
Reproducibility is paramount in research. The following sections detail the core methodologies used in the cited Tβ4 neuroprotection studies.
Traumatic Brain Injury (TBI) Model
A common and standardized model for inducing TBI in rats is the Controlled Cortical Impact (CCI) model.[1][8]
-
Animal Model: Adult male Wistar rats are typically used.[8][17]
-
Anesthesia: Animals are anesthetized, often with isoflurane (B1672236) or a similar inhalant anesthetic.
-
Surgical Procedure:
-
The rat is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull.
-
A craniotomy (typically 5-6 mm in diameter) is performed over the parietal cortex, keeping the dura mater intact.
-
The CCI device, which has a pneumatically driven impactor tip, is positioned perpendicular to the cortical surface.
-
Injury is induced with specific parameters (e.g., impact velocity of 4 m/s, deformation depth of 3 mm) to create a moderate and reproducible injury.[8]
-
-
Tβ4 Administration: Thymosin β4 (or saline control) is administered intraperitoneally (i.p.) at specified time points post-injury (e.g., 6 or 24 hours) and may be followed by repeated doses.[8][17]
-
Outcome Assessment:
-
Behavioral Tests: Sensorimotor function is assessed using the modified Neurological Severity Score (mNSS), and cognitive function (spatial learning) is evaluated with the Morris Water Maze test.[8][17]
-
Histology: After a set period (e.g., 35 days), animals are euthanized, and brains are sectioned. Techniques like Cresyl Violet staining are used to measure cortical lesion volume, and immunohistochemistry is used to identify specific cell types (e.g., newborn neurons with BrdU/NeuN staining).[8][14]
-
Embolic Stroke Model
This model mimics a common type of human stroke where a clot blocks a cerebral artery.
-
Animal Model: Young or aged male rats.[15]
-
Procedure:
-
A blood clot is prepared from a donor animal.
-
The recipient rat is anesthetized, and the external carotid artery (ECA) and internal carotid artery (ICA) are exposed.
-
A catheter is inserted into the ECA and advanced to the origin of the middle cerebral artery (MCA).
-
The prepared clot is injected to occlude the MCA, inducing an ischemic stroke.
-
-
Tβ4 Administration: Tβ4 is typically administered intravenously (i.v.) or intraperitoneally (i.p.) 24 hours after the MCA occlusion.[9][15]
-
Outcome Assessment:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which helps differentiate infarcted (white) from viable (red) tissue.
-
Functional Tests: Behavioral outcomes are measured using tests like the adhesive removal test (ART) and mNSS.[16]
-
Immunohistochemistry: Brain sections are stained for markers of axonal remodeling (Neurofilament-H), myelination (Luxol Fast Blue, MBP), and oligodendrocytes (NG-2, APC).[9][16]
-
The workflow for a typical preclinical TBI study is visualized below.
Caption: A typical experimental workflow for a TBI study.
Conclusion and Future Directions
Early-stage research provides compelling evidence for the neuroprotective and neurorestorative potential of Thymosin Beta 4. Its ability to modulate multiple pathways involved in inflammation, cell survival, and tissue regeneration positions it as a promising therapeutic candidate for acute neurological injuries like TBI and stroke.[8][15] The data from preclinical models consistently show that Tβ4, even when administered in a clinically relevant time window (6-24 hours post-injury), can reduce brain damage and significantly improve long-term functional recovery.[1][8]
Future research should focus on:
-
Optimizing Dosing and Timing: Further studies are needed to define the optimal therapeutic window and dosing regimen for different types of neurological injuries.[8]
-
Combination Therapies: Investigating Tβ4 in conjunction with other neuroprotective or rehabilitative strategies could reveal synergistic effects.
-
Chronic Models: Evaluating the efficacy of Tβ4 in chronic models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is a logical next step, especially given its observed anti-inflammatory and pro-survival effects.[10]
-
Clinical Translation: Given its established safety profile in human trials for other indications, the preclinical data strongly supports the progression of Tβ4 into clinical trials for TBI and stroke.[3]
References
- 1. Neuroprotective and neurorestorative effects of Thymosin beta 4 treatment following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. What is Thymosin beta-4 used for? [synapse.patsnap.com]
- 5. regenerx.com [regenerx.com]
- 6. neuronewsinternational.com [neuronewsinternational.com]
- 7. Neuroprotective function of thymosin-beta and its derivative peptides on the programmed cell death of chick and rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. regenerx.com [regenerx.com]
- 11. researchgate.net [researchgate.net]
- 12. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. Treatment of traumatic brain injury with thymosin β4 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymosin β4 for the Treatment of Acute Stroke: Neurorestorative or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymosin β4 improves functional neurological outcome in a rat model of embolic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptidesciences.com [peptidesciences.com]
Methodological & Application
Application Notes: High-Throughput Screening of Tankyrase Inhibitors Using an In Vitro Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
Introduction
Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] These enzymes play crucial roles in various cellular processes, including telomere maintenance, mitotic spindle formation, and glucose metabolism.[2] Notably, Tankyrases are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[1][3][4] They mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a central scaffold protein in the β-catenin destruction complex.[3] This post-translational modification targets Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin and the activation of Wnt target genes.[1][5][6]
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1][5][7] Consequently, inhibiting Tankyrase activity to stabilize Axin and suppress Wnt signaling has emerged as a promising therapeutic strategy.[7][8][9] This document provides a detailed protocol for a robust, high-throughput in vitro assay to identify and characterize inhibitors of Tankyrase enzymatic activity using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.
Note on Nomenclature: The term "TB5" is not a recognized designation for a human enzyme. This protocol is designed for the human Tankyrase (TNKS) enzymes, which are the likely intended targets for this type of assay.
Signaling Pathway
Tankyrase enzymes are critical regulators of the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal, Tankyrase PARsylates the Axin protein, marking it for degradation. This disrupts the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription associated with cell proliferation. Tankyrase inhibitors block this process, leading to Axin stabilization and suppression of the oncogenic Wnt pathway.
Caption: Wnt/β-catenin signaling and the role of Tankyrase inhibition.
Experimental Protocols
Principle of the HTRF® Assay
This assay quantifies the PARsylation activity of a Tankyrase enzyme (e.g., TNKS2) on a biotinylated histone substrate. The reaction utilizes NAD+ as a co-substrate. The product, poly(ADP-ribosyl)ated biotin-histone, is detected using a duo of fluorescently labeled antibodies: a Europium cryptate-labeled anti-poly(ADP-ribose) antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to the biotinylated histone.
When both donor and acceptor are in close proximity on the PARsylated substrate, excitation of the Europium cryptate at 337 nm results in a Fluorescence Resonance Energy Transfer (FRET) to the XL665 acceptor, which then emits a specific signal at 665 nm. The intensity of this signal is directly proportional to the amount of PARsylated product and thus to the enzyme's activity. Inhibitors will disrupt this reaction, leading to a decrease in the HTRF signal.
Materials and Reagents
-
Enzyme: Recombinant Human Tankyrase 2 (TNKS2), catalytic domain (e.g., BPS Bioscience, Cat. #80515).
-
Substrate: Biotinylated Histone Mixture (e.g., BPS Bioscience, Cat. #52029).
-
Co-substrate: NAD+ (Nicotinamide adenine (B156593) dinucleotide).
-
Detection Reagents: HTRF® detection reagents (e.g., from Cisbio or Revvity), including:
-
Streptavidin-XL665 (or d2)
-
Anti-PAR Antibody labeled with Europium Cryptate
-
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Stop/Detection Buffer: HTRF Detection Buffer (e.g., from kit supplier) containing EDTA to stop the reaction.
-
Test Compounds: Tankyrase inhibitors (e.g., XAV939 as a positive control) dissolved in 100% DMSO.
-
Assay Plates: Low-volume, white, 384-well plates (e.g., Greiner Bio-One).
-
Plate Reader: HTRF®-compatible plate reader capable of dual-wavelength detection at 665 nm and 620 nm.
Experimental Workflow Diagram
Caption: Experimental workflow for the Tankyrase HTRF® inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of test compounds and the positive control inhibitor (XAV939) in 100% DMSO. Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Thaw the TNKS2 enzyme, biotin-histone substrate, and NAD+ on ice.
-
Prepare the working enzyme solution by diluting the TNKS2 stock in Assay Buffer to the desired final concentration.
-
Prepare a combined Substrate/NAD+ mixture in Assay Buffer. The optimal concentrations should be determined empirically but are typically near the Km for NAD+ and a saturating concentration for the histone substrate.
-
Prepare the detection reagent mix by diluting the SA-XL665 and Anti-PAR-Eu Cryptate in the Stop/Detection Buffer as per the manufacturer's instructions.
-
-
Assay Procedure (20 µL Final Volume):
-
Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5.5 µL of the diluted TNKS2 enzyme solution to each well.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 4 µL of the Substrate/NAD+ mixture to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the premixed detection reagents. This solution contains EDTA, which chelates Mg²⁺ and halts enzyme activity.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow for the detection antibodies to bind.
-
-
Data Acquisition:
-
Data Analysis:
-
The HTRF ratio is calculated for each well using the following formula: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000[10][11]
-
Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 x (1 - [(Ratio_Inhibitor - Ratio_Background) / (Ratio_Max_Signal - Ratio_Background)]) (Where Background is no enzyme or a fully inhibited control, and Max Signal is the DMSO vehicle control.)
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve.
-
Data Presentation
The potency of Tankyrase inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The results should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Target Enzyme | IC₅₀ (nM) [Mean ± SD, n=3] | Max Inhibition (%) |
| XAV939 (Control) | TNKS2 | 8.5 ± 1.1 | 98.7 |
| G007-LK (Control) | TNKS2 | 15.2 ± 2.5 | 99.1 |
| Compound A | TNKS2 | 25.6 ± 4.3 | 97.5 |
| Compound B | TNKS2 | 150.1 ± 18.9 | 85.2 |
| Compound C | TNKS2 | >10,000 | 12.3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Known potent Tankyrase inhibitors like XAV939 and G007-LK typically exhibit IC₅₀ values in the low nanomolar range.[12][13]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tankyrase inhibitors as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. [PDF] Tankyrase: Function and Tankyrase Inhibitor in Cancer | Semantic Scholar [semanticscholar.org]
- 9. Novel insight into the function of tankyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing Thymosin Beta 5 (TB5) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Beta 5 (TB5), also known as Thymosin Beta 4 (Tβ4), is a naturally occurring 43-amino acid peptide that plays a crucial role in regulating actin polymerization, a fundamental process in cell structure and motility.[1] Its multifaceted biological activities, including the promotion of cell migration, proliferation, differentiation, and anti-inflammatory effects, have positioned it as a molecule of significant interest in regenerative medicine and drug development.[2][3] These application notes provide a comprehensive guide for the effective use of this compound in various cell culture experiments, complete with detailed protocols and quantitative data summaries.
Mechanism of Action
This compound's primary intracellular function is to sequester globular actin (G-actin) monomers. This action prevents the spontaneous polymerization of G-actin into filamentous actin (F-actin), thereby maintaining a pool of available actin monomers for rapid cytoskeletal reorganization.[1] This regulation of actin dynamics is central to its effects on cellular processes such as migration and proliferation.[4] Extracellularly, this compound can interact with cell surface receptors to activate intracellular signaling pathways, further influencing cellular behavior.
Core Signaling Pathways
This compound modulates several key signaling pathways to exert its biological effects. Understanding these pathways is critical for designing and interpreting experiments.
-
PI3K/Akt/eNOS Pathway: This pathway is crucial for cell survival, proliferation, and angiogenesis. This compound has been shown to activate this pathway, leading to increased endothelial cell migration and tube formation.[3][5]
-
Notch Signaling Pathway: Involved in cell fate decisions, proliferation, and angiogenesis, the Notch pathway can be modulated by this compound to promote the formation of new blood vessels.[1][4]
-
NF-κB Signaling Pathway: As a key regulator of inflammation, the NF-κB pathway can be influenced by this compound, contributing to its anti-inflammatory properties.[1]
Data Presentation: Quantitative Effects of this compound in Cell Culture
The following tables summarize quantitative data from various studies on the effects of this compound on different cell types and assays.
Table 1: Effects of this compound on Cell Migration
| Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Migration | ~50 nM | Not Specified | Near-identical migration activity to the actin-binding motif of this compound.[6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Scratch Wound | Not Specified | Not Specified | Significantly accelerated rate of migration into the wounded area.[7] |
| Endothelial Progenitor Cells (EPCs) | Transwell Migration | Concentration-dependent | Not Specified | Induced directional migration.[5] |
| Diabetic hiPSC-derived Endothelial Cells | Not Specified | 600 ng/mL | Not Specified | Improved migratory potential. |
Table 2: Effects of this compound on Cell Proliferation
| Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect |
| Adipose-Derived Stem Cells (ADSCs) | CCK-8 Assay | 100 ng/mL | Day 1 onwards | Significant increase in proliferation.[8] |
| Adipose-Derived Stem Cells (ADSCs) | CCK-8 Assay | 1000 ng/mL | Day 1 onwards | Significant increase in proliferation.[8] |
| Diabetic hiPSC-derived Endothelial Cells | Doubling Time | 600 ng/mL | Not Specified | Significantly reduced cell doubling time.[2] |
| Swine Mesenchymal Stem Cells (sMSCs) | Not Specified | 1 µg/mL | 48 hours | Increased proliferation under hypoxic conditions.[9] |
Table 3: Effects of this compound on Angiogenesis (Tube Formation)
| Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | Not Specified | Not Specified | Promoted tube formation.[6] |
| Diabetic hiPSC-derived Endothelial Cells | Matrigel Tube Formation | 600 ng/mL | Not Specified | More extensive formation of tubular structures; significantly higher numbers of nodes, junctions, and total branching length.[2] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted based on the specific cell type and experimental goals.
Scratch Wound Healing Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a confluent cell monolayer.
Materials:
-
Cells of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (sterile, carrier-free)
-
24-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Phosphate-Buffered Saline (PBS), sterile
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free area.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
This compound Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).
-
Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark reference points to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration (Boyden Chamber) Assay
This assay evaluates the chemotactic effect of this compound on individual cell migration.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete medium (as a positive control chemoattractant)
-
This compound stock solution
-
Transwell inserts (with appropriate pore size for the cell type) and companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Setting up the Assay:
-
In the lower chamber of the transwell plate, add medium containing different concentrations of this compound. Include a negative control (serum-free medium) and a positive control (complete medium with serum).
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 10-15 minutes.
-
Gently wash the inserts in water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition.
-
Endothelial Cell Tube Formation Assay for Angiogenesis
This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Basement membrane extract (BME), such as Matrigel®
-
This compound stock solution
-
96-well or 48-well tissue culture plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add an appropriate volume of BME to each well of a pre-chilled 96-well or 48-well plate to form a thin layer.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell basal medium containing the desired concentrations of this compound.
-
Cell Seeding: Seed the endothelial cells onto the solidified BME at a density of 1.5-2.0 x 10^4 cells per well (for a 96-well plate).
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Imaging: Observe the formation of capillary-like structures using an inverted microscope. Capture images at different time points.
-
Quantification: Analyze the images to quantify angiogenesis. Parameters to measure include the number of branch points, total tube length, and the number of loops. Image analysis software with angiogenesis plugins can be used for this purpose.
Stem Cell Differentiation Protocol (General Framework)
This protocol provides a general framework for investigating the effect of this compound on the differentiation of mesenchymal stem cells (MSCs). Specific growth factors and markers will vary depending on the target lineage.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC expansion medium
-
Differentiation induction medium (specific to the target lineage, e.g., osteogenic, chondrogenic, adipogenic)
-
This compound stock solution
-
Staining reagents for specific lineages (e.g., Alizarin Red S for osteogenesis, Oil Red O for adipogenesis)
-
Reagents for RT-qPCR analysis of lineage-specific markers
Procedure:
-
MSC Expansion: Culture MSCs in expansion medium until they reach 70-80% confluency.
-
Initiation of Differentiation: To induce differentiation, replace the expansion medium with the appropriate differentiation induction medium.
-
This compound Treatment: Add this compound at the desired concentrations to the differentiation medium. Include a control group with differentiation medium alone.
-
Long-Term Culture: Culture the cells for the required differentiation period (typically 14-21 days), changing the medium with or without this compound every 2-3 days.
-
Analysis of Differentiation:
-
Staining: At the end of the differentiation period, fix the cells and perform lineage-specific staining to visualize the differentiated cells.
-
Gene Expression Analysis: Harvest RNA from the cells at different time points during differentiation and perform RT-qPCR to quantify the expression of key lineage-specific marker genes (e.g., RUNX2 for osteogenesis, SOX9 for chondrogenesis, PPARγ for adipogenesis).[10]
-
Protein Analysis: Perform Western blotting or immunofluorescence to detect the expression of lineage-specific proteins.
-
Conclusion
Thymosin Beta 5 is a potent regulator of fundamental cellular processes with significant therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the diverse effects of this compound in their cell culture models. Careful optimization of concentrations, incubation times, and cell types will be crucial for obtaining robust and reproducible results. The use of appropriate controls and quantitative analysis methods will further enhance the quality and impact of these investigations.
References
- 1. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 4. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Study of Thymosin Beta 4 Promoting Transplanted Fat Survival by Regulating Adipose-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin β4 increases the potency of transplanted mesenchymal stem cells for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Transcription Factors in the Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring TB5 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from in vitro assays to in vivo animal models is a critical step in the development of any novel therapeutic agent.[1][2][3][4] These application notes provide a comprehensive overview of the key methodologies and protocols for evaluating the in vivo efficacy of "TB5," a hypothetical anti-cancer therapeutic. The described techniques are foundational for oncology drug discovery and are designed to assess a compound's anti-tumor activity, impact on survival, and potential mechanisms of action in a preclinical setting.[2][5][6]
The primary goals of in vivo efficacy studies are to demonstrate proof-of-concept, establish dose-response relationships, and gather essential data to support progression to clinical trials.[4] This document outlines protocols for the most commonly used xenograft and syngeneic models, details primary and secondary efficacy endpoints, and provides standardized methods for data collection and analysis.
Selecting an Appropriate In Vivo Model
The choice of animal model is paramount for the successful evaluation of this compound and depends on the specific research question and the therapeutic's proposed mechanism of action.[7][8]
-
Cell Line-Derived Xenograft (CDX) Models: These are the most common and cost-effective models for initial efficacy screening.[9][10] They involve the subcutaneous injection of established human cancer cell lines into immunocompromised mice (e.g., athymic nude or SCID mice).[1][11][12]
-
Advantages: High reproducibility, rapid tumor growth, and extensive historical data.[9][10]
-
Limitations: Lack of a competent immune system, which is a significant drawback if this compound is an immunomodulatory agent.[1] They also may not fully recapitulate the heterogeneity of human tumors.[9][13]
-
-
Patient-Derived Xenograft (PDX) Models: These models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[9][13][14]
-
Syngeneic Models: These models use immortalized mouse tumor cell lines implanted into immunocompetent mice of the same inbred strain.[17][18]
-
Advantages: A fully functional immune system allows for the evaluation of immunotherapies.[18][19] They are crucial for studying the interactions between the tumor, immune system, and the therapeutic agent.[18]
-
Limitations: The mouse tumor may not fully represent the complexity of human cancers.[17] Efficacy in syngeneic models does not always translate to success in human clinical trials.[20][21]
-
Primary and Secondary Efficacy Endpoints
Efficacy is assessed through a combination of primary and secondary endpoints.
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): The primary measure of a drug's cytotoxic or cytostatic activity.[22]
-
Overall Survival (OS): A critical endpoint, particularly for aggressive tumor models, measuring the prolongation of lifespan.[23]
Secondary Endpoints:
-
Body Weight: Monitored as a key indicator of systemic toxicity.[5]
-
Biomarker Analysis: Measurement of target engagement and downstream pharmacodynamic effects in tumor and surrogate tissues.[24][25]
-
Metastasis Assessment: Evaluation of the spread of cancer to distant organs, often using imaging techniques.[5][26]
Experimental Protocols
Protocol: Subcutaneous Xenograft Model Efficacy Study
This protocol describes a standard efficacy study using a CDX model.
1. Animal Handling and Acclimation:
- Acquire 6-8 week old female athymic nude mice.
- Allow a 1-week acclimation period with standard housing conditions, food, and water ad libitum.
- All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[27]
2. Tumor Cell Preparation and Implantation:
- Culture the selected human cancer cell line (e.g., A549 lung carcinoma) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[10]
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length (a) and width (b) with digital calipers 2-3 times per week.[10][28]
- Calculate tumor volume using the formula: V = (a * b^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[10]
4. Dosing and Administration:
- Prepare this compound at the desired concentrations (e.g., 10, 30, 100 mg/kg) in an appropriate vehicle.
- The control group receives the vehicle only.
- Administer the treatment via the clinically intended route (e.g., intraperitoneal injection, oral gavage) according to the planned schedule (e.g., daily for 21 days).[29]
5. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.[10]
- Euthanize mice if the tumor volume exceeds 2000 mm³, if there is more than a 20% loss in body weight, or if signs of distress are observed.
- At the end of the study, euthanize all remaining animals. Collect tumors, blood, and other relevant tissues for biomarker analysis.[29]
6. Data Analysis:
- Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean volume of treated group at end / Mean volume of control group at end)] * 100.
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | Daily, PO | 1450 ± 125 | - | -1.5 ± 0.5 |
| This compound | 10 | Daily, PO | 986 ± 98 | 32.0 | -2.1 ± 0.8 |
| This compound | 30 | Daily, PO | 522 ± 75 | 64.0 | -4.5 ± 1.2 |
| This compound | 100 | Daily, PO | 218 ± 45 | 85.0 | -8.9 ± 2.1 |
| Standard-of-Care | X | Daily, PO | 435 ± 62 | 70.0 | -6.3 ± 1.5 |
Table 2: Survival Analysis in a Syngeneic Orthotopic Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | % Increase in Lifespan | p-value vs. Control |
| Vehicle Control | 0 | 25 | - | - |
| This compound | 50 | 38 | 52 | <0.01 |
| Standard-of-Care | Y | 35 | 40 | <0.05 |
Visualizations: Workflows and Pathways
In Vivo Efficacy Study Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study, from initial planning to final data analysis.
Caption: Workflow for a typical preclinical in vivo efficacy study.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits the PI3K/Akt/mTOR signaling pathway, a common target in oncology.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. ijpbs.com [ijpbs.com]
- 4. criver.com [criver.com]
- 5. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. ichor.bio [ichor.bio]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. mdpi.com [mdpi.com]
- 15. oaepublish.com [oaepublish.com]
- 16. Current and Future Horizons of Patient-Derived Xenograft Models in Colorectal Cancer Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improving the predictive accuracy of efficacy evaluation using tumor orthotopic transplant and resection model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dctd.cancer.gov [dctd.cancer.gov]
- 28. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
TB5: A Potent and Selective Tool for Interrogating Monoamine Oxidase-B Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, including dopamine (B1211576). Its dysregulation has been implicated in the pathophysiology of various neurodegenerative disorders, most notably Parkinson's disease. The development and characterization of selective inhibitors of MAO-B are paramount for both therapeutic intervention and for elucidating the intricate roles of this enzyme in health and disease. TB5, a brominated thienyl chalcone, has emerged as a potent, selective, and reversible inhibitor of human MAO-B (hMAO-B), making it an invaluable tool compound for in vitro and potentially in vivo studies of MAO-B function.[1]
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in studying MAO-B.
Pharmacological Profile of this compound
This compound distinguishes itself as a highly selective and potent inhibitor of MAO-B. Its mechanism of action is competitive and reversible, allowing for the study of MAO-B activity in a controlled and non-permanent manner.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in comparison to other well-established MAO-B inhibitors.
| Compound | Kᵢ (hMAO-B) | IC₅₀ (hMAO-B) | Kᵢ (hMAO-A) | Selectivity Index (SI) for MAO-B | Mechanism of Inhibition | Reference |
| This compound | 0.11 ± 0.01 µM | Not explicitly reported | 1.45 µM | 13.18 | Competitive, Reversible | [1] |
| Selegiline | - | 0.007 µM | - | >50 | Irreversible | [2][3] |
| Rasagiline | - | 0.014 µM | - | ~50 | Irreversible | [2][4] |
| Safinamide | - | 0.08 µM | - | >1000 | Reversible | [2][4] |
Note: The Selectivity Index (SI) is calculated as Kᵢ (MAO-A) / Kᵢ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
Cytotoxicity Profile
Understanding the cytotoxic potential of a tool compound is crucial for interpreting experimental results. Cytotoxicity studies on this compound have been conducted using HepG2 cells.
| Compound | Concentration | Cell Viability | Reference |
| This compound | 5 µM | 95.75% | [1] |
| This compound | 25 µM | 84.59% | [1] |
These data indicate that this compound exhibits low cytotoxicity at concentrations effective for MAO-B inhibition.
Signaling Pathways and Experimental Workflow
MAO-B and Dopamine Metabolism
MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of dopamine in the brain. By inhibiting MAO-B, compounds like this compound can increase the synaptic availability of dopamine.
Figure 1: Simplified signaling pathway of MAO-B in dopamine metabolism and the inhibitory action of this compound.
Experimental Workflow for MAO-B Inhibition Assay
A typical workflow for assessing the inhibitory potential of a compound like this compound on MAO-B activity involves a series of steps from reagent preparation to data analysis.
Figure 2: General experimental workflow for determining the inhibitory activity of this compound on MAO-B.
Experimental Protocols
The following protocols are based on established methods for studying MAO-B inhibitors and can be adapted for the use of this compound.
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for hMAO-B using a fluorometric assay.
Materials:
-
Human recombinant MAO-B (hMAO-B)
-
This compound
-
Tyramine (B21549) (MAO-B substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in potassium phosphate buffer to achieve final assay concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a working solution of hMAO-B in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a substrate solution of tyramine in potassium phosphate buffer.
-
Prepare a detection solution containing Amplex® Red and HRP in potassium phosphate buffer. Protect from light.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the appropriate this compound dilution or vehicle control (buffer with DMSO).
-
Add 50 µL of the hMAO-B working solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the tyramine substrate solution to all wells.
-
Immediately add 50 µL of the Amplex® Red/HRP detection solution to all wells.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Reversibility of Inhibition Assay
This protocol determines whether the inhibition of MAO-B by this compound is reversible.
Materials:
-
Same as Protocol 1
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Inhibition:
-
Incubate hMAO-B with a concentration of this compound that produces significant inhibition (e.g., 5-10 times the IC₅₀) and a vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
-
Dialysis:
-
Place the enzyme-inhibitor mixture and the control mixture into separate dialysis cassettes.
-
Dialyze against a large volume of cold potassium phosphate buffer for an extended period (e.g., 24 hours), with several buffer changes. This step is designed to remove the unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the MAO-B activity of both the this compound-treated and control samples using the assay described in Protocol 1.
-
-
Data Analysis:
-
Compare the MAO-B activity of the dialyzed this compound-treated sample to the dialyzed control sample.
-
A significant recovery of enzyme activity in the this compound-treated sample after dialysis indicates reversible inhibition.[1]
-
Protocol 3: Determination of Inhibition Mechanism (Kinetic Analysis)
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Materials:
-
Same as Protocol 1
Procedure:
-
Assay Setup:
-
Set up a matrix of experiments with varying concentrations of the substrate (tyramine) and varying fixed concentrations of this compound (including a zero-inhibitor control).
-
-
Activity Measurement:
-
For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in Protocol 1.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines generated for each inhibitor concentration:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
The results for this compound are expected to show a pattern consistent with competitive inhibition.[1]
-
Conclusion
This compound is a well-characterized tool compound that offers high potency and selectivity for MAO-B. Its reversible and competitive mode of action makes it particularly suitable for a wide range of in vitro studies aimed at understanding the function and regulation of MAO-B. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their investigations into the role of MAO-B in neurological processes and disease.
References
- 1. Synthesis, Biochemistry, and Computational Studies of Brominated Thienyl Chalcones: A New Class of Reversible MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of Thymosin Beta 4 (Tβ4/TB-500)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Assessing the permeability of therapeutic agents across this barrier is a critical step in the development of drugs targeting the CNS. This document provides detailed application notes and protocols for evaluating the BBB permeability of the peptide Thymosin Beta 4 (Tβ4), also known as TB-500, a promising candidate for the treatment of neurological injuries.
Recent studies suggest that Tβ4 can cross the blood-brain barrier, particularly under pathological conditions such as stroke, to exert its neuroprotective and regenerative effects.[1][2] The methodologies described herein—in-situ brain perfusion, brain microdialysis, and brain homogenate analysis—are fundamental techniques for quantifying the extent and rate of Tβ4's passage into the brain.
Data Presentation: Quantitative Assessment of Peptide BBB Permeability
Quantitative data from BBB permeability studies are crucial for comparing the brain uptake of different compounds. Below are tables presenting representative data for various peptides, illustrating key parameters measured in such experiments. While specific quantitative permeability data for Tβ4/TB-500 is emerging, the following examples serve as a reference for data presentation.
Table 1: In-Situ Brain Perfusion Parameters for Various Peptides
| Peptide | Molecular Weight (Da) | Unidirectional Influx Rate (K_in) (μl/g/min) | Brain Parenchymal Distribution (%) | Reference |
| pVEC | 1600 | 6.02 | 80 | [3][4] |
| SynB3 | 1200 | 5.63 | 77 | [3][4] |
| Tat 47-57 | 1500 | 4.73 | 79 | [3][4] |
| Gly-Pro | 172 | 3.49 | N/A | [5] |
| Tyr-Pro | 264 | 3.53 | N/A | [5] |
Table 2: Brain-to-Plasma Ratios of Peptides
| Peptide | Brain-to-Blood Ratio (5 sec post-injection) | Lipophilicity (Octanol Coefficient) | Reference |
| Peptide 1 | 0.015 | -1.5 | [6] |
| Peptide 2 | 0.025 | -0.8 | [6] |
| Peptide 3 | 0.040 | 0.2 | [6] |
Experimental Protocols
In-Situ Brain Perfusion
The in-situ brain perfusion technique allows for the precise measurement of the unidirectional influx of a compound across the BBB, independent of systemic circulation.[][8]
Objective: To determine the brain uptake rate and permeability-surface area (PS) product of Tβ4.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)
-
Radiolabeled or fluorescently-tagged Tβ4
-
Vascular marker (e.g., [14C]-sucrose or [3H]-inulin)
-
Surgical instruments (scissors, forceps, cannulas)
-
Brain tissue solubilizer
-
Scintillation counter or fluorescence spectrophotometer
Protocol:
-
Anesthetize the animal (e.g., with a ketamine/xylazine mixture).
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
Initiate perfusion with the perfusion buffer at a constant flow rate (e.g., 10 mL/min for rats). The perfusate should contain a known concentration of labeled Tβ4 and a vascular marker.
-
Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Dissect the brain into desired regions, weigh the samples, and solubilize the tissue.
-
Quantify the amount of labeled Tβ4 and the vascular marker in the brain tissue and in an aliquot of the perfusate using a scintillation counter or spectrophotometer.
-
Calculate the brain uptake clearance (K_in) and the permeability-surface area (PS) product using appropriate equations, correcting for the vascular space occupied by the marker.
Brain Microdialysis
Microdialysis is a minimally invasive technique used to measure the concentration of unbound, free molecules in the brain's extracellular fluid in awake, freely-moving animals.[9][10]
Objective: To determine the time-course of unbound Tβ4 concentration in a specific brain region following systemic administration.
Materials:
-
Rat or mouse with a stereotaxically implanted guide cannula
-
Microdialysis probe (with a molecular weight cutoff appropriate for Tβ4, e.g., 30 kDa)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical method for Tβ4 quantification (e.g., LC-MS/MS or ELISA)
Protocol:
-
Insert the microdialysis probe through the guide cannula into the target brain region of a conscious animal.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 μL/min).[10]
-
Allow for a stabilization period (e.g., 1-2 hours) for the tissue to recover from the probe insertion.
-
Administer Tβ4 systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) using a refrigerated fraction collector.
-
Analyze the concentration of Tβ4 in the dialysate samples using a validated analytical method.
-
The concentration in the dialysate can be related to the absolute concentration in the extracellular fluid by determining the in vivo recovery of the probe.
Brain Homogenate Analysis
This method measures the total concentration of a compound (both free and bound) in the brain tissue.
Objective: To determine the total brain concentration of Tβ4 at a specific time point after administration.
Materials:
-
Anesthetized rat or mouse
-
Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Analytical method for Tβ4 quantification (e.g., ELISA or Western blot)
Protocol:
-
Administer Tβ4 to the animal.
-
At a predetermined time point, euthanize the animal and perfuse transcardially with saline to remove blood from the brain vasculature.
-
Excise the brain and dissect the region of interest.
-
Weigh the tissue sample and add a specific volume of ice-cold homogenization buffer.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
Quantify the concentration of Tβ4 in the supernatant using an appropriate analytical method.
-
Express the Tβ4 concentration as amount per gram of brain tissue or per milligram of total protein.
Visualizations
Experimental Workflows
Caption: Workflow for In-Situ Brain Perfusion.
Caption: Workflow for Brain Microdialysis.
Caption: Workflow for Brain Homogenate Analysis.
Signaling Pathway
TGF-β Signaling and its Effect on the Blood-Brain Barrier
Transforming Growth Factor-beta (TGF-β) signaling plays a complex role in regulating BBB integrity. Under certain conditions, TGF-β1 can increase BBB permeability by downregulating the expression of key tight junction proteins.[11]
References
- 1. regenerx.com [regenerx.com]
- 2. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGFβ1 exacerbates blood-brain barrier permeability in a mouse model of hepatic encephalopathy via upregulation of MMP9 and downregulation of claudin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGFβ1 exacerbates blood–brain barrier permeability in a mouse model of hepatic encephalopathy via upregulation of MMP9 and downregulation of claudin-5 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing Thymosin Beta 5 (TB5) in Combination with Neuroactive Compounds for Enhanced Neuroprotection and Neurorestoration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Beta 5 (Tβ5), also widely known as Thymosin Beta 4 (Tβ4), is a naturally occurring 43-amino acid peptide that has garnered significant interest in the field of regenerative medicine due to its multifaceted roles in tissue repair, anti-inflammatory processes, and cytoprotection.[1][2] In the context of neurological disorders, Tβ4 has demonstrated considerable potential as a neuroprotective and neurorestorative agent in preclinical models of stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][3] This document provides detailed application notes and proposed experimental protocols for investigating the therapeutic efficacy of Tβ4 in combination with other neuroactive compounds, a strategy aimed at leveraging synergistic mechanisms to achieve superior therapeutic outcomes.
The rationale for combining Tβ4 with other neuroactive agents stems from its pleiotropic nature. Tβ4 has been shown to upregulate neurotrophic factors, modulate inflammatory pathways, and promote cell survival, suggesting that its therapeutic effects could be amplified when co-administered with compounds that target complementary pathways.[4][5] These notes are intended to guide researchers in designing and executing preclinical studies to explore these potential synergies.
Data Presentation: Efficacy of Tβ4 Monotherapy in Preclinical Models
The following tables summarize quantitative data from key preclinical studies on Tβ4 monotherapy, providing a baseline for comparison when designing combination therapy experiments.
Table 1: Effects of Tβ4 Monotherapy on Traumatic Brain Injury (TBI) in Rats
| Parameter | Control (Saline) | Tβ4 (6 mg/kg) | Tβ4 (30 mg/kg) | Reference |
| Cortical Lesion Volume (%) | 14.2 ± 3.9 | Reduced by ~20% (p<0.001) | Reduced by ~30% (p<0.001) | [3] |
| Hippocampal Cell Loss (CA3 & DG) | Significant loss | Significantly reduced (p<0.001) | Significantly more reduced than 6 mg/kg (p=0.005) | [2] |
| Neurogenesis (Newborn neurons) | 2.1-fold increase vs. sham | 4.5-fold increase vs. sham (p<0.001) | 5.6-fold increase vs. sham (p<0.001) | [2] |
| Sensorimotor Function (mNSS score) | Impaired | Significantly improved | Significantly improved | [2][3] |
| Spatial Learning (Morris Water Maze) | Impaired | Significantly improved | Significantly improved | [2][6] |
DG: Dentate Gyrus; mNSS: modified Neurological Severity Score. Data are presented as reported in the cited literature, with statistical significance noted where available.
Table 2: Effects of Tβ4 Monotherapy on Embolic Stroke in Rats
| Parameter | Control (Saline) | Tβ4 (2 mg/kg) | Tβ4 (12 mg/kg) | Reference |
| Infarct Volume (Young Rats) | No significant reduction | No significant reduction | No significant reduction | [7] |
| Functional Outcome (Young Rats) | Impaired | Improved (p<0.05) | Improved (p<0.05) | [7] |
| Infarct Volume (Aged Rats) | Significant infarct | Reduced | Not reported | [7] |
| Functional Outcome (Aged Rats) | Impaired | No improvement | No improvement | [7] |
Proposed Combination Therapies: Rationale and Application Notes
Tβ4 in Combination with Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor - BDNF)
Rationale: Tβ4 has been shown to increase the expression of endogenous neurotrophic factors, including BDNF and Nerve Growth Factor (NGF), in neuronal cells.[4] Co-administration of exogenous BDNF with Tβ4 could create a more potent pro-survival and pro-regenerative environment for damaged neurons. This combination is hypothesized to have synergistic effects on neuronal survival, neurite outgrowth, and synaptic plasticity.
Application Notes: This combination would be particularly relevant for neurodegenerative diseases where neurotrophic support is compromised, as well as for recovery after acute injuries like stroke and TBI. The administration of BDNF can be challenging due to its poor blood-brain barrier permeability; therefore, direct intracerebral or intranasal delivery methods for BDNF may be considered in conjunction with systemic administration of Tβ4.
Tβ4 in Combination with Anti-inflammatory Agents (e.g., Minocycline)
Rationale: Neuroinflammation is a critical component of the secondary injury cascade in many neurological disorders. Tβ4 exerts anti-inflammatory effects, in part by modulating microglial activation.[5][8] Minocycline (B592863), a tetracycline (B611298) antibiotic with known anti-inflammatory properties, also inhibits microglial activation through different mechanisms. A combination of Tβ4 and minocycline could therefore provide a more comprehensive suppression of detrimental neuroinflammation. Furthermore, monocytes can generate thymosin beta 4 sulfoxide (B87167) in the presence of glucocorticoids, which is a potent anti-inflammatory agent.[9]
Application Notes: This combination could be highly effective in the acute to subacute phase of TBI and stroke, where inflammation is a major contributor to secondary damage. It may also be beneficial in chronic neurodegenerative conditions with a significant neuroinflammatory component, such as Alzheimer's disease and multiple sclerosis.
Experimental Protocols
The following are proposed experimental protocols for preclinical (rodent models) investigation of Tβ4 in combination therapies. These are generalized protocols and should be adapted to the specific research question and animal model.
Protocol 1: Tβ4 and BDNF Combination Therapy in a Rat Model of TBI
-
Animal Model: Controlled Cortical Impact (CCI) injury in adult male Wistar rats.
-
Experimental Groups (n=8-10 per group):
-
Sham (craniotomy without injury) + Vehicle
-
TBI + Vehicle (Saline)
-
TBI + Tβ4 (6 mg/kg)
-
TBI + BDNF (e.g., 5 µg, intracerebroventricularly)
-
TBI + Tβ4 (6 mg/kg) + BDNF (5 µg)
-
-
Drug Preparation and Administration:
-
Tβ4: Dissolve lyophilized Tβ4 in sterile saline to a concentration of 3 mg/ml. Administer intraperitoneally (IP) at a dose of 6 mg/kg. The first dose should be given 6 hours post-TBI, followed by daily injections for the next two days.[2]
-
BDNF: Reconstitute lyophilized BDNF in sterile PBS. Administer as a single intracerebroventricular (ICV) injection (e.g., into the lateral ventricle) 6 hours post-TBI.
-
-
Outcome Measures:
-
Behavioral Testing: Assess sensorimotor function using the modified Neurological Severity Score (mNSS) and spatial learning and memory using the Morris Water Maze (MWM) test at various time points post-TBI (e.g., days 7, 14, 21, 28).
-
Histological Analysis (at a terminal time point, e.g., 35 days post-TBI):
-
Measure cortical lesion volume using H&E staining.
-
Quantify hippocampal neuron survival (e.g., in CA3 and dentate gyrus) using NeuN immunohistochemistry.
-
Assess neurogenesis by co-labeling for BrdU (administered during the recovery period) and a mature neuronal marker like NeuN.
-
-
-
Statistical Analysis: Use ANOVA followed by post-hoc tests to compare outcomes between the different treatment groups.
Protocol 2: Tβ4 and Minocycline Combination Therapy in a Rat Model of Ischemic Stroke
-
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in adult male Sprague-Dawley rats.
-
Experimental Groups (n=8-10 per group):
-
Sham + Vehicle
-
MCAO + Vehicle (Saline)
-
MCAO + Tβ4 (12 mg/kg)
-
MCAO + Minocycline (e.g., 45 mg/kg)
-
MCAO + Tβ4 (12 mg/kg) + Minocycline (45 mg/kg)
-
-
Drug Preparation and Administration:
-
Tβ4: Prepare as described in Protocol 1. Administer IP at a dose of 12 mg/kg at 24 hours post-MCAO.[7]
-
Minocycline: Dissolve in sterile saline. Administer IP at a dose of 45 mg/kg, with the first dose given at 2 hours post-MCAO, followed by a second dose at 12 hours.
-
-
Outcome Measures:
-
Infarct Volume Measurement: At 48 hours post-MCAO, sacrifice a subset of animals and measure infarct volume using TTC staining.
-
Behavioral Testing: For long-term studies, assess neurological deficits using a battery of tests (e.g., cylinder test, adhesive removal test) at multiple time points.
-
Immunohistochemical Analysis: At a terminal time point, assess microglial activation (e.g., using Iba1 staining) and neuronal apoptosis (e.g., using TUNEL staining) in the peri-infarct region.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare outcomes between groups.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Tβ4 signaling pathways leading to anti-inflammatory and pro-survival effects.
Caption: Proposed synergistic signaling of Tβ4 and BDNF for neuroprotection.
References
- 1. Neuroprotective and neurorestorative effects of thymosin β4 treatment following experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and neurorestorative effects of Thymosin beta 4 treatment following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory potential of thymosin β4 in the central nervous system: implications for progressive neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of traumatic brain injury with thymosin β4 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymosin β4 for the Treatment of Acute Stroke: Neurorestorative or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thymosin beta 4 sulfoxide is an anti-inflammatory agent generated by monocytes in the presence of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting TB5 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with TB5, a potent, selective, and reversible human monoamine oxidase B (hMAO-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B) with a Ki value of 0.11±0.01 μM.[1] It acts competitively at the catalytic site of hMAO-B.[1] By inhibiting hMAO-B, this compound prevents the breakdown of monoamine neurotransmitters, most notably dopamine (B1211576), in the brain.[2][3] This leads to an increase in dopamine levels at the synaptic cleft, which is the primary mechanism for its therapeutic effects in neurological diseases like Parkinson's disease.[2][4]
Q2: What is the selectivity of this compound for hMAO-B over hMAO-A?
A2: this compound demonstrates a higher selectivity for hMAO-B over hMAO-A, with a reported selectivity index (SI) of 13.18.[1] The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A)/IC50(MAO-B)).[5]
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is a reversible inhibitor of hMAO-B.[1] Studies have shown that hMAO-B inhibition by this compound is completely reversed after 24 hours of dialysis.[1]
Q4: Are there any known off-target activities of this compound?
A4: While comprehensive off-target screening data for this compound against a broad panel of kinases or receptors are not publicly available, selective MAO-B inhibitors as a class can exhibit off-target effects, especially at higher concentrations.[6] The most common off-target effect is the loss of selectivity, leading to the inhibition of monoamine oxidase A (MAO-A).[6] At high concentrations, small molecules can also lead to non-specific binding to other receptors, ion channels, or enzymes.[6]
Q5: What are the potential downstream signaling pathways affected by this compound?
A5: By inhibiting hMAO-B, this compound can influence several downstream signaling pathways. MAO-B inhibitors have been shown to regulate the mitochondrial apoptosis system and sustain mitochondrial function.[7] They can also induce the expression of pro-survival genes like Bcl-2, brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF).[2][7] Furthermore, MAO-B inhibitors can modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines like IL-6 and IL-1β through the inhibition of the cAMP-PKA/EPAC signaling pathway.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected or inconsistent results in functional assays | Loss of compound activity: Improper storage of this compound stock solutions. | Ensure this compound stock solutions are stored at -20°C for up to one year or -80°C for up to two years.[9] Avoid repeated freeze-thaw cycles.[6] |
| Inaccurate concentration: Errors in serial dilutions. | Prepare fresh dilutions for each experiment and verify concentrations. | |
| Cell line variability: Differences in cell passage number or health. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. | |
| High background signal in enzymatic assays | Substrate instability: Degradation of the MAO-B substrate. | Prepare fresh substrate solution for each experiment. Protect from light if the substrate is light-sensitive. |
| Contamination of reagents: Bacterial or fungal contamination in buffers or enzyme preparations. | Use sterile techniques and filtered solutions. Regularly check for contamination. | |
| Apparent off-target effects (e.g., unexpected cellular phenotype) | High concentration of this compound: Loss of selectivity at supra-physiological concentrations.[6] | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. |
| Cytotoxicity: this compound may exhibit cytotoxic effects at high concentrations. | Conduct a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to rule out cytotoxicity.[6] Cytotoxicity studies have shown this compound to be nontoxic at 5 µM and 25 µM, with cell viabilities of 95.75% and 84.59% respectively.[1] | |
| Non-specific binding: At high concentrations, this compound may bind to other proteins non-specifically. | Consider performing a counterscreen against MAO-A to confirm selectivity in your experimental system.[6] | |
| No or low PCR product in gene expression analysis of downstream targets | Suboptimal primer design: Inefficient or non-specific primers. | Design and validate primers for target genes. Use primer design software and perform a melt curve analysis. |
| Insufficient incubation time with this compound: The effect on gene expression may be time-dependent. | Perform a time-course experiment to determine the optimal incubation time for observing changes in gene expression. |
Quantitative Data Summary
| Parameter | Value | Target | Notes |
| Ki | 0.11 ± 0.01 µM | hMAO-B | Competitive mode of inhibition.[1] |
| Selectivity Index (SI) | 13.18 | hMAO-B vs. hMAO-A | Calculated as IC50(MAO-A) / IC50(MAO-B).[1] |
| Cytotoxicity (Cell Viability) | 95.75% | - | At 5 µM concentration.[1] |
| Cytotoxicity (Cell Viability) | 84.59% | - | At 25 µM concentration.[1] |
Experimental Protocols
In Vitro hMAO-B Inhibition Assay (Kinetic Analysis)
This protocol is a general guideline for determining the inhibitory potential of this compound on hMAO-B activity.
1. Materials:
-
This compound
-
Human monoamine oxidase B (hMAO-B) enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red)
-
96-well black plates
-
Plate reader with fluorescence capabilities
2. Methods:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with assay buffer to the desired concentrations.
-
Prepare working solutions of hMAO-B enzyme and substrate in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of hMAO-B enzyme solution to each well of the 96-well plate.
-
Add 10 µL of this compound at various concentrations or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of the MAO-B substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
To determine the mode of inhibition, perform kinetic analyses by measuring enzyme activity at different substrate concentrations in the presence and absence of this compound and construct Lineweaver-Burk plots.[1]
-
Visualizations
Caption: Mechanism of action of this compound as an hMAO-B inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering MAO-B Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Improving Experimental Reproducibility in Thymosin Beta 4 (Tβ4) Studies
Welcome to the technical support center for Thymosin Beta 4 (Tβ4, often mistyped as TB5) research. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental findings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your work with Tβ4.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Tβ4 experiments in a practical question-and-answer format.
Antibody-Related Issues
Question 1: My Western blot for Tβ4 shows no band or a very weak band. What could be the problem?
Answer: Several factors could contribute to a weak or absent Tβ4 signal in a Western blot, largely due to its small size (approx. 4.9 kDa)[1].
-
Inappropriate Gel Percentage: Use a high-percentage Tris-Tricine or Tris-Glycine gel (e.g., 15-20%) to resolve low molecular weight proteins like Tβ4.
-
Poor Transfer Efficiency: Small proteins can easily pass through standard nitrocellulose or PVDF membranes. Use a membrane with a smaller pore size (e.g., 0.2 µm). Optimize transfer time and voltage; over-transfer is a common issue. Consider a wet transfer method overnight at a low, constant voltage in a cold room.
-
Antibody Incompatibility: Ensure your primary antibody is validated for Western blotting. Not all antibodies that work in ELISA or IHC are effective in denaturing conditions.
-
Low Tβ4 Expression: The target tissue or cell lysate may have low endogenous levels of Tβ4. Always include a positive control, such as a recombinant Tβ4 protein or a lysate from a cell line known to express high levels of Tβ4 (e.g., platelets, spleen, or macrophages)[2][3].
Question 2: I'm seeing multiple non-specific bands in my Western blot or high background in my immunofluorescence (IF) staining. How can I improve specificity?
Answer: Non-specific binding is a significant challenge, especially given the homology between β-thymosin family members[4].
-
Antibody Specificity and Validation: This is the most critical factor. Use an antibody that has been specifically validated for Tβ4 and tested for cross-reactivity with other β-thymosins like Tβ10[4]. Whenever possible, perform your own validation using techniques like peptide competition assays.
-
Blocking: Optimize your blocking step. Increase the blocking duration (e.g., 2 hours at room temperature or overnight at 4°C). Try different blocking agents, such as 5% non-fat milk, Bovine Serum Albumin (BSA), or specialized commercial blocking buffers. For IF, using a blocking serum from the same species as your secondary antibody is recommended[5][6].
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background noise[5][6].
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove loosely bound, non-specific antibodies. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer is crucial.
-
Secondary Antibody Controls: For IF, always run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody[5][6].
Question 3: My ELISA results are highly variable between wells and experiments. What are the common causes?
Answer: Variability in ELISA can stem from multiple sources.
-
Pipetting Technique: Inconsistent pipetting is a major source of error. Ensure pipettes are calibrated and use fresh tips for each standard, sample, and reagent addition[7].
-
Washing Procedure: Inadequate or inconsistent washing can leave residual reagents, leading to high background and poor precision. Ensure complete removal of liquid at each step[7][8]. An automated plate washer can improve consistency.
-
Sample Handling: Avoid repeated freeze-thaw cycles of your samples[7][9]. If measuring Tβ4 in serum or plasma, be aware that Tβ4 can be released from platelets during clotting, leading to artificially high levels in serum compared to plasma[10]. Process blood samples quickly and consistently.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol. Inconsistent incubation can cause significant variation[8].
-
Reagent Preparation: Prepare standards and reagents fresh for each assay and ensure they are brought to room temperature before use[8][9].
Recombinant Tβ4 and Experimental Conditions
Question 4: My recombinant Tβ4 doesn't seem to be biologically active in my cell-based assays. What should I check?
Answer: The stability and handling of the Tβ4 peptide are critical for its activity.
-
Proper Reconstitution and Storage: Reconstitute lyophilized Tβ4 in sterile, high-purity water or a recommended buffer (e.g., 20mM Tris, 150mM NaCl, pH 8.0) to the specified concentration[11]. Avoid vigorous vortexing. Aliquot the reconstituted peptide into small, single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles[11][12].
-
Endotoxin (B1171834) Contamination: If using Tβ4 in cell-based assays, ensure the recombinant protein is low in endotoxin, as endotoxin can trigger inflammatory responses that may confound your results[13][14].
-
Purity and Integrity: Verify the purity of the recombinant protein (should be >95-98%) via SDS-PAGE[11][13][14].
-
Cell Culture Conditions: The effect of Tβ4 can be cell-type dependent. Ensure your chosen cell line is appropriate for the assay and that the culture conditions (media, serum concentration, cell density) are optimized and consistent.
Data Presentation
The following tables summarize key quantitative data for use in Tβ4 research.
Table 1: Recommended Antibody Dilutions for Various Applications
| Application | Primary Antibody Dilution Range | Host Species | Reference |
| Western Blot (WB) | 1:100 - 1:500 | Rabbit | [15][16] |
| ELISA | 1:100 - 1:1000 | Rabbit | [12][16] |
| Immunofluorescence (IF) | 1:50 - 1:500 | Rabbit | [12][15] |
| Immunohistochemistry (IHC) | 1:50 - 1:500 | Rabbit | [12][15] |
Note: These are starting recommendations. Optimal dilutions must be determined experimentally by the end-user.
Table 2: Tβ4 Concentrations in Human Tissues and Fluids
| Sample Type | Concentration | Method | Reference |
| Whole Blood | ~16.3 µg/mL | HPLC | [10] |
| Plasma | < 0.16 µg/mL | HPLC | [10] |
| Serum (after 24h) | ~2.1 µg/mL | HPLC | [10] |
| Polymorphonuclear Leukocytes | ~409 fg/cell | HPLC | [10] |
| Mononuclear Leukocytes | ~267 fg/cell | HPLC | [10] |
| Platelets | ~22.3 fg/cell | HPLC | [10] |
Note: Concentrations can vary significantly based on the individual, disease state, and measurement technique.
Experimental Protocols
Detailed methodologies for key experiments are provided below to serve as a standardized starting point.
Protocol 1: Western Blotting for Tβ4
-
Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto a 15-20% Tris-Tricine polyacrylamide gel. Include a low molecular weight protein ladder and a positive control (e.g., recombinant Tβ4 or platelet lysate).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Use a wet transfer system at 100V for 60 minutes or overnight at 20-30V in a cold room (4°C) to prevent over-transfer of the small Tβ4 peptide.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-Tβ4 primary antibody (see Table 1 for starting dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: Cell Migration (Boyden Chamber Assay)
-
Chamber Preparation:
-
Use transwell inserts with a pore size appropriate for your cell type (e.g., 8 µm for most epithelial or fibroblast cells)[17].
-
Pre-coat the inserts with an extracellular matrix protein like fibronectin or collagen if studying haptotaxis. For invasion assays, coat with a layer of Matrigel[18].
-
Rehydrate the inserts by adding serum-free media to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Assay Setup:
-
Remove the rehydration media. Add media containing a chemoattractant (e.g., 10% FBS or a specific concentration of Tβ4) to the lower chamber.
-
Add your cell suspension to the upper chamber.
-
Include a negative control (serum-free media in the lower chamber) and a positive control (a known chemoattractant).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (typically 4-24 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a solution like 0.5% Crystal Violet.
-
Elute the stain and measure the absorbance with a plate reader, or count the stained cells in several fields of view under a microscope.
-
Mandatory Visualizations
Diagrams of key signaling pathways and workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: Key signaling pathways modulated by Thymosin Beta 4.
Experimental Workflows
Caption: Standardized workflow for Tβ4 Western Blotting.
Caption: Workflow for a Boyden Chamber cell migration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Determination of thymosin beta 4 in human blood cells and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. bosterbio.com [bosterbio.com]
- 13. novusbio.com [novusbio.com]
- 14. Production and characterization of highly purified recombinant thymosin beta 4 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Thymosin Beta 5 (TB5) Synthesis and Purification
Welcome to the technical support center for Thymosin Beta 5 (TB5) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis and purification of this compound.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Phase: Solid-Phase Peptide Synthesis (SPPS)
Issue 1: Low Yield of Crude Peptide
-
Symptoms: The total amount of crude peptide obtained after cleavage and precipitation is significantly lower than theoretically expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Fmoc-Deprotection | Ensure fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Increase deprotection time or perform a second deprotection step. Use a stronger base like DBU for difficult sequences, though caution is advised as it can promote side reactions.[1] |
| Poor Coupling Efficiency | Use a more efficient coupling reagent (e.g., HATU, HCTU). Increase the excess of amino acid and coupling reagents. Perform a double coupling for sterically hindered amino acids or at difficult positions in the sequence.[2] Monitor coupling completion with a colorimetric test like the Kaiser test.[2] |
| Peptide Aggregation on Resin | Synthesize at a higher temperature or use microwave-assisted SPPS. Switch to a more polar solvent like NMP or add chaotropic salts.[1] Incorporate pseudoproline dipeptides or other backbone protection strategies to disrupt secondary structure formation.[1] |
| Premature Cleavage from Resin | For acid-labile resins (e.g., 2-chlorotrityl), avoid prolonged exposure to even mildly acidic conditions during coupling steps.[2] |
Issue 2: Presence of Deletion or Truncated Sequences in Crude Product
-
Symptoms: Mass spectrometry (MS) analysis of the crude peptide shows significant peaks corresponding to masses lower than the target this compound peptide.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Coupling | As mentioned above, optimize coupling conditions by using more effective reagents, double coupling, and monitoring reaction completion.[2] |
| Incomplete Deprotection | Optimize deprotection conditions as described for low yield issues. Incomplete deprotection leads to truncated sequences.[2] |
| Aggregation | Address aggregation as a primary cause, as it hinders reagent access for both deprotection and coupling.[3][4] |
Issue 3: Side Reactions During Synthesis
-
Symptoms: MS analysis reveals peaks with specific mass additions or neutral mass changes that are difficult to separate by HPLC.
-
Possible Causes & Solutions:
| Side Reaction | Mitigation Strategy |
| Aspartimide Formation | This is a common side reaction, especially at Asp-Gly or Asp-Ser sequences.[5][6] Use protecting groups on the Asp side chain that are more resistant to cyclization (e.g., OMpe).[7] Additives like HOBt to the piperidine solution can reduce, but not eliminate, this side reaction.[7] Using N-(2-hydroxy-4-methoxybenzyl) (Hmb) as a backbone protecting group can prevent aspartimide formation.[8] |
| Methionine Oxidation | The thioether side chain of methionine is susceptible to oxidation.[9] Perform synthesis under an inert atmosphere (Nitrogen or Argon). Use scavenger cocktails during cleavage that contain reducing agents.[10][11][12][13] If oxidation occurs, the resulting sulfoxide (B87167) can sometimes be reduced post-synthesis.[9] |
| Diketopiperazine Formation | This side reaction is common at the dipeptide stage, especially with Proline.[1] When using Fmoc chemistry, synthesizing on a 2-chlorotrityl chloride resin can suppress this side reaction due to steric hindrance.[1] |
| Racemization | Histidine and Cysteine are particularly prone to racemization.[1] Use of additives like HOBt or HOAt during coupling can suppress racemization.[1] |
Cleavage and Deprotection Phase
Issue: Incomplete Removal of Protecting Groups or Scavenger Adducts
-
Symptoms: MS analysis shows peaks corresponding to the mass of the peptide plus the mass of one or more protecting groups or scavenger molecules.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Cleavage Time | Extend the cleavage time, especially for peptides containing arginine with Pmc or Pbf protection.[14][15] |
| Inappropriate Scavenger Cocktail | The choice of scavengers is critical and depends on the peptide sequence. For this compound, which contains methionine, scavengers that protect against oxidation are important.[14][15][16] A common cleavage cocktail is TFA/TIS/H2O/EDT. |
| Poor Quality Reagents | Use high-purity TFA and fresh scavengers for the cleavage cocktail.[14] |
Purification Phase: Reversed-Phase HPLC (RP-HPLC)
Issue 1: Poor Peak Resolution
-
Symptoms: The HPLC chromatogram shows broad peaks or co-elution of the target peptide with impurities.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Gradient | Optimize the HPLC gradient. A shallower gradient around the elution point of the target peptide can improve resolution.[17] |
| Inappropriate Column Chemistry | Experiment with different column chemistries (e.g., C8 instead of C18 for more hydrophobic peptides) or columns with different particle sizes.[18] |
| Secondary Interactions | Peak broadening and tailing for basic peptides can be due to interactions with residual silanols on the column. Using a well-buffered mobile phase or a different column type can help.[19] |
Issue 2: Low Recovery of Purified Peptide
-
Symptoms: The amount of lyophilized pure peptide is very low despite a good crude yield.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Precipitation on Column | This can happen with hydrophobic peptides. Dissolve the crude peptide in a stronger solvent (like a small amount of DMSO) before injecting, or modify the initial mobile phase conditions. |
| Irreversible Adsorption | Some peptides can irreversibly bind to the stationary phase or glassware. Silylating glassware can prevent this.[14] |
| Poor Solubility of Crude Peptide | Ensure the crude peptide is fully dissolved before injection. Incomplete dissolution is a major cause of low recovery. |
Final Product: Lyophilized Peptide
Issue: Difficulty in Dissolving the Purified Peptide
-
Symptoms: The lyophilized pure this compound powder does not dissolve in the desired aqueous buffer.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Peptide | Although this compound has a net charge, it also contains hydrophobic residues. First, try dissolving in sterile, deionized water. If unsuccessful, add a small amount of a co-solvent like acetonitrile (B52724) or DMSO and then dilute with the aqueous buffer.[20][21][22] |
| Peptide Aggregation | Sonication can help break up aggregates and improve dissolution.[20][21][22] |
| Incorrect pH | The solubility of peptides is lowest at their isoelectric point. Adjusting the pH of the buffer away from the pI can significantly improve solubility.[20] For acidic peptides, a slightly basic buffer may help, and for basic peptides, a slightly acidic buffer can be used.[21][23] |
II. Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of Thymosin Beta 5 and are there any "difficult" residues to be aware of?
A1: The sequence for the 43-amino acid version of Thymosin Beta 4 (often referred to as TB-500 in a research context) is Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser-OH.[24] Potential "difficult" sequences or residues in this compound include:
-
Aspartic Acid (Asp): Prone to aspartimide formation, especially when followed by Glycine, Serine, or Asparagine.[5][6]
-
Methionine (Met): Susceptible to oxidation.[9]
-
Hydrophobic residues (e.g., Leu, Ile, Phe): Can contribute to aggregation during synthesis.[1]
Q2: Which SPPS chemistry is recommended for this compound synthesis, Fmoc or Boc?
A2: Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis is the most commonly used method for research peptides due to its milder deprotection conditions (piperidine) compared to the strong acid (HF) used in Boc (tert-butyloxycarbonyl) chemistry.[16] However, the basic conditions of Fmoc deprotection can promote side reactions like aspartimide formation.[6]
Q3: What are the key parameters to monitor during HPLC purification of this compound?
A3: The primary method for analyzing peptide purity is reverse-phase HPLC.[25] Key parameters to monitor are:
-
Retention Time: The time at which the peptide elutes from the column.
-
Peak Purity: The homogeneity of the peak corresponding to your target peptide. This is often assessed by UV detection at around 215-220 nm, which detects the peptide bond.[25]
-
Resolution: The separation between the peak of the target peptide and the peaks of impurities.
Q4: How should I confirm the identity and purity of my final this compound product?
A4: A combination of analytical techniques should be used:
-
RP-HPLC: To determine the purity of the peptide by assessing the area of the target peptide peak relative to the total area of all peaks.[25]
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide, which verifies its identity.[25][26]
-
Amino Acid Analysis (AAA): To determine the net peptide content and confirm the amino acid composition of the final product.[25][26]
Q5: What is the best way to store the lyophilized this compound peptide?
A5: Lyophilized peptides should be stored at -20°C or preferably -80°C.[27] For peptides containing methionine, like this compound, it is advisable to store them under an inert atmosphere to minimize oxidation.[22] Once dissolved, it is best to make aliquots of the solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[27]
III. Experimental Protocols & Data
Representative Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-based)
This is a general protocol and may need optimization for specific sequences and scales.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent like HATU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.[2] If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.
Representative Cleavage and Deprotection Protocol
-
After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For a peptide containing methionine, a suitable cocktail is 94% TFA, 2.5% water, 2.5% TIS (triisopropylsilane), and 1% EDT (ethanedithiol).[16]
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times to remove scavengers.[28]
-
Dry the crude peptide pellet under vacuum.
Representative RP-HPLC Purification Protocol
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This will need to be optimized based on the elution profile of the crude this compound.
-
Flow Rate: Appropriate for the column size (e.g., 4-10 mL/min for semi-preparative).
-
Detection: UV at 220 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of B if necessary for solubility.
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Quantitative Data Summary (Illustrative)
The following tables provide illustrative data for this compound synthesis and purification. Actual results can vary based on the synthesis strategy and sequence.
Table 1: Typical Yield and Purity at Different Stages
| Stage | Typical Yield | Typical Purity (by HPLC) |
| Crude Peptide (Post-Cleavage) | 60-80% | 50-70% |
| Purified Peptide (Post-HPLC) | 20-40% | >95% or >98% |
Table 2: Common Impurities Detected by Mass Spectrometry
| Impurity | Mass Difference from Target | Likely Cause |
| Deletion Sequence | -(Mass of one amino acid) | Incomplete Coupling/Deprotection |
| Truncated Sequence | -(Mass of N-terminal fragment) | Incomplete Deprotection |
| Oxidized Peptide | +16 Da | Oxidation of Methionine |
| Aspartimide Formation | 0 Da (isomeric) | Side reaction at Aspartic Acid |
| Incomplete Deprotection | +(Mass of protecting group) | Inefficient Cleavage |
IV. Visualizations (Graphviz DOT Language)
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: General workflow for the purification of synthetic peptides by RP-HPLC.
Caption: A logical approach to troubleshooting common issues in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. scribd.com [scribd.com]
- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. lcms.cz [lcms.cz]
- 20. jpt.com [jpt.com]
- 21. iscabiochemicals.com [iscabiochemicals.com]
- 22. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 23. biobasic.com [biobasic.com]
- 24. peptidesciences.com [peptidesciences.com]
- 25. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 26. Analytical methods and Quality Control for peptide products [biosynth.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Long-Term TB-500 In Vivo Protocols
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting long-term in vivo treatment protocols involving Thymosin Beta 4 (TB4) and its synthetic fragment, TB-500.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during long-term in vivo experiments with TB-500.
Q1: What is the optimal dosage and administration frequency for long-term TB-500 studies?
A1: The optimal dosage and frequency are highly dependent on the animal model, the specific pathological condition being studied, and the desired outcome. However, based on preclinical studies, a general range can be established. For instance, in rodent models of cardiac injury, dosages have ranged from 4 to 10 mg/kg. Administration frequency often starts with a daily loading phase for the first week, followed by a maintenance phase of 2-3 times per week. It is crucial to conduct a pilot study to determine the optimal dose-response relationship for your specific model.
Q2: My animals are developing irritation at the injection site. How can I mitigate this?
A2: Site irritation can be a common issue with repeated subcutaneous or intramuscular injections. Here are several troubleshooting steps:
-
Rotate Injection Sites: Avoid administering TB-500 in the same location repeatedly. Create a rotation schedule to allow tissues to recover.
-
Check Reconstitution and pH: Ensure the peptide is fully dissolved and the pH of the vehicle is close to physiological (pH 7.2-7.4). Improper reconstitution can lead to particulates that cause irritation.
-
Dilution Volume: A very small injection volume can be more irritating. Consider increasing the injection volume with sterile saline or PBS to disperse the peptide over a larger area, but be mindful of the maximum recommended volume for the chosen injection site and animal model.
-
Alternative Administration Routes: If subcutaneous irritation persists, consider intraperitoneal (IP) administration, which is often better tolerated for frequent injections.
Q3: I am not observing the expected therapeutic effects in my long-term study. What could be the cause?
A3: A lack of efficacy can stem from several factors related to the agent itself, the experimental design, or the animal model.
-
Peptide Stability and Storage: TB-500, once reconstituted, has a limited shelf life. Ensure it is stored correctly (typically 2-8°C for short-term and -20°C for long-term). Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.
-
Dosing Regimen: The dose or frequency might be insufficient for the chronic nature of your model. Consider increasing the dose or frequency based on literature or a pilot study. The half-life of TB-500 is relatively short, so a less frequent administration schedule may not maintain therapeutic levels.
-
Timing of Treatment Initiation: The therapeutic window is critical. Starting the treatment too late after the induction of disease or injury may result in diminished effects.
-
Outcome Measures: Ensure your chosen endpoints are sensitive enough to detect the expected changes. For example, if you are studying fibrosis, histological analysis with specific stains (e.g., Masson's trichrome) may be more informative than gross observations.
Q4: How can I confirm the biological activity of my TB-500 batch in vivo?
A4: It is good practice to validate the activity of a new batch of TB-500. This can be done through a short-term in vivo bioassay before commencing a long-term study. One common method is to use a model of acute injury, such as a dermal wound healing model. After a few days of treatment, you can assess endpoints known to be affected by TB-500, such as the rate of wound closure or markers of angiogenesis (e.g., CD31 staining). This can provide confidence in the peptide's activity before committing to a lengthy and resource-intensive experiment.
Quantitative Data from Preclinical Studies
The following table summarizes dosing regimens from various preclinical studies involving TB-500/Thymosin Beta 4. This data should be used as a reference point for designing your own experiments.
| Animal Model | Condition | Dosage (mg/kg) | Administration Route | Frequency | Observed Effects | Reference |
| Mouse | Myocardial Infarction | 5.6 | Intraperitoneal (IP) | Daily for 14 days | Improved cardiac function, reduced scar size | |
| Rat | Traumatic Brain Injury | 6 | Intravenous (IV) | Single dose post-injury | Reduced neuronal apoptosis, improved neurological score | |
| Mouse | Dermal Wound Healing | 5 | Subcutaneous (SC) | Daily for 7 days | Accelerated wound closure, increased angiogenesis | |
| Rat | Pulmonary Fibrosis | 10 | Intraperitoneal (IP) | 3 times/week for 4 weeks | Reduced collagen deposition, improved lung function |
Experimental Protocols
Reconstitution of Lyophilized TB-500
-
Materials: Lyophilized TB-500 vial, bacteriostatic water (or sterile water for injection), alcohol swabs, appropriate size syringe and needle.
-
Procedure:
-
Allow the lyophilized TB-500 vial to come to room temperature.
-
Clean the rubber stopper of the vial with an alcohol swab.
-
Using a syringe, slowly inject the desired volume of bacteriostatic water into the vial, aiming the stream against the glass wall to avoid foaming. A common concentration is 10 mg/ml.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be clear. If there is any particulate matter, do not use it.
-
Store the reconstituted solution at 2-8°C for up to 2 weeks. For longer storage, aliquot and freeze at -20°C.
-
Administration of TB-500 in Rodent Models
-
a) Subcutaneous (SC) Injection:
-
Properly restrain the animal.
-
Lift the loose skin over the back or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure you have not entered a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
b) Intraperitoneal (IP) Injection:
-
Properly restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down to move the organs away from the injection site.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.
-
Aspirate to check for blood or urine.
-
Inject the solution.
-
Withdraw the needle.
-
Visualizations
Caption: Signaling pathways activated by TB-500 leading to cellular responses.
Caption: Experimental workflow for a long-term in vivo TB-500 study.
Technical Support Center: Addressing Inconsistencies in Thymosin Beta 4 (TB4/TB-500) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thymosin Beta 4 (TB4), also known by its synthetic peptide name, TB-500. The following information is designed to help you address common inconsistencies and challenges in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Thymosin Beta 4 (TB4/TB-500) and what is its primary function?
A1: Thymosin Beta 4 (TB4) is a naturally occurring, 43-amino acid peptide that is a major regulator of actin polymerization in cells. It sequesters G-actin monomers, thereby controlling the dynamics of the actin cytoskeleton.[1][2] This function is crucial for various cellular processes, including cell migration, proliferation, and differentiation.[1][3] TB-500 is the synthetic version of TB4 used in research.[2]
Q2: My TB4/TB-500 is in lyophilized form. How should I properly store and reconstitute it?
A2: Proper storage and reconstitution are critical for maintaining the bioactivity of TB4/TB-500. Lyophilized TB4 is stable at room temperature for up to 90 days, but for long-term storage, it is best kept in a freezer at -8°C or below.[1] Upon reconstitution, the peptide should be refrigerated and is stable for about a week at 4°C or up to 3 months at -20°C.[4] To reconstitute, use sterile distilled water or an aqueous buffer containing 0.1% BSA to a concentration of 0.1-1.0 mg/ml.[4] It is recommended to briefly centrifuge the vial before opening to ensure the powder is at the bottom.[4] Avoid repeated freeze-thaw cycles.[4][5]
Q3: I am observing high variability in my TB4/TB-500 quantification results from serum or plasma samples. What could be the cause?
A3: High variability in circulating TB4 levels can be attributed to several factors related to sample preparation. TB4 is highly concentrated in platelets, and residual platelets in your plasma or serum samples can release TB4, leading to artificially elevated and inconsistent readings.[6] Ex vivo platelet activation during sample collection and processing can also cause TB4 release.[6] To minimize this variability, it is crucial to standardize your sample collection protocol, ensure efficient removal of platelets through proper centrifugation, and consider using both antibody-based and mass spectrometry-based methods for cross-validation.[6]
Q4: I am having trouble detecting TB4/TB-500 in my Western blot experiments. What are some potential reasons?
A4: The small size of TB4 (approximately 4.9 kDa) can make it challenging to detect via standard Western blotting protocols.[7] The antibodies used may also have been generated against a conjugated form of the protein, leading to poor recognition of the native form in a lysate.[7] Consider using alternative methods like ELISA or 2D gel electrophoresis followed by a Western blot for better detection.[7] If you must use Western blotting, ensure your gel system is optimized for small proteins and that your transfer conditions are appropriate to prevent the small peptide from passing through the membrane.
Troubleshooting Guides
Inconsistent ELISA Results
| Issue | Possible Cause | Recommended Solution |
| High Background | Incomplete blocking, insufficient washing, or high antibody concentration. | Use a robust blocking solution (e.g., 5% BSA) and extend blocking time. Increase the number and duration of wash steps. Optimize the concentration of your detection antibody.[8] |
| Low or No Signal | Reagents added in the wrong order, inactive substrate or conjugate, or insufficient incubation times. | Double-check your protocol to ensure all steps are followed correctly. Test the activity of your enzyme conjugate and substrate. Extend incubation times as needed.[9][10] |
| Poor Reproducibility | Inconsistent pipetting, temperature fluctuations, or edge effects. | Calibrate your pipettes regularly and use consistent technique. Ensure uniform incubation temperatures. Avoid using the outer wells of the plate or fill them with a blank solution.[5][8] |
| Sample-Specific Issues | Presence of interfering substances in the sample matrix. Hemolysis in blood samples. | Prepare samples carefully, ensuring they are clear and free of precipitates. Avoid using hemolyzed samples.[5][8] Consider a preliminary experiment to determine the optimal sample dilution.[5][11] |
Variable Cell Proliferation Assay Results
| Issue | Possible Cause | Recommended Solution |
| Discrepancy Between Replicates | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes and use proper technique to minimize volume variations. |
| Inconsistent Dose-Response | TB4/TB-500 degradation or incorrect concentration. | Prepare fresh dilutions of TB4/TB-500 for each experiment from a properly stored stock. Confirm the concentration of your stock solution. |
| Assay-Dependent Variability | The chosen assay may not accurately reflect cell proliferation. Metabolic assays (e.g., MTT) can be influenced by changes in cell metabolism without a corresponding change in cell number. | Consider using a direct cell counting method or an assay that measures DNA content (e.g., CyQUANT) to confirm results from metabolic assays.[12] |
| Cell Culture Conditions | Variations in cell passage number, seeding density, or serum concentration. | Standardize your cell culture conditions, including using cells within a defined passage number range and consistent seeding densities and media formulations. |
Experimental Protocols & Data Presentation
General Sample Preparation for TB4/TB-500 Quantification
| Sample Type | Preparation Protocol |
| Serum | Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant for immediate assay or store at -20°C or -80°C.[5][8] |
| Plasma | Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant for immediate assay or store at -20°C or -80°C.[5][8] |
| Tissue Homogenates | Rinse tissues in ice-cold PBS to remove excess blood. Mince the tissue and homogenize in PBS on ice. Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove cellular debris. Assay the supernatant immediately or store at -20°C or -80°C.[5] |
| Cell Culture Supernatants | Centrifuge samples for 20 minutes at 1000 x g at 2-8°C. Collect the supernatant for immediate assay or store at -20°C or -80°C.[8] |
Note: For all sample types, avoid repeated freeze-thaw cycles.[5][8] If samples are not to be used immediately, aliquot and store at appropriate temperatures.
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow for Investigating TB4/TB-500 Effects
Caption: General experimental workflow for studying the effects of TB4/TB-500.
Key Signaling Pathways Modulated by Thymosin Beta 4
Caption: Simplified diagram of key signaling pathways influenced by TB4.[3]
References
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 4. genscript.com [genscript.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Thymosin β4 increases the potency of transplanted mesenchymal stem cells for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Compound TB5 Toxicity in Primary Neuron Cultures
Disclaimer: The compound "TB5" is treated as a placeholder for a generic experimental compound. The guidance provided is based on established principles of neurotoxicity assessment and primary cell culture. Researchers should adapt these recommendations to the specific properties of their compound of interest.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals identify, understand, and minimize the neurotoxicity of experimental compounds like this compound in primary neuron cultures.
Troubleshooting Guide
This guide is designed to address common problems encountered during in vitro neurotoxicity studies.
Q1: I'm observing high levels of acute cell death (within 24 hours) after treating my primary neurons with Compound this compound. What are the possible causes and solutions?
A1: Acute neurotoxicity is a common issue when testing a new compound. The most likely causes are related to concentration, solvent effects, or culture contamination.
| Possible Cause | Recommended Solution |
| 1. Compound this compound concentration is too high. | Perform a broad dose-response curve to determine the toxic concentration range (e.g., from 1 nM to 100 µM). This will help identify a sub-lethal concentration for your experiments.[1] |
| 2. The solvent used to dissolve Compound this compound is toxic. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.1%).[2] Always run a "vehicle control" (culture medium with the solvent at the same final concentration but without Compound this compound) to assess solvent-specific toxicity.[1][2] |
| 3. Microbial contamination of the culture. | Microscopically inspect the culture for signs of bacterial or fungal contamination.[3][4] If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[4] Always include an "untreated control" well to monitor the baseline health of your cultures.[1] |
Q2: My neurons show subtle signs of distress (e.g., neurite retraction, vacuolization, cell body blebbing) after 48-72 hours, but there isn't widespread acute death. What could be happening?
A2: Delayed or subtle neurotoxicity suggests that Compound this compound may be triggering specific cellular pathways that affect neuronal function and health without causing immediate lysis.
| Possible Cause | Recommended Solution |
| 1. Induction of apoptotic (programmed cell death) pathways. | Perform assays for key apoptosis markers. A common method is immunocytochemistry for activated caspase-3.[1][2] A TUNEL assay can also be used to detect DNA fragmentation, a hallmark of late-stage apoptosis. |
| 2. Sub-lethal effects on neuronal function. | Use high-content imaging systems to quantify changes in neuronal morphology, such as neurite length and branching.[1] For functional assessment, consider using multi-electrode arrays (MEAs) to measure changes in neuronal firing patterns and network activity.[5] |
| 3. Secondary toxicity from glial cells. | If you are using a mixed culture, Compound this compound might be activating microglia or astrocytes, causing them to release inflammatory factors that are toxic to neurons. Analyze glial activation markers like Iba1 (microglia) or GFAP (astrocytes).[1] |
Q3: I'm getting inconsistent and irreproducible results between experiments. How can I improve my assay's reliability?
A3: Reproducibility is critical for any in vitro experiment. Variability often stems from the health of the primary cultures or technical inconsistencies.
| Possible Cause | Recommended Solution |
| 1. Variability in primary culture health and density. | Standardize your cell seeding density and allow neurons to mature for a consistent number of days in vitro (DIV) before starting treatment.[1][6] Always assess the health of the cultures (e.g., neurite network integrity, absence of debris) before adding your compound.[6] |
| 2. Inconsistent preparation of Compound this compound solutions. | Prepare fresh dilutions of Compound this compound for each experiment from a validated, high-concentration stock. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| 3. Pipetting errors or uneven compound distribution. | Use calibrated pipettes and ensure thorough but gentle mixing of the compound into the culture medium before and after adding it to the wells.[1] |
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Workflow for Observed Neurotoxicity
This flowchart provides a logical sequence for diagnosing the root cause of toxicity in your primary neuron cultures.
Caption: Troubleshooting decision tree for neurotoxicity.
Key Signaling Pathway: Caspase-Mediated Apoptosis
Many neurotoxic compounds induce delayed cell death through the activation of apoptotic signaling cascades.[7][8] Understanding this pathway can help in selecting appropriate assays.
Caption: Simplified caspase-dependent apoptosis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the best way to determine a non-toxic working concentration for Compound this compound? A1: The most reliable method is to perform a dose-response study using a sensitive cytotoxicity assay like the LDH release assay. Test a wide range of concentrations (e.g., 8-10 points, from picomolar to high micromolar) for a fixed duration (e.g., 24 or 48 hours). The resulting curve will help you determine the concentration at which toxicity begins (Lowest Observed Adverse Effect Level, LOAEL) and the concentration that kills 50% of the cells (IC50). For functional studies, you should aim to use concentrations well below the LOAEL.
Q2: How do I differentiate between apoptosis and necrosis in my cultures? A2: Necrosis is typically a rapid, uncontrolled cell death resulting from acute injury, characterized by cell swelling and membrane rupture (leading to LDH release). Apoptosis is a slower, programmed process involving cell shrinkage, membrane blebbing, and DNA fragmentation, with intact membranes until late stages. You can differentiate them using assays:
-
LDH Assay: Primarily measures necrosis or late-stage apoptosis where membrane integrity is lost.
-
Activated Caspase-3 Staining: A specific and early marker for apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Can distinguish between live, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).
Q3: What are the essential controls for a neurotoxicity experiment? A3: Every experiment should include:
-
Untreated Control: Neurons in medium only, to assess baseline culture health.
-
Vehicle Control: Neurons treated with the solvent (e.g., DMSO) at the highest concentration used for the compound dilutions. This is crucial to ensure the solvent itself is not causing toxicity.[1][2]
-
Positive Control: A compound known to be toxic to your neurons (e.g., glutamate (B1630785) for excitotoxicity, staurosporine (B1682477) for apoptosis). This confirms your assay is working correctly.
-
Maximum Lysis Control (for LDH assay): Neurons treated with a lysis buffer to determine 100% cell death and establish the upper limit of the assay.[2][9]
Q4: My solvent (e.g., DMSO) appears to be toxic at the concentration I need to use. What should I do? A4: First, confirm the toxicity with a vehicle-only dose-response curve. If it is toxic, try to find another solvent in which your compound is soluble. If DMSO is the only option, you may need to reduce the final concentration. This could involve preparing a higher concentration stock of your compound, although solubility may become an issue. As a general rule, the final DMSO concentration in primary neuron cultures should not exceed 0.1%.[2]
Quantitative Data Presentation
Clear data presentation is essential for interpreting neurotoxicity. Below are examples of how to structure data from common assays.
Table 1: Example Dose-Response Data from an LDH Cytotoxicity Assay Data is calculated as a percentage of the maximum LDH release control.
| Compound this compound Conc. | % Cytotoxicity (Mean) | Standard Deviation |
| Untreated Control | 4.5% | 1.2 |
| Vehicle Control (0.1% DMSO) | 5.1% | 1.5 |
| 1 nM | 4.8% | 1.3 |
| 10 nM | 5.5% | 1.8 |
| 100 nM | 8.2% | 2.1 |
| 1 µM | 25.6% | 4.5 |
| 10 µM | 52.1% | 6.8 |
| 100 µM | 91.3% | 3.9 |
Table 2: Example Viability Data from an MTT Assay Data is normalized to the vehicle control, which is set to 100% viability.
| Compound this compound Conc. | % Viability (Mean) | Standard Deviation |
| Untreated Control | 101.2% | 5.5 |
| Vehicle Control (0.1% DMSO) | 100.0% | 5.1 |
| 1 nM | 98.7% | 6.2 |
| 10 nM | 95.4% | 5.8 |
| 100 nM | 90.1% | 7.1 |
| 1 µM | 68.3% | 8.9 |
| 10 µM | 44.5% | 7.4 |
| 100 µM | 8.9% | 3.3 |
Detailed Experimental Protocols & Workflow
Experimental Workflow for Neurotoxicity Assessment
Caption: General experimental workflow for cytotoxicity testing.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage (necrosis or late apoptosis).[2][9][10]
Materials:
-
Primary neurons cultured in a 96-well plate.
-
Compound this compound stock solution.
-
Commercially available LDH cytotoxicity assay kit.
-
Lysis buffer (10X, usually provided in the kit).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Set up Controls: In separate wells, prepare:
-
Untreated Control (spontaneous LDH release).
-
Vehicle Control.
-
Maximum LDH Release (positive control).
-
-
Treat Neurons: Add serial dilutions of Compound this compound to the designated wells.
-
Incubate: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.
-
Lyse Control Wells: 30-60 minutes before the end of the incubation, add 10X lysis buffer to the "Maximum LDH Release" wells and mix gently.[2]
-
Collect Supernatant: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[2][11]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture (substrate, cofactor, and dye) according to the kit manufacturer's instructions.
-
Run Reaction: Add 50 µL of the reaction mixture to each well containing supernatant. Incubate in the dark at room temperature for 20-30 minutes.[2][11]
-
Stop Reaction: Add 50 µL of stop solution if required by the kit.
-
Read Absorbance: Measure the absorbance at 490 nm using a plate reader.
-
Calculate Cytotoxicity: % Cytotoxicity = [(Sample Abs. - Spontaneous Abs.) / (Maximum Abs. - Spontaneous Abs.)] * 100[2]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][12]
Materials:
-
Primary neurons cultured in a 96-well plate.
-
Compound this compound stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Treat Neurons: Add serial dilutions of Compound this compound to the wells and incubate for the desired duration.
-
Add MTT Reagent: At the end of the incubation, add 10 µL of MTT solution to each well.[2]
-
Incubate: Incubate the plate for 2-4 hours at 37°C. Protect from light. Purple formazan crystals should become visible within the cells under a microscope.[2]
-
Solubilize Formazan: Carefully remove the culture medium. Add 100 µL of solubilization buffer to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[2]
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Calculate Viability: % Viability = (Sample Abs. / Vehicle Control Abs.) * 100
Protocol 3: Immunocytochemistry for Activated Caspase-3
This protocol allows for the visualization of individual apoptotic neurons.
Materials:
-
Primary neurons on glass coverslips in a 24-well plate.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS).
-
Primary antibody against active caspase-3.
-
Fluorescently labeled secondary antibody.
-
DAPI nuclear counterstain.
Procedure:
-
Treat Neurons: Treat cells with Compound this compound for the desired duration.
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[2]
-
Permeabilization: Wash three times with PBS. Permeabilize with Permeabilization Buffer for 10 minutes.[2]
-
Blocking: Wash three times with PBS. Block non-specific binding with Blocking Buffer for 1 hour.[2]
-
Primary Antibody: Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.[2]
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (protected from light) for 1-2 hours at room temperature.[2]
-
Counterstain: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.[2]
-
Mount and Image: Wash with PBS, mount the coverslip onto a microscope slide, and image using a fluorescence microscope. Apoptotic cells will show positive staining for activated caspase-3.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. dendrotek.ca [dendrotek.ca]
- 7. researchgate.net [researchgate.net]
- 8. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimization of TB5 Delivery Methods for In Vivo Research
Welcome to the technical support center for the use of Thymosin Beta 5 (TB5), also known as Thymosin Beta 4 (Tβ4), in in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting and storing lyophilized this compound?
A1: Lyophilized this compound is stable at room temperature for several weeks. For long-term storage, it is recommended to store the powder at -20°C or lower. To reconstitute, use a sterile, appropriate solvent such as bacteriostatic water. For a 5 mg vial, a common practice is to add 1-2 mL of solvent, depending on the desired final concentration. Once reconstituted, the this compound solution should be stored at 4°C for short-term use (up to 3 weeks) or aliquoted and frozen at -20°C for long-term storage (3-4 months). Avoid repeated freeze-thaw cycles to maintain peptide integrity.
Q2: Which is the most effective delivery method for this compound in animal models?
A2: The optimal delivery method depends on the research objective and the target tissue.
-
Systemic delivery: Intraperitoneal (IP) and subcutaneous (SC) injections are common for achieving systemic effects. Intravenous (IV) administration provides the most rapid and complete bioavailability.
-
Localized delivery: Topical application is effective for dermal wounds and ocular injuries. Direct intracardiac injections have been used for myocardial injury models.
Q3: What is the typical dosage range for this compound in rodent models?
A3: Dosages can vary significantly based on the animal model and the condition being studied. However, a commonly reported effective dose for systemic administration (IP or IV) in rodents is approximately 6 mg/kg.[1][2][3] Dose-response studies have been conducted for specific conditions like acute stroke, with doses ranging from 2 mg/kg to 18 mg/kg.[4]
Q4: What is the expected plasma half-life of this compound?
A4: The plasma half-life of this compound is relatively short and appears to be dose-dependent. In a clinical study with healthy human volunteers receiving a single intravenous dose, the mean half-life increased from approximately 0.95 hours at a 42 mg dose to 2.1 hours at a 1260 mg dose.[5][6] This short half-life may necessitate multiple administrations to maintain a stable, effective concentration for chronic studies.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of therapeutic effect in vivo | - Inadequate Dosing/Frequency: Due to its short half-life, a single dose may not be sufficient. - Peptide Degradation: Improper storage or handling of the reconstituted peptide. - Suboptimal Delivery Route: The chosen route may not be effectively reaching the target tissue. | - Increase the frequency of administration (e.g., daily or every other day). - Refer to dose-response studies for your specific model if available.[4] - Ensure proper reconstitution and storage of this compound. Avoid repeated freeze-thaw cycles. - Consider a different delivery route. For localized effects, consider topical or direct injection. For systemic effects, compare IV, IP, and SC routes. |
| High variability in experimental results | - Inconsistent Administration Technique: Variations in injection depth or volume. - Biological Variability: Differences in animal age, weight, or health status. | - Standardize the injection procedure. Ensure all personnel are trained in the same technique. - Ensure consistent volumes and concentrations are administered. - Use age- and weight-matched animals. Monitor animal health throughout the study. |
| Adverse reactions in animals (e.g., inflammation at the injection site, unexpected behavioral changes) | - High Injection Volume: Large volumes can cause discomfort and inflammation. - Contamination: Non-sterile reconstitution or injection technique. - Physiological Effects of this compound: this compound can have immunomodulatory effects and has been shown to increase serum corticosterone (B1669441) in rodents, which could influence behavior.[9][10] | - For subcutaneous injections in mice, limit the volume to 5 mL/kg per site. For larger volumes, use multiple injection sites.[11] - Adhere to strict aseptic techniques during reconstitution and administration. - Be aware of the potential physiological effects of this compound and consider these when interpreting results. If adverse effects are severe, consider reducing the dose. |
| Difficulty with topical application for wound healing | - Poor Formulation Adherence: The formulation may not be staying on the wound site. - Insufficient Penetration: The vehicle may not be facilitating adequate absorption of this compound. | - Consider using a hydrogel or collagen-based vehicle to improve adherence to the wound site.[12][13][14][15][16] - Ensure the formulation is applied directly and evenly to the wound bed. |
Quantitative Data on this compound Delivery
The following tables summarize key quantitative data from preclinical and clinical studies on this compound administration.
Table 1: Pharmacokinetics of Intravenous this compound in Healthy Humans
| Dose (mg) | Mean Half-Life (hours) |
| 42 | 0.95 |
| 140 | 1.2 |
| 420 | 1.9 |
| 1260 | 2.1 |
Data from a single-dose study in healthy human volunteers.[5][6]
Table 2: Biodistribution of Intraperitoneal this compound in Mice
| Time Point | Serum Concentration (µg/mL) |
| 2-40 min (average) | 2.34 ± 0.54 |
Following a single 400 µg intraperitoneal injection in Swiss-Webster mice.[17]
Table 3: Common In Vivo Dosages in Rodent Models
| Administration Route | Species | Dose | Indication | Reference |
| Intraperitoneal (IP) | Mouse | 6 mg/kg | Fetal Development | [2][3] |
| Intraperitoneal (IP) | Rat | 2, 12, 18 mg/kg | Acute Stroke | [4] |
| Intravenous (IV) | Pig | 6 mg/kg | Myocardial Ischemia-Reperfusion | [1] |
| Topical | Mouse | 5 mg/5 mL PBS | Corneal Wound Healing | [18] |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection in Mice
-
Preparation:
-
Reconstitute lyophilized this compound in sterile PBS or bacteriostatic water to the desired concentration.
-
Draw the required volume into a sterile syringe with an appropriate gauge needle (e.g., 26-27 gauge).[11]
-
Ensure there are no air bubbles in the syringe.
-
-
Restraint:
-
Securely restrain the mouse by grasping the loose skin at the scruff of the neck between your thumb and forefinger.
-
-
Injection:
-
Lift the scruff to create a "tent" of skin.
-
Insert the needle (bevel up) at the base of the tented skin, parallel to the spine.[11][19]
-
Gently aspirate to ensure the needle is not in a blood vessel. You should feel negative pressure.[11][20]
-
Slowly inject the solution. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.[20]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Prepare the this compound solution as described for SC injection.
-
-
Restraint:
-
Securely restrain the mouse, exposing the abdomen. One method is to hold the mouse by the scruff with the hindquarters supported.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle.
-
Gently aspirate to check for the aspiration of urine or intestinal contents. If this occurs, discard the syringe and prepare a new one.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 3: Topical Application for Dermal Wounds in Mice
-
Preparation:
-
Prepare a sterile formulation of this compound in a suitable vehicle, such as a hydrogel or collagen solution.
-
Anesthetize the mouse according to your institution's approved protocol.
-
Create a full-thickness dermal wound using a biopsy punch.
-
-
Application:
-
Apply a measured amount of the this compound formulation directly to the wound bed, ensuring even coverage.
-
Cover the wound with an appropriate sterile dressing to keep the formulation in place and prevent infection.
-
-
Post-Application Care:
-
Monitor the animal during recovery from anesthesia.
-
Change the dressing and re-apply the this compound formulation at predetermined intervals as required by the experimental design.
-
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for subcutaneous this compound injection.
References
- 1. Frontiers | Systemic Dosing of Thymosin Beta 4 before and after Ischemia Does Not Attenuate Global Myocardial Ischemia-Reperfusion Injury in Pigs [frontiersin.org]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, placebo-controlled, single and multiple dose study of intravenous thymosin beta4 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Targeted delivery of thymosin beta 4 to the injured myocardium using CREKA-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymosin fraction 5 causes increased serum corticosterone in rodents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 12. Topical Wound Treatment with a Nitric Oxide-Releasing PDE5 Inhibitor Formulation Enhances Blood Perfusion and Promotes Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safer topical treatment for inflammation using 5α-tetrahydrocorticosterone in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical Wound Treatment with a Nitric Oxide-Releasing PDE5 Inhibitor Formulation Enhances Blood Perfusion and Promotes Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Accelerated wound healing with topical application of complement C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biodistribution of synthetic thymosin beta 4 in the serum, urine, and major organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. urmc.rochester.edu [urmc.rochester.edu]
- 20. research.vt.edu [research.vt.edu]
Technical Support Center: Overcoming Limitations of Novel Anti-Tuberculosis (TB) Therapeutics in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel anti-tuberculosis (TB) therapeutics, such as the hypothetical agent TB5, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy between the in vitro activity and in vivo efficacy of our anti-TB compound?
A1: This is a common challenge in TB drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the animal model, leading to suboptimal drug exposure at the site of infection.
-
Host Metabolism: The host animal may metabolize the compound into an inactive form.
-
Lesion Penetration: TB induces the formation of granulomas, which can be difficult for drugs to penetrate, limiting their access to the bacteria.[1]
-
Bacterial Physiology: Mycobacterium tuberculosis (M.tb) can exist in different metabolic states in vivo (e.g., replicating, non-replicating, or within biofilms), some of which may be less susceptible to the drug's mechanism of action.
Q2: Which animal model is best for testing our novel anti-TB drug?
A2: There is no single "best" animal model for TB research; the choice depends on the specific research question.[2][3]
-
Mice: Most commonly used for initial efficacy testing due to their cost-effectiveness and the availability of immunological reagents.[4][5] Different strains can be used to model different aspects of the disease. For example, C3HeB/FeJ mice form caseous necrotic granulomas that are more similar to human TB than those seen in BALB/c or C57BL/6 mice.[6][7]
-
Guinea Pigs: Highly susceptible to M.tb infection and develop human-like granulomas, making them useful for studying pathology and vaccine efficacy.[4]
-
Rabbits: Can develop cavitary lung lesions, which are a feature of advanced human TB.[6]
-
Non-Human Primates (NHPs): Most closely mimic human TB, including the development of latent infection, but are expensive and ethically complex to use.[6]
Q3: How can we model latent TB infection in animals?
A3: Modeling latent TB is challenging. The "Cornell model" is a widely used method in mice, where animals are first infected with M.tb and then treated with anti-TB drugs to clear the active infection, leaving a persistent, non-replicating bacterial population.[7] This model is useful for testing drugs that target latent bacteria.
Q4: What are the key endpoints to measure efficacy in our preclinical TB studies?
A4: The primary endpoint for efficacy is the reduction in bacterial burden in the lungs and spleen, typically measured by counting colony-forming units (CFUs).[8] Other important endpoints include survival, reduction in lung pathology (histopathology), and biomarkers of infection. Molecular assays, such as the Molecular Bacterial Load (MBL) assay, can provide a more rapid assessment of bacterial load.[8][9]
Troubleshooting Guides
Issue 1: High Variability in Bacterial Load (CFU) Data
Problem: You are observing significant variability in CFU counts between animals in the same experimental group.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Inoculum: | Ensure the bacterial culture is in the mid-log phase and has been properly declumped before infection.[10] |
| Variable Aerosol Delivery: | Standardize the aerosol infection protocol, including the nebulizer settings and exposure time. Confirm the initial bacterial deposition in the lungs of a subset of animals 24 hours post-infection.[4][11] |
| Animal Strain: | Be aware of the genetic background of your mice, as different strains have varying susceptibility to TB.[5] Ensure you are using a consistent strain and supplier. |
| Individual Animal Variation: | Increase the number of animals per group to improve statistical power. |
Issue 2: Unexpected Toxicity of the Test Compound in Animals
Problem: Your compound was non-toxic in in vitro assays but is causing adverse effects (e.g., weight loss, mortality) in mice.
Possible Causes and Solutions:
| Cause | Solution |
| Metabolite Toxicity: | The host animal may be metabolizing the compound into a toxic byproduct. Conduct metabolite profiling to identify potential toxic metabolites. |
| Off-Target Effects: | The compound may be interacting with host targets that were not present in the in vitro assays. Consider in silico off-target prediction and further in vitro safety profiling. |
| Vehicle Toxicity: | The vehicle used to formulate the drug for in vivo administration may be causing toxicity. Run a vehicle-only control group. |
| Drug-Drug Interactions: | If testing a combination therapy, there may be unforeseen interactions between the compounds. Test each compound individually for toxicity. |
| Dose: | The dose administered may be too high. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
Issue 3: Lack of Efficacy in a Chronic Infection Model
Problem: Your compound shows good activity in an acute (early) infection model but fails to reduce bacterial burden in a chronic (established) infection model.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Lesion Penetration: | In chronic infection, bacteria are often walled off in granulomas. Assess the distribution of your compound into these lesions using techniques like mass spectrometry imaging. |
| Different Bacterial State: | Bacteria in chronic lesions may be in a non-replicating state and less susceptible to your compound. Test your compound in in vitro models of dormancy (e.g., hypoxia-induced non-replicating persisters). |
| Host Immune Response: | The host immune response in chronic infection can influence drug efficacy. Consider using immunomodulatory agents in combination with your compound. |
Quantitative Data Summary
The following tables provide a summary of hypothetical efficacy data for our novel anti-TB agent, this compound, in comparison to standard-of-care drugs in a murine model of chronic TB infection.
Table 1: Bactericidal Activity in Lungs of Chronically Infected BALB/c Mice (4 weeks of treatment)
| Treatment Group (dose in mg/kg) | Mean Log10 CFU/Lung (± SD) | Log10 CFU Reduction vs. Control |
| Vehicle Control | 6.5 (± 0.4) | - |
| Isoniazid (INH, 25) | 4.2 (± 0.5) | 2.3 |
| Rifampin (RIF, 10) | 3.8 (± 0.3) | 2.7 |
| Bedaquiline (BDQ, 25) | 3.5 (± 0.4) | 3.0 |
| This compound (50) | 3.9 (± 0.6) | 2.6 |
Table 2: Bactericidal Activity in Spleens of Chronically Infected BALB/c Mice (4 weeks of treatment)
| Treatment Group (dose in mg/kg) | Mean Log10 CFU/Spleen (± SD) | Log10 CFU Reduction vs. Control |
| Vehicle Control | 5.2 (± 0.3) | - |
| Isoniazid (INH, 25) | 3.1 (± 0.4) | 2.1 |
| Rifampin (RIF, 10) | 2.9 (± 0.2) | 2.3 |
| Bedaquiline (BDQ, 25) | 2.6 (± 0.3) | 2.6 |
| This compound (50) | 3.0 (± 0.5) | 2.2 |
Experimental Protocols
Protocol 1: Aerosol Infection of Mice with Mycobacterium tuberculosis
This protocol describes the establishment of a chronic TB infection in mice via low-dose aerosol exposure.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure system (e.g., Glas-Col inhalation exposure system)
-
Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Prepare M.tb Inoculum: Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).
-
Wash the bacterial cells twice with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in PBS and briefly sonicate to create a single-cell suspension.
-
Dilute the bacterial suspension in sterile water to the desired concentration for nebulization (typically to deliver 50-100 CFU per mouse).[4]
-
Aerosol Infection: Place the mice in the exposure chamber of the aerosol generator.
-
Perform the aerosol infection according to the manufacturer's instructions for the specific system.
-
On day 1 post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs and confirm successful infection.
-
Establishment of Chronic Infection: House the infected mice in a BSL-3 animal facility for 4 weeks to allow the infection to become chronic. Monitor the health of the animals regularly, including body weight.
Protocol 2: Enumeration of Colony-Forming Units (CFU) from Mouse Tissues
This protocol details the procedure for quantifying the bacterial load in the lungs and spleens of infected mice.
Materials:
-
Aseptically removed lungs and spleens
-
Sterile PBS with 0.05% Tween 80
-
Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Middlebrook 7H11 agar (B569324) plates
-
Sterile dilution tubes and pipettes
-
Incubator at 37°C
Procedure:
-
Tissue Homogenization: Place each organ in a separate tube with a known volume of sterile PBS with 0.05% Tween 80.
-
Homogenize the tissues until no visible clumps remain.
-
Plating and Incubation: Prepare serial dilutions of the tissue homogenates in PBS with 0.05% Tween 80.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
CFU Enumeration: Count the number of colonies on the plates to determine the CFU per organ. Express the data as log10 CFU per organ.
Mandatory Visualizations
References
- 1. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 2. The Impact of Animal Models and Strain Standardization on the Evaluation of Tuberculosis Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - UCL Discovery [discovery.ucl.ac.uk]
- 10. Targeted dose delivery of Mycobacterium tuberculosis in mice using silicon antifoaming agent via aerosol exposure system | PLOS One [journals.plos.org]
- 11. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TB5 and Other Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel monoamine oxidase B (MAO-B) inhibitor, TB5, against other established MAO-B inhibitors. This document is intended to serve as a resource for researchers and professionals in drug development, offering an objective comparison of performance based on available experimental data.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) and other monoamine neurotransmitters in the brain.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a crucial therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease.[2][3] MAO-B inhibitors can be classified based on their mechanism of action, primarily as either irreversible or reversible inhibitors.[4] Well-known irreversible inhibitors include selegiline (B1681611) and rasagiline, which form a covalent bond with the enzyme.[4][5] In contrast, safinamide (B1662184) and the novel compound this compound are examples of reversible inhibitors.[4][6]
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and safety of a MAO-B inhibitor are largely determined by its potency (typically measured by IC50 or Ki values) and its selectivity for MAO-B over MAO-A. High selectivity is critical to avoid the "cheese effect," a hypertensive crisis that can result from the inhibition of MAO-A.[7] The following table summarizes the quantitative data for this compound and other prominent MAO-B inhibitors.
| Inhibitor | Type | MAO-B IC50 (nM) | MAO-B Ki (nM) | MAO-A IC50 (nM) | Selectivity Index (SI = MAO-A IC50 / MAO-B IC50) |
| This compound | Reversible, Competitive | 110[8] | 110[6][9] | 1450[9] | 13.18[6] |
| Selegiline | Irreversible | ~6.8[5] | - | ~16[5] | ~2.4 |
| Rasagiline | Irreversible | - | - | - | ~50[4] |
| Safinamide | Reversible | 79 (human brain)[4] | - | 485000 (rat brain)[4] | ~1000[4] |
Note: IC50 and Ki values can vary based on experimental conditions. The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols
In Vitro MAO-B Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine, tyramine, or benzylamine)[5][10][11]
-
Developer enzyme (e.g., horseradish peroxidase)[12]
-
Test compounds (e.g., this compound) and a positive control (e.g., selegiline)[7]
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
96-well or 384-well black microplates[12]
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[5]
-
DMSO for compound dissolution[6]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control in DMSO.
-
Create a series of dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.[12]
-
Prepare the MAO-B enzyme solution in pre-warmed assay buffer.
-
Prepare the substrate solution containing the MAO-B substrate, fluorescent probe, and developer enzyme in assay buffer.[5]
-
-
Assay Protocol:
-
Add the test compound dilutions, positive control, and a vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add the MAO-B enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[12]
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the amount of H₂O₂ produced, which reflects the MAO-B activity.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Cytotoxicity Assay in HepG2 Cells
This protocol describes a method to assess the cytotoxicity of MAO-B inhibitors using the human liver carcinoma cell line, HepG2.
Objective: To determine the cytotoxic potential of test compounds.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Sulforhodamine B)[13][14]
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.
-
Visualizing Key Pathways and Processes
Dopamine Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of dopamine and the role of MAO-B. Inhibition of MAO-B leads to an increase in dopamine levels.
Caption: Dopamine metabolism pathway and the point of MAO-B inhibition.
Experimental Workflow for MAO-B Inhibitor Screening
The diagram below outlines a typical workflow for screening and identifying potential MAO-B inhibitors.
References
- 1. Monoamine Oxidase B inhibitor 5 - Immunomart [immunomart.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. reframeDB [reframedb.org]
- 14. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of TB5 Inhibition on Human Monoamine Oxidase B: A Comparative Analysis
For Immediate Release
A comprehensive analysis of experimental data confirms that TB5 is a potent and reversible inhibitor of human monoamine oxidase B (hMAO-B), a key enzyme implicated in the progression of neurodegenerative diseases. This guide provides a comparative overview of this compound's performance against other known hMAO-B inhibitors, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Competitive Landscape: this compound in Context
This compound distinguishes itself as a selective and reversible inhibitor of hMAO-B. Its mechanism of action and inhibitory constants position it as a significant compound of interest in the landscape of MAO-B inhibitors. A direct comparison with other notable inhibitors is presented in Table 1.
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| This compound | Reversible, Competitive | - | 110 [1] |
| Safinamide | Reversible, Competitive | 9.3 - 79[2] | 27 - 76[3] |
| Lazabemide | Reversible, Competitive | 480 - 1500 (µg/L)[4] | - |
| Pargyline | Irreversible | 240 - 404[1] | 500[1] |
| Selegiline ((-)-Deprenyl) | Irreversible | - | - |
Table 1: Comparative Inhibitory Activity of Selected hMAO-B Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for this compound and other key reversible and irreversible hMAO-B inhibitors. Lower values indicate higher potency.
Experimental Confirmation of Reversibility
The reversible nature of this compound's inhibition of hMAO-B has been experimentally verified through dialysis. In these studies, the enzyme-inhibitor complex is subjected to dialysis to remove the unbound inhibitor. A significant recovery of enzyme activity post-dialysis is indicative of reversible binding. For this compound, hMAO-B inhibition was shown to be completely reversed after 24 hours of dialysis.[1]
Experimental Workflow for Determining Reversibility
Detailed Experimental Protocols
Determination of hMAO-B Inhibition Reversibility by Dialysis
This protocol outlines the procedure to ascertain the reversible nature of an inhibitor's interaction with hMAO-B.
Materials:
-
Recombinant human MAO-B (hMAO-B)
-
Inhibitor of interest (e.g., this compound)
-
Reference reversible inhibitor (e.g., lazabemide)
-
Reference irreversible inhibitor (e.g., pargyline)
-
Dialysis tubing (e.g., 12 kDa MWCO)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Reagents for hMAO-B activity assay (see protocol below)
Procedure:
-
Pre-incubation:
-
Prepare three sets of tubes. In each set, incubate hMAO-B with:
-
The test inhibitor (at a concentration of ~2-4 times its IC50).
-
The reference reversible inhibitor.
-
The reference irreversible inhibitor.
-
Buffer only (no inhibitor control).
-
-
Incubate for 30 minutes at 37°C to allow for enzyme-inhibitor binding.
-
-
Dialysis:
-
Transfer the contents of each pre-incubation tube into separate dialysis bags.
-
Place the dialysis bags in a large beaker containing cold phosphate buffer.
-
Stir the buffer gently at 4°C for 6-24 hours, with at least two buffer changes.
-
-
Post-Dialysis Activity Measurement:
-
After dialysis, recover the enzyme solutions from the dialysis bags.
-
Measure the residual hMAO-B activity for each sample using the enzymatic activity assay detailed below.
-
-
Data Analysis:
-
Compare the enzyme activity of the inhibitor-treated samples to the "no inhibitor" control.
-
A significant recovery of enzyme activity for the test inhibitor, similar to the reversible control, confirms reversible inhibition. Little to no recovery, similar to the irreversible control, indicates irreversible inhibition.
-
hMAO-B Enzymatic Activity Assay (Fluorometric)
This assay is used to measure the catalytic activity of hMAO-B and determine the potency of inhibitors.
Materials:
-
Recombinant hMAO-B
-
hMAO-B Substrate (e.g., benzylamine (B48309) or kynuramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the hMAO-B substrate in phosphate buffer.
-
Prepare a detection solution containing Amplex® Red and HRP in phosphate buffer. Protect this solution from light.
-
Prepare serial dilutions of the inhibitor to be tested.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the phosphate buffer, followed by the inhibitor dilutions.
-
Add the hMAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the hMAO-B substrate and the Amplex® Red/HRP detection solution.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinetic Analysis of Inhibition Mode
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]).
By analyzing the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor, the specific mode of inhibition can be elucidated. For this compound, Lineweaver-Burk plot analysis has indicated a competitive mode of inhibition.
References
Cross-Validation of Thymosin Beta 4 (Tβ4) Activity in Different Cell Lines: A Comparative Guide
Thymosin Beta 4 (Tβ4), a highly conserved, 43-amino acid polypeptide, is a key regulator of actin sequestration and plays a pivotal role in a multitude of cellular processes including cell proliferation, migration, differentiation, and apoptosis.[1][2] While its functions in wound healing and tissue repair are well-documented, its role in oncology is multifaceted and often contradictory, exhibiting both pro-tumorigenic and tumor-suppressive functions depending on the cellular context.[1][3] This guide provides a comparative analysis of Tβ4's activity across various cancer cell lines, supported by quantitative experimental data, detailed protocols, and visualizations of key signaling pathways.
Quantitative Data Summary: Tβ4 Activity Across Various Cancer Cell Lines
The functional impact of Tβ4 expression or treatment varies significantly among different cancer cell lines. The following table summarizes key quantitative findings from in vitro and in vivo studies.
| Cell Line | Cancer Type | Effect Measured | Quantitative Result |
| B16-F10 | Mouse Melanoma | Migration | ▲ 2.3-fold increase with Tβ4 overexpression[4][5] |
| Tumor Growth (in vivo) | ▲ Mean tumor size of 21.7 mm vs. 13.3 mm in control[4][5] | ||
| Metastasis (in vivo) | ▲ Mean of 46.7 lung nodules vs. 10.9 in control[4][5] | ||
| Angiogenesis (in vivo) | ▲ 4.4-fold increase in blood vessels[4][5] | ||
| SW480 | Human Colon Cancer | Migration | ▲ Increased migration with Tβ4 overexpression; knockdown of Tβ4 reduced migration ability[6] |
| A549 & H1299 | Non-Small Cell Lung Cancer | Migration & Invasion | ▼ Decreased migration and invasion upon Tβ4 gene silencing[7] |
| Tumor Growth (in vivo) | ▼ Obvious inhibition of tumor growth with Tβ4 gene silencing[7] | ||
| 5T33MMvt | Murine Multiple Myeloma | Proliferation & Migration | ▼ Significantly decreased proliferative and migratory capacities with Tβ4 overexpression[2] |
| Survival (in vivo) | ▲ Mean survival of 88.9 days vs. 65.9 days in control mice[2][3] | ||
| SKOV3 | Human Ovarian Cancer | Migration & Invasion | ▲ Significantly increased migration and invasion with Tβ4 peptide treatment |
| MDA-MB-231 & 3LNLN | Breast & Colon Carcinoma | Migration | Biphasic response to extracellular Tβ4; highest migration at ~0.24 µM, decreased at higher concentrations[8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Angiogenesis (Tube Formation) | ▲ Enhanced tube formation with Tβ4 overexpression[9] |
| Migration | ▲ Enhanced migratory ability with Tβ4 overexpression[9] |
Key Signaling Pathways Modulated by Tβ4
Tβ4 exerts its effects by modulating several intracellular signaling pathways. The specific pathway activated can depend on the cell type and the presence of extracellular or intracellular Tβ4.
ILK/IQGAP1/Rac1 Signaling Pathway
In colon cancer cells, Tβ4 has been shown to promote cell migration and metastasis by activating a pathway involving Integrin-Linked Kinase (ILK), IQ motif-containing GTPase-activating protein 1 (IQGAP1), and the Rho GTPase Rac1.[6][10] Tβ4 overexpression leads to the formation of an ILK/IQGAP1 complex, which in turn activates Rac1, a key regulator of cytoskeletal dynamics and cell motility.[6]
Wnt/β-catenin Signaling Pathway
Tβ4 can also activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.[11][12] Tβ4 stimulates Wnt ligands, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm.[12] This stable β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating target genes like c-Myc.[11][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and cross-validation of Tβ4 activity. Below are protocols for key assays used to quantify the effects of Tβ4.
Workflow for Assessing Tβ4 Activity
The general workflow for investigating Tβ4 involves modulating its expression in a chosen cell line and then subjecting the cells to various functional assays.
In Vitro Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the chemotactic capability of cells towards a chemoattractant through a microporous membrane.[14][15]
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size for most cancer cells) and companion plates (24-well).
-
Serum-free cell culture medium.
-
Medium containing a chemoattractant (e.g., 10% FBS).
-
Cells with modulated Tβ4 expression and control cells.
-
Cotton swabs, PBS, fixing solution (e.g., methanol), and staining solution (e.g., crystal violet).
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add 600 µL of chemoattractant-containing medium to the lower wells of the 24-well plate.[14]
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Harvest the serum-starved cells using a non-enzymatic cell dissociation buffer. Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 12-48 hours).
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[16]
-
Fix the migrated cells on the lower surface by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the cells by immersing the insert in 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several representative fields of view under a microscope. Calculate the average number of migrated cells per field.
-
In Vivo Tumorigenicity Assay (Nude Mouse Xenograft Model)
This assay evaluates the ability of cancer cells to form tumors in an immunocompromised animal model.[17][18]
Materials:
-
Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old).
-
Cells with modulated Tβ4 expression and control cells.
-
Sterile PBS or serum-free medium.
-
Syringes with 27-gauge needles.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash the cells with PBS and resuspend them in sterile PBS or serum-free medium at a high concentration (e.g., 1-5 x 10^7 cells/mL). Keep the cell suspension on ice.
-
Injection:
-
Anesthetize the nude mice according to approved animal care protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 x 10^6 cells) into the flank of each mouse.[19]
-
-
Tumor Monitoring:
-
Monitor the mice regularly (e.g., every 2-3 days) for tumor formation.[20]
-
Once tumors are palpable, measure their length (L) and width (W) using calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.[20]
-
Continue monitoring and measuring for a predetermined period (e.g., 3-6 weeks).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry).
-
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)
The CAM assay is a well-established model for studying angiogenesis in vivo due to its highly vascularized membrane.[21][22]
Materials:
-
Fertilized chicken eggs (Day 3 of incubation).
-
Incubator (37.5°C, ~85% humidity).
-
Sterile scissors or a small rotary tool.
-
Sterile filter paper disks or sponges.
-
Tβ4 protein/peptide or conditioned media from Tβ4-modulated cells.
-
Stereomicroscope with a camera.
Procedure:
-
Egg Preparation:
-
Sample Application:
-
On Day 7 or 8, open the window. Gently place a sterile filter paper disk or a small sterile sponge soaked with the test substance (e.g., Tβ4 peptide, control peptide, or conditioned medium) directly onto the CAM.[25]
-
Reseal the window and return the egg to the incubator.
-
-
Analysis:
-
After 48-72 hours of incubation, reopen the window.
-
Observe the CAM under a stereomicroscope. Angiogenesis is characterized by the formation of new blood vessels radiating from the implant in a "spoked-wheel" pattern.
-
Capture images of the CAM.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the implant.[25]
-
References
- 1. medisearch.io [medisearch.io]
- 2. Thymosin β4 has tumor suppressive effects and its decreased expression results in poor prognosis and decreased survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin β4 has tumor suppressive effects and its decreased expression results in poor prognosis and decreased survival in multiple myeloma | Haematologica [haematologica.org]
- 4. Role of thymosin beta4 in tumor metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Role of Thymosin β4 in Tumor Metastasis and Angiogenesis | Semantic Scholar [semanticscholar.org]
- 6. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thymosin β4 improves the survival of cutaneous flaps of rat and activates Wnt/β-catenin pathway [archivesofmedicalscience.com]
- 12. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. corning.com [corning.com]
- 17. Tumorigenicity Assay in Nude Mice [bio-protocol.org]
- 18. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Tumorigenicity assay in vivo [bio-protocol.org]
- 21. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]
- 25. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Validating TB5 as a Selective MAO-B Probe: A Comparative Guide
For researchers and professionals in drug development, the rigorous validation of chemical probes is paramount. This guide provides an objective comparison of TB5, a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), against other established alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to clarify complex processes, ensuring a comprehensive understanding of this compound's performance and utility as a research tool.
Performance Comparison of MAO-B Inhibitors
This compound has been identified as a potent, selective, and reversible inhibitor of human MAO-B (hMAO-B).[1][2] Its efficacy is best understood when compared directly with other well-characterized MAO-B inhibitors. The following table summarizes the quantitative data for this compound and several alternative compounds, focusing on their inhibitory constants (Kᵢ or IC₅₀) against both MAO-A and MAO-B, and their resulting selectivity.
| Compound | Type | MAO-B Inhibition (Kᵢ/IC₅₀) | MAO-A Inhibition (Kᵢ/IC₅₀) | Selectivity Index (SI) (MAO-A / MAO-B) |
| This compound | Reversible, Competitive | 110 nM (Kᵢ)[1][3] | 1,450 nM (Kᵢ)[1][3] | 13.18[2] |
| Safinamide | Reversible | 98 nM (IC₅₀)[3] | >580,000 nM (IC₅₀) | >5918[3] |
| Rasagiline | Irreversible | 4.43 nM (IC₅₀)[3] | 412 nM (IC₅₀)[3] | ~93 |
| Selegiline | Irreversible | - | - | - |
| Lazabemide | Reversible | 7.9 nM (Kᵢ)[3] | - | - |
| Pargyline | Irreversible | 500 nM (Kᵢ)[3] | 13,000 nM (Kᵢ)[3] | 26 |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ or Kᵢ value for MAO-A to that of MAO-B. A higher SI value indicates greater selectivity for MAO-B.[4]
Key Characteristics of this compound
-
Potency and Selectivity: this compound demonstrates potent inhibition of MAO-B with a Kᵢ of 110 nM and a 13-fold selectivity over MAO-A.[1][2]
-
Mechanism of Action: It acts as a competitive inhibitor, interacting directly with the catalytic site of the hMAO-B enzyme.[2]
-
Reversibility: A key feature of this compound is its reversible binding. In washout experiments, MAO-B activity was shown to recover from 37% to 97% after the removal of the inhibitor, confirming that the binding is not permanent.[1]
-
Blood-Brain Barrier Permeability: this compound has shown permeability in a Parallel Artificial Membrane Permeation Assay (PAMPA), an in vitro model for the blood-brain barrier.[1]
-
Cytotoxicity: It exhibits minimal cytotoxicity, with over 84% cell viability in HepG2 cells at concentrations up to 25 µM.[1][2]
Experimental Protocols
The validation of a selective MAO-B probe like this compound involves several key experiments to determine its potency, selectivity, mechanism of action, and reversibility.
In Vitro MAO-A/MAO-B Inhibition Assay (Fluorometric)
This assay is fundamental for determining the IC₅₀ values of an inhibitor for both MAO isoforms.
-
Principle: This method measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine (B21549) or kynuramine.[5] A fluorescent probe, such as Amplex® Red, reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity.
-
Materials and Reagents:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[4]
-
Substrate: Kynuramine dihydrobromide or Tyramine.[4]
-
Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4).[4]
-
Test Compound: this compound or other inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[4]
-
Detection Reagents: High-sensitivity fluorescent probe (e.g., Amplex® Red), Horseradish Peroxidase (HRP).[5]
-
Instrumentation: 96-well microplate reader with fluorescence detection (e.g., Ex/Em = 535/587 nm).
-
-
Procedure:
-
Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, the MAO-A or MAO-B enzyme solution, and the test inhibitor at various concentrations. Include control wells containing the enzyme and buffer only (no inhibitor). Incubate for approximately 15-20 minutes at 37°C to allow for inhibitor binding.[4]
-
Reaction Initiation: Prepare a reaction mix containing the substrate and detection reagents (probe and HRP). Add this mix to each well to start the enzymatic reaction.[5]
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate from the slope of the fluorescence versus time curve.[4]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.[4]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
-
Calculate the Selectivity Index by dividing the IC₅₀ for MAO-A by the IC₅₀ for MAO-B.[4]
-
-
Determination of Inhibition Mode
-
Principle: To determine if an inhibitor is competitive, uncompetitive, or non-competitive, kinetic analyses are performed by measuring enzyme activity at different substrate and inhibitor concentrations.
-
Procedure: A series of Lineweaver-Burk plots are constructed. Each plot measures MAO-A or MAO-B catalytic rates at varying substrate concentrations in the absence or presence of different, fixed concentrations of the inhibitor. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals its mode of action.[2]
Reversibility Assay
-
Principle: This experiment distinguishes between reversible and irreversible inhibitors by attempting to restore enzyme activity after the inhibitor is removed.
-
Procedure: The MAO enzyme is pre-incubated with the inhibitor at a concentration several times its IC₅₀ value. The enzyme-inhibitor complex is then subjected to extensive dialysis to remove any unbound or reversibly bound inhibitor. The residual activity of the dialyzed enzyme is measured and compared to a control (enzyme incubated without inhibitor) and an irreversible inhibitor control (e.g., Pargyline). A significant recovery of enzyme activity indicates reversible inhibition.[1][6]
Visualizing the Process
To better illustrate the experimental and logical frameworks, the following diagrams were generated using Graphviz.
Caption: Workflow for in vitro determination of MAO inhibition.
Caption: Mechanism of a selective MAO-B inhibitor like this compound.
References
Independent Verification of Published Data: A Comparative Guide to "TB5" Research Compounds
Disclaimer: The term "TB5" is not a standardized designation for a single, approved pharmaceutical agent. Publicly available scientific literature and commercial sources indicate that "this compound" may refer to at least two distinct research compounds: TB-500 , a synthetic peptide fragment of Thymosin Beta-4, and This compound , a reversible inhibitor of human monoamine oxidase B (hMAO-B). This guide provides an independent verification and comparison of the available data for both compounds to assist researchers, scientists, and drug development professionals. All compounds discussed are for research purposes only and are not approved for human use.
Part 1: TB-500 (Synthetic Thymosin Beta-4 Fragment)
TB-500 is a synthetic version of a segment of the naturally occurring protein Thymosin Beta-4.[1][2][3] It is investigated for its potential role in tissue regeneration, wound healing, and reducing inflammation.[1][3] Its primary mechanism is believed to be its interaction with actin, a protein crucial for cell structure and movement, which in turn promotes cell migration and proliferation.[4]
Data Presentation: Quantitative and Comparative Analysis
The majority of available data on TB-500 is from preclinical, primarily animal, studies. It is often compared with another research peptide, BPC-157, due to their complementary roles in tissue repair.
Table 1: Comparison of TB-500 and BPC-157 Properties
| Feature | TB-500 (Thymosin Beta-4 Fragment) | BPC-157 |
| Primary Function | Systemic tissue regeneration, muscle growth, vascular support[1] | Localized tendon/ligament repair, gut health, neuroprotection[1] |
| Mechanism of Action | Regulates actin-binding proteins, promotes cell migration and angiogenesis[2] | Stimulates growth factors (like VEGFR2) and collagen production[5][6] |
| Key Benefit | Broad, systemic healing support[1] | Targeted repair of connective tissues and gastrointestinal lining[1][7] |
| Wound Healing | Increased re-epithelialization by 42% at day 4 and 61% at day 7 in a rat model[8] | Potent protective effects on gastrointestinal lesions in rats[9] |
| Angiogenesis | Directly increases the production of Vascular Endothelial Growth Factor (VEGF)[10] | Increases the number of VEGF receptors (VEGFR2)[10] |
Table 2: Preclinical Efficacy of Thymosin Beta-4 (TB-500) in Cardiac Repair
| Model | Treatment | Outcome | Quantitative Result |
| Mouse Myocardial Infarction | Tβ4-pre-treated endothelial progenitor cell transplantation | Left Ventricular Ejection Fraction | >50% improvement (p<0.05)[11] |
| Mouse Myocardial Infarction | Tβ4-pre-treated endothelial progenitor cell transplantation | Stroke Volume | ~50% improvement (p<0.05)[11] |
| Mouse Myocardial Infarction | Tβ4-pre-treated endothelial progenitor cell transplantation | 6-Minute Walking Distance | 14% improvement (p<0.01)[11] |
Experimental Protocols
1. Experimental Protocol for Dermal Wound Healing in a Rat Model
This protocol is based on studies investigating the effect of Thymosin Beta-4 on wound healing.
-
Animal Model: Full-thickness punch wounds are created on rats.
-
Treatment Groups:
-
Control Group: Saline solution administered topically or intraperitoneally.
-
Treatment Group: Thymosin Beta-4 (TB-500) administered topically or intraperitoneally.
-
-
Procedure:
-
Wounds are created and measured.
-
The respective treatments are applied.
-
Wound re-epithelialization and contraction are measured at set time points (e.g., 4 and 7 days post-wounding).
-
Histological analysis is performed to assess collagen deposition and angiogenesis.[8]
-
2. Experimental Protocol for Cardiac Repair in a Mouse Model of Myocardial Infarction
This protocol outlines a method to assess the efficacy of Thymosin Beta-4 in improving cardiac function post-heart attack.
-
Animal Model: Myocardial infarction is induced in C57BL/6 mice.
-
Treatment Groups:
-
Sham-operated group.
-
Myocardial Infarction + Vehicle group.
-
Myocardial Infarction + Thymosin Beta-4 (1.6 mg·kg−1·day−1 via osmotic minipump for 7 days or 5 weeks).
-
-
Procedure:
-
Myocardial infarction is surgically induced.
-
Treatment is administered via an implanted osmotic minipump.
-
Cardiac remodeling and function are evaluated using echocardiography.
-
Histopathological analysis is conducted to assess inflammatory cell infiltration, capillary density, myocyte apoptosis, and interstitial collagen fraction.[12]
-
Mandatory Visualization
Caption: Signaling pathway of TB-500 (Thymosin Beta-4).
Part 2: this compound (hMAO-B Inhibitor, CAS 948841-07-4)
This compound is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B).[13] MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[5][10]
Data Presentation: Quantitative and Comparative Analysis
The performance of this compound can be compared to other well-characterized MAO-B inhibitors. The inhibitory constant (Ki) and the 50% inhibitory concentration (IC50) are key metrics, with lower values indicating greater potency. The selectivity index (SI) indicates the preference for inhibiting MAO-B over MAO-A.
Table 3: Comparative Inhibitory Activity of MAO-B Inhibitors
| Compound | Ki for hMAO-B (nM) | IC50 for hMAO-B (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Type of Inhibition |
| This compound | 110[13] | - | 13.18 (based on Ki values)[14] | Reversible, Competitive[13] |
| Selegiline | - | ~14 (human brain)[15] | High | Irreversible[16] |
| Rasagiline | - | 4 (rat brain), 14 (human brain)[15] | High (lower than Safinamide)[15] | Irreversible (functionally)[17] |
| Safinamide | - | 79 (human brain)[15] | ~1000 (human brain)[17] | Reversible[15] |
Experimental Protocols
1. Experimental Protocol for Determining In Vitro MAO-B Inhibition
This protocol describes a common fluorometric assay to determine the potency (IC50) of a MAO-B inhibitor.
-
Materials:
-
Recombinant human MAO-B enzyme.
-
Test compound (this compound) and positive controls (e.g., Selegiline).
-
MAO-B substrate (e.g., kynuramine (B1673886) or tyramine).
-
Fluorescent probe (e.g., Amplex® Red).
-
Horseradish Peroxidase (HRP).
-
Assay buffer.
-
96-well black, flat-bottom plates.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction:
-
Add the diluted test compound or control to the wells of a microplate.
-
Add the diluted MAO-B enzyme solution and pre-incubate to allow for inhibitor-enzyme interaction (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate and the detection reagents (e.g., Amplex® Red/HRP).
-
-
Detection: Measure the fluorescence intensity kinetically using a microplate reader at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5][10][18]
-
Mandatory Visualization
Caption: Experimental workflow for MAO-B inhibition assay.
Caption: Simplified MAO-B signaling and inhibition pathway.
References
- 1. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. pinnaclepeptides.com [pinnaclepeptides.com]
- 4. This compound | 948841-07-4 | YMB84107 | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. primelabpeptides.com [primelabpeptides.com]
- 8. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. examine.com [examine.com]
- 10. benchchem.com [benchchem.com]
- 11. regenerx.com [regenerx.com]
- 12. Thymosin-β4 prevents cardiac rupture and improves cardiac function in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of TB5 and Safinamide in Attenuating Neuroinflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective potential of TB5 (Thymopentin) and Safinamide (B1662184) in preclinical models of neuroinflammation. This analysis is based on available experimental data, focusing on their mechanisms of action and effects on key inflammatory pathways.
While direct head-to-head comparative studies are not yet available, this guide synthesizes findings from independent research to offer insights into their respective efficacy and potential therapeutic applications in neurodegenerative diseases where neuroinflammation is a key pathological feature.
At a Glance: this compound vs. Safinamide in Neuroinflammation
| Feature | This compound (Thymopentin) | Safinamide |
| Primary Mechanism | Immunomodulatory, inhibits NF-κB/NLRP3 signaling pathway | Multiple modes of action: MAO-B inhibition, sodium channel blockade, modulation of glutamate (B1630785) release, inhibition of microglial activation |
| Key Signaling Pathway | Inhibits NF-κB and NLRP3 inflammasome activation | Modulates STAT1/NF-κB signaling, reduces oxidative stress |
| Effect on Microglia | Reduces cytotoxicity and morphological changes in activated microglia | Inhibits microglial activation, reduces production of pro-inflammatory mediators |
| Reported Efficacy | Attenuates neuronal lesions and improves motor performance in LPS-induced neuroinflammation models[1][2] | Protects dopaminergic neurons, reduces microglial activation, and shows neuroprotective effects in various models including LPS and 6-hydroxydopamine (6-OHDA)[3][4][5][6] |
| Neurotransmitter Modulation | Not a primary reported mechanism | Increases synaptic dopamine (B1211576) levels through MAO-B inhibition[5] |
Delving into the Mechanisms: How They Work
This compound (Thymopentin): This pentapeptide primarily exerts its anti-neuroinflammatory effects by targeting the NF-κB and NLRP3 inflammasome signaling pathways.[1][2] In models of lipopolysaccharide (LPS)-induced neuroinflammation, this compound has been shown to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and attenuating neuronal damage.[1]
Safinamide: This compound boasts a multi-modal mechanism of action.[5] It is a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which increases dopamine levels.[5] In the context of neuroinflammation, safinamide has been demonstrated to inhibit microglial activation.[3][4][6] Studies suggest it can reduce oxidative stress and slightly decrease the expression of proteins involved in the STAT1/NF-κB pathway, such as iNOS and COX-2, in LPS-stimulated microglial cells.[3][4][5] Furthermore, its ability to block voltage-dependent sodium channels may also contribute to its neuroprotective effects.[7]
Experimental Protocols: A Look at the Methodology
The following outlines the typical experimental designs used to evaluate the anti-neuroinflammatory properties of this compound and Safinamide.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Microglial Activation
This model is a cornerstone for studying neuroinflammation and is frequently used to assess the efficacy of therapeutic compounds.
1. Cell Culture:
-
Cell Line: BV-2 microglial cells are commonly used as they are a valid substitute for primary microglia in many experimental settings.[4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[4]
2. Treatment and Stimulation:
-
Compound Application: Cells are pre-treated with varying concentrations of this compound or Safinamide for a specific duration before the inflammatory insult.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is a potent inducer of microglial activation and is added to the cell culture to mimic an inflammatory environment.[1][3][4]
3. Analysis of Inflammatory Markers:
-
Cytotoxicity Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are performed to determine the maximum non-toxic dose of the compounds.[3][4]
-
Quantification of Inflammatory Mediators:
-
Protein Expression: Western blotting is used to measure the levels of key proteins in signaling pathways, such as STAT1, NF-κB, iNOS, and COX-2.
Quantitative Data Summary
| Parameter | This compound (Thymopentin) | Safinamide |
| Model | LPS-induced neuroinflammation in mice and BV2 cells[1][2] | LPS-induced microglial activation in BV-2 cells; 6-OHDA model of Parkinson's disease in rats[3][4][6] |
| Effect on Pro-inflammatory Cytokines | Inhibited LPS-induced neuroinflammation in the brain and BV2 microglia[1] | In some studies, a slight decrease in protein expression of STAT1 and NF-κB was noted.[3][4][5] Other studies showed a significant decrease in IL-6 and a modest decrease in TNF-α production.[8][9] |
| Effect on Oxidative Stress | Reduced cytotoxicity and morphological changes in activated microglia[1][2] | A slight reduction in reactive oxygen species levels was observed.[3][4][5] |
| Neuroprotection | Attenuated neuronal lesions and rescued tyrosine hydroxylase (TH) expression downregulation[1] | Protected dopaminergic neurons from degeneration (80% of neurons survived in one study)[6] |
| Behavioral Outcomes | Improved performance in open field and pole tests in LPS-treated mice[1] | Significantly reduced troublesome dyskinesia in Parkinson's disease patients in clinical trials[5] |
Conclusion
Both this compound and Safinamide demonstrate promising anti-neuroinflammatory properties in preclinical models, albeit through different primary mechanisms of action. This compound appears to be a potent inhibitor of the NF-κB/NLRP3 signaling pathway, directly targeting a core inflammatory cascade. Safinamide, with its multifaceted approach, not only modulates inflammatory responses in microglia but also offers the additional benefit of dopaminergic and glutamatergic modulation, which is particularly relevant for diseases like Parkinson's.
The choice between these compounds for further research and development would likely depend on the specific neurodegenerative condition being targeted. For diseases where the NF-κB/NLRP3 inflammasome is a key driver of pathology, this compound may offer a more targeted approach. Conversely, for conditions with a complex pathophysiology involving neurotransmitter deficits and neuroinflammation, such as Parkinson's disease, the broader spectrum of activity of Safinamide may be more advantageous.
Direct comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound and Safinamide in various neuroinflammatory contexts. Such studies would be invaluable in guiding the development of novel therapies for a range of debilitating neurodegenerative disorders.
References
- 1. Thymopentin (TP-5) prevents lipopolysaccharide-induced neuroinflammation and dopaminergic neuron injury by inhibiting the NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safinamide and flecainide protect axons and reduce microglial activation in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
Assessing the Translational Potential of TB5: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the novel human monoamine oxidase B (hMAO-B) inhibitor, TB5, with existing drugs—Selegiline, Rasagiline, and Safinamide—used in the treatment of neurodegenerative diseases, particularly Parkinson's disease. This analysis is based on available preclinical data to inform future research and development decisions.
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopamine-producing neurons leads to a decline in this crucial neurotransmitter, resulting in motor symptoms. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the brain. This mechanism is a cornerstone of symptomatic treatment for Parkinson's disease. Beyond just managing symptoms, preclinical studies suggest that MAO-B inhibitors may also offer neuroprotective benefits.[1][2]
This guide delves into the preclinical profile of this compound, a potent, selective, and reversible hMAO-B inhibitor, and benchmarks it against the established irreversible inhibitors, Selegiline and Rasagiline, and the reversible inhibitor, Safinamide.[2][3][4]
Quantitative Data Summary: this compound vs. Existing MAO-B Inhibitors
The following tables summarize key preclinical data for this compound and approved MAO-B inhibitors, facilitating a direct comparison of their biochemical and initial safety profiles.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | K_i_ (μM) | IC_50_ (μM) | Selectivity Index (MAO-A IC_50_ / MAO-B IC_50_) | Mechanism of Inhibition |
| This compound | hMAO-B | 0.11 ± 0.01[3][5] | - | 13.18[5] | Reversible, Competitive[5] |
| Selegiline | hMAO-B | - | ~0.0068 | >1000 | Irreversible[1] |
| Rasagiline | hMAO-B | - | ~0.005 | ~1000 | Irreversible[2][4] |
| Safinamide | hMAO-B | - | 0.098 (rat brain)[4] | ~1000[4] | Reversible[4] |
Table 2: Preclinical Safety and Permeability Profile
| Compound | Cytotoxicity (HepG2 cells) | Blood-Brain Barrier (BBB) Permeability |
| This compound | Nontoxic at 5 and 25 μM (95.75% and 84.59% cell viability, respectively)[5] | Permeable in Parallel Artificial Membrane Permeation Assay (PAMPA)[6] |
| Selegiline | Well-established safety profile from extensive preclinical and clinical use. | Readily crosses the BBB. |
| Rasagiline | Well-established safety profile from extensive preclinical and clinical use. | Readily crosses the BBB. |
| Safinamide | Well-established safety profile from extensive preclinical and clinical use. | Readily crosses the BBB. |
Mechanism of Action and Signaling Pathways
This compound, like other MAO-B inhibitors, exerts its primary effect by preventing the breakdown of dopamine in the brain. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling. This is particularly relevant in Parkinson's disease, where dopaminergic neurons in the substantia nigra degenerate.
The key distinction between this compound and some existing drugs lies in the nature of its inhibition. This compound is a reversible inhibitor, meaning it can dissociate from the enzyme.[5][6] In contrast, Selegiline and Rasagiline are irreversible inhibitors, forming a covalent bond with the enzyme and permanently deactivating it.[2][4] Safinamide, like this compound, is a reversible inhibitor.[4] The reversibility of inhibition may offer a better safety profile by allowing for a more controlled modulation of enzyme activity and potentially reducing the risk of drug-drug interactions.
Diagram 1: Dopamine Metabolism and MAO-B Inhibition
Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against hMAO-B.
-
Reagents and Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound) and reference inhibitors (Selegiline, Rasagiline, Safinamide)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Add the recombinant hMAO-B enzyme to the wells of the microplate.
-
Add the different concentrations of the inhibitors to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, Amplex Red, and HRP.
-
Measure the fluorescence intensity kinetically over time (e.g., 30-60 minutes) using a microplate reader (Excitation ~530-560 nm, Emission ~590-600 nm).
-
The rate of reaction is determined from the linear portion of the fluorescence curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
For determining the inhibition constant (K_i_) and the mechanism of inhibition, kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk or other kinetic models.
-
Diagram 2: Experimental Workflow for In Vitro MAO-B Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potential of this compound.
Translational Potential and Future Directions
The preclinical data available for this compound indicates that it is a potent and selective inhibitor of hMAO-B with a promising in vitro safety and permeability profile.[5][6] Its reversible mechanism of inhibition is a key differentiator from the first and second-generation irreversible inhibitors, Selegiline and Rasagiline, and aligns it with the newer generation inhibitor, Safinamide.[2][4]
However, a comprehensive assessment of this compound's translational potential is currently limited by the lack of publicly available in vivo data. To confidently move forward in the drug development pipeline, further preclinical studies are essential.
Key areas for future investigation include:
-
In Vivo Efficacy: Head-to-head comparative studies in established animal models of Parkinson's disease (e.g., MPTP-induced neurodegeneration) are crucial to evaluate the symptomatic and potential neuroprotective effects of this compound relative to existing drugs.
-
Pharmacokinetics: Detailed in vivo pharmacokinetic studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its half-life, clearance, and volume of distribution.
-
Toxicology: A comprehensive in vivo toxicology and safety pharmacology program is required to establish a safe dose range for potential clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|TB-5|inhibitor of hMAO-B [dcchemicals.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tuberculosis (TB) Contaminated Waste
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of waste contaminated with Mycobacterium tuberculosis, the causative agent of Tuberculosis (TB). Adherence to these procedures is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals, and for complying with regulatory standards.
The overriding principle in minimizing risks from TB laboratory waste is that all infectious materials should be decontaminated, autoclaved, or incinerated before disposal.[1][2] Waste management procedures must comply with all pertinent local or national requirements and regulations.[1][2]
Waste Segregation and Containerization
Proper segregation of waste is the first step in safe disposal. Use dedicated, clearly labeled, and puncture-proof containers for different types of waste.
| Waste Type | Container | Recommended Color Coding |
| Infected Plastic Waste | Autoclavable Biohazard Bags | Red[3] |
| Infected Sharps | Puncture-proof sharps container | Yellow[1][3] |
| Contaminated Solid Waste (non-sharp) | Autoclavable Biohazard Bags | Yellow (for incineration)[3] |
| Liquid Waste (e.g., cultures, sputum) | Leak-proof, autoclavable containers | N/A |
Experimental Protocols for Decontamination and Disposal
Below are detailed protocols for the key methods of TB waste disposal.
Protocol 1: Autoclaving (Steam Sterilization)
This is the preferred method for decontaminating most TB-contaminated materials before disposal.
Methodology:
-
Collection: Place all contaminated materials, such as cultures, stocks of infectious agents, and contaminated labware (pipette tips, gloves, gowns), into designated autoclavable biohazard bags.[1] Sharps must be in a puncture-proof sharps container.[1]
-
Packaging: Do not overfill bags. Leave enough room to securely close the bag but allow for steam penetration. Add a small amount of water to bags with dry materials to aid in steam generation.
-
Indicator Use: Place a chemical indicator (autoclave tape) on the outside of each bag and a biological indicator inside the load to verify sterilization.
-
Loading: Load the autoclave ensuring that steam can circulate freely around all items. Avoid stacking bags tightly.
-
Cycle Parameters: Run the autoclave at a minimum of 121°C (250°F) for at least 30-60 minutes. The time may need to be increased for larger loads or dense materials.
-
Verification: After the cycle, check that the chemical indicator has changed color. The biological indicator should be incubated to confirm spore death.
-
Final Disposal: Once sterilized, the waste can typically be disposed of as regular municipal waste, but always in accordance with local regulations.[1]
Protocol 2: Incineration
Incineration is an effective method for destroying infectious materials and is particularly suitable for pathological waste and sharps.[2]
Methodology:
-
Collection: Place contaminated waste into designated infectious waste containers, typically yellow bags for incineration.[3] Sharps must be in puncture-proof containers.[1]
-
Storage: Store the waste in a secure, designated area with limited access while awaiting pickup.
-
Transport: Waste must be transported by a licensed medical waste hauler in approved, labeled containers.
-
Incineration: High-temperature incineration should be carried out at an approved facility, ensuring complete destruction of infectious agents.
Protocol 3: Chemical Disinfection
Chemical disinfection is used for surfaces and liquid waste. For TB, a tuberculocidal disinfectant is required.
Methodology for Liquid Waste:
-
Disinfectant Selection: Use a disinfectant effective against Mycobacterium tuberculosis, such as a 1% sodium hypochlorite (B82951) solution or 5% phenol (B47542) solution.[3]
-
Application: Add the disinfectant to the liquid waste in a sufficient concentration. For example, for sodium hypochlorite, mix one part disinfectant with nine parts liquid waste.
-
Contact Time: Allow for a minimum contact time of 30 minutes to ensure complete inactivation of the bacteria.[3]
-
Disposal: After disinfection, the liquid waste may be permissible for drain disposal, followed by a copious amount of water. Always check institutional and local regulations before drain disposal.
Methodology for Surface Decontamination:
-
Application: Liberally apply the tuberculocidal disinfectant to the contaminated surface.
-
Contact Time: Ensure the surface remains wet for the manufacturer's recommended contact time.
-
Wiping: Wipe the surface with disposable towels.
-
Disposal of Wipes: Dispose of the used towels in a biohazard bag for autoclaving or incineration.
Workflow for TB Laboratory Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste from a TB laboratory.
Caption: Workflow for the segregation and disposal of TB laboratory waste.
Disclaimer: The information provided is a general guide. All laboratory personnel must be trained on and adhere to the specific policies and procedures established by their institution and local regulatory agencies. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling TB5
Essential Safety and Handling Guide for TB5
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound, a potent and selective monoamine oxidase B (MAO-B) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
This compound, with the chemical name (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (CAS No. 948841-07-4), is a research compound that requires careful handling due to its potential hazards. Based on available data, this compound is classified with the following hazard statements:
Given its nature as a potent, powdered substance, a precautionary approach assuming high potency is warranted to minimize exposure.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is mandatory for all procedures involving this compound. The following table summarizes the required equipment for different laboratory operations.
| Laboratory Operation | Hand Protection | Body Protection | Eye and Face Protection | Respiratory Protection |
| Storage and Transport (within lab) | Single pair of nitrile gloves | Fully-buttoned laboratory coat | Safety glasses with side shields | Not generally required |
| Weighing of Powder | Double-gloved nitrile gloves | Disposable gown with tight-fitting cuffs over lab coat | Chemical splash goggles and a full-face shield | NIOSH-approved N95 or higher-rated respirator (fit-testing is mandatory) |
| Preparation of Solutions | Double-gloved nitrile gloves | Disposable gown or chemical-resistant apron over lab coat | Chemical splash goggles and a full-face shield | Required if not performed in a certified chemical fume hood |
| Conducting Reactions and Purification | Double-gloved nitrile gloves | Laboratory coat | Chemical splash goggles | Work must be conducted in a certified chemical fume hood |
| Waste Disposal | Double-gloved nitrile gloves | Laboratory coat | Chemical splash goggles | Not generally required if handling sealed waste containers |
| Spill Cleanup | Chemical-resistant gloves (e.g., Viton®) over nitrile gloves | Chemical-resistant disposable coveralls | Chemical splash goggles and a full-face shield | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
Note: Always inspect PPE for integrity before use. Contaminated PPE must be disposed of as hazardous waste. Do not wear PPE outside of the designated laboratory area.
Experimental Protocols: Safe Handling and Disposal
Engineering Controls
-
Weighing: All weighing and transfer of this compound powder must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize the risk of inhalation.[3]
-
Solution Preparation and Reactions: All procedures involving solutions of this compound should be performed in a certified chemical fume hood.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling this compound. Assemble all necessary equipment, including PPE, dedicated spatulas, weighing paper, and clearly labeled waste containers before starting.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are placed over the cuffs of the lab coat or disposable gown.[4]
-
Weighing and Transfer:
-
To minimize dust, use a "wet-handling" technique where the powder is gently dampened with a suitable solvent if the experimental procedure allows.[3]
-
Use the smallest quantity of this compound necessary for the experiment.
-
Carefully transfer the weighed powder to the reaction vessel.
-
-
Solution Preparation:
-
Slowly add the solvent to the powdered this compound to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a laboratory detergent.
-
Carefully doff PPE, removing the most contaminated items first, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Due to the presence of bromine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[5][6][7]
-
Solid Waste:
-
Contaminated PPE: All disposable items, including gloves, gowns, shoe covers, respirator cartridges, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste bag.
-
Unused this compound Powder: Collect in its original container or a securely sealed and labeled waste container.
-
-
Liquid Waste:
-
Solutions of this compound: Collect all solutions containing this compound in a designated, sealed, and clearly labeled halogenated organic waste container.
-
Decontamination Rinsate: The first rinse of contaminated glassware or equipment should be collected as halogenated organic waste.
-
-
Waste Container Management:
-
Never mix halogenated and non-halogenated waste streams.[8]
-
Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area away from incompatible materials.
-
Arrange for waste pickup by your institution's environmental health and safety department. Do not dispose of this compound waste down the drain.[7]
-
Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 948841-07-4|this compound|BLD Pharm [fr.bldpharm.com]
- 2. 948841-07-4|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
